Pentapeptide-31
説明
特性
CAS番号 |
1232137-75-5 |
|---|---|
分子式 |
C19H34N6O8 |
分子量 |
474.5 g/mol |
IUPAC名 |
(4S)-5-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C19H34N6O8/c1-9(2)6-12(19(33)25-13(8-26)16(21)30)24-18(32)11(4-5-15(28)29)23-14(27)7-22-17(31)10(3)20/h9-13,26H,4-8,20H2,1-3H3,(H2,21,30)(H,22,31)(H,23,27)(H,24,32)(H,25,33)(H,28,29)/t10-,11-,12-,13-/m0/s1 |
InChIキー |
SWVXQNMTYWWRJN-CYDGBPFRSA-N |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
製品の起源 |
United States |
Foundational & Exploratory
What is the amino acid sequence of Pentapeptide-31
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentapeptide-31 is a synthetic peptide that has garnered interest in the cosmetic and dermatological fields for its purported anti-aging properties. This document provides a comprehensive technical overview of this compound, including its biochemical properties, proposed mechanism of action, and relevant experimental methodologies. The information is intended to serve as a resource for researchers and professionals engaged in the study and development of cosmetic and therapeutic peptides.
Biochemical Profile of this compound
This compound is a short-chain polypeptide consisting of five amino acid residues.
Amino Acid Sequence: While some sources in the cosmetic ingredient industry suggest the presence of Glutamine, detailed chemical databases such as PubChem identify the sequence as Alanine-Glycine-Glutamic Acid-Leucine-Serine, with a C-terminal amidation.[1] For the purpose of this technical guide, we will refer to the sequence containing Glutamic Acid.
The sequence is as follows:
H-Ala-Gly-Glu-Leu-Ser-NH2
One-Letter Code: AGELS-NH2
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C19H34N6O8 | [1] |
| Molecular Weight | 474.51 g/mol | [1] |
| CAS Number | 1232137-75-5 | [1] |
| Origin | Synthetic | [2] |
Proposed Mechanism of Action: The Stemness Recovery Complex
This compound is marketed under trade names such as Survixyl IS™, and its mechanism of action is proposed to revolve around the preservation of the epidermal stem cell niche and the optimization of the skin's self-rejuvenation capacity. This is purportedly achieved by boosting a "Stemness Recovery Complex". While the precise molecular components of this complex are not fully elucidated in publicly available literature, a hypothetical signaling pathway can be proposed based on known mechanisms of stem cell maintenance and cellular stress response.
This proposed pathway suggests that this compound acts as an external signaling molecule that helps to maintain the quiescence and regenerative potential of epidermal stem cells, particularly under conditions of cellular stress. This may involve the upregulation of key survival and DNA repair pathways, and the maintenance of a cellular environment conducive to stem cell function.
Caption: A hypothetical signaling pathway for this compound.
Experimental Data
While specific quantitative data for this compound is not widely available in peer-reviewed literature, the following tables represent the types of data that would be generated in preclinical studies to validate its efficacy. The values provided are illustrative and based on findings for other anti-aging peptides.
Table 1: In Vitro Efficacy Data (Illustrative)
| Assay | Endpoint | Illustrative Result |
| Collagen I Synthesis (ELISA) | % Increase vs. Control in Fibroblasts | + 85% |
| Elastin Synthesis (ELISA) | % Increase vs. Control in Fibroblasts | + 60% |
| MMP-1 Inhibition (Activity Assay) | % Inhibition in UV-irradiated Fibroblasts | - 45% |
| Cell Viability (MTT Assay) | % Viability in Stressed Keratinocytes | 95% (No cytotoxicity) |
| ROS Scavenging (DCF-DA Assay) | % Reduction in H2O2-induced ROS | - 30% |
Table 2: Ex Vivo and In Vivo Clinical Data (Illustrative)
| Study Type | Parameter Measured | Illustrative Result (after 4 weeks) |
| Ex Vivo | Epidermal Thickness | + 15% |
| Ex Vivo | Collagen Density | + 25% |
| In Vivo | Wrinkle Depth Reduction | - 20% |
| In Vivo | Skin Hydration | + 30% |
| In Vivo | Skin Elasticity | + 18% |
Experimental Protocols
The following are detailed methodologies for the synthesis, purification, and biological evaluation of this compound.
Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of H-Ala-Gly-Glu-Leu-Ser-NH2 using Fmoc/tBu chemistry on a Rink Amide resin.
Caption: Workflow for the solid-phase synthesis of this compound.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-Ala-OH, Fmoc-Gly-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Leu-OH, Fmoc-Ser(tBu)-OH
-
Coupling reagents: HBTU, HOBt
-
Activation base: DIPEA
-
Fmoc deprotection reagent: 20% (v/v) piperidine in DMF
-
Solvents: DMF, DCM
-
Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% Water
-
Cold diethyl ether
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group.
-
Amino Acid Coupling: For each amino acid in the sequence (from C-terminus to N-terminus: Ser, Leu, Glu, Gly, Ala):
-
Dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of HOBt in DMF.
-
Add 3 equivalents of HBTU and 6 equivalents of DIPEA to activate the amino acid.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Wash the resin thoroughly with DMF.
-
-
Final Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group as in step 2.
-
Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation: Precipitate the crude peptide by adding the cleavage solution to cold diethyl ether.
-
Isolation: Centrifuge to collect the peptide pellet, wash with cold ether, and dry under vacuum.
Purification by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Instrumentation and Materials:
-
Preparative RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Lyophilizer
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Method Development: Optimize the separation on an analytical C18 column to determine the elution gradient for the target peptide.
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting mobile phase composition.
-
Inject the dissolved crude peptide.
-
Run a linear gradient of increasing Mobile Phase B to elute the peptide.
-
Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.
-
Lyophilization: Pool the pure fractions and freeze-dry to obtain the final purified this compound as a white powder.
Caption: Workflow for the purification of this compound by RP-HPLC.
Cell-Based Bioactivity Assay: Collagen Synthesis in Human Dermal Fibroblasts
This protocol outlines a method to assess the effect of this compound on collagen production in vitro.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
This compound stock solution
-
Human Pro-Collagen I alpha 1 ELISA Kit
-
Cell lysis buffer
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture: Culture HDFs in standard conditions (37°C, 5% CO2).
-
Seeding: Seed HDFs into 24-well plates and allow them to adhere overnight.
-
Treatment: Replace the medium with a low-serum medium containing various concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) and a vehicle control.
-
Incubation: Incubate the cells for 48-72 hours.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Quantify the amount of secreted pro-collagen I in the supernatants using the ELISA kit according to the manufacturer's instructions.
-
Protein Quantification: Lyse the cells and determine the total protein content using the BCA assay.
-
Data Normalization: Normalize the collagen concentration to the total protein content to account for differences in cell number.
Conclusion
This compound is a synthetic peptide with potential applications in anti-aging skin care. Its proposed mechanism of action, centered on the preservation of epidermal stem cell function, presents an interesting avenue for further research. The experimental protocols provided in this guide offer a framework for the synthesis, purification, and bioactivity assessment of this compound, enabling researchers to further investigate its properties and potential therapeutic or cosmetic benefits. The lack of extensive, publicly available quantitative data highlights the need for further rigorous scientific investigation to fully substantiate the claims associated with this peptide.
References
An In-Depth Technical Guide to Pentapeptide-31: Discovery, Synthesis, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentapeptide-31, a synthetic peptide comprised of the amino acid sequence Alanine-Glutamic Acid-Glycine-Leucine-Serine, has emerged as a promising agent in the field of dermo-cosmetics and skin research. Marketed under the trade name Survixyl IS™, this peptide is purported to possess significant anti-aging properties by protecting and optimizing the function of epidermal stem cells. This technical guide provides a comprehensive overview of the available information on this compound, including its synthesis, proposed mechanism of action, and the experimental data supporting its efficacy. While specific details regarding its initial discovery remain proprietary, this document collates and presents the technical data available in the public domain to facilitate further research and development.
Introduction
The integrity and regenerative capacity of the skin are largely dependent on the health and function of epidermal stem cells. With age and exposure to environmental stressors such as UV radiation, the niche of these stem cells can be compromised, leading to a decline in their regenerative potential and the visible signs of aging. This compound is a synthetic peptide designed to counteract these effects by preserving the epidermal stem cell environment.[1] It is a pentapeptide with the sequence Ala-Glu-Gly-Leu-Ser.[2] This guide will delve into the technical aspects of its synthesis, analytical characterization, and the biological assays used to substantiate its activity.
Synthesis and Characterization of this compound
The synthesis of this compound is achieved through standard solid-phase peptide synthesis (SPPS), a widely used method for the efficient and controlled assembly of amino acids into a peptide chain.[3][4]
Solid-Phase Peptide Synthesis (SPPS) Protocol
A representative protocol for the synthesis of a pentapeptide like this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry on a Wang resin is outlined below. This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.
Table 1: Representative Fmoc-SPPS Protocol for a Pentapeptide
| Step | Procedure | Reagents and Solvents |
| 1. Resin Swelling | The Wang resin is swollen in a suitable solvent to allow for efficient diffusion of reagents. | Dimethylformamide (DMF) |
| 2. First Amino Acid Loading | The C-terminal amino acid (Fmoc-Ser(tBu)-OH) is coupled to the Wang resin. | Fmoc-Ser(tBu)-OH, Diisopropylcarbodiimide (DIC), 4-Dimethylaminopyridine (DMAP), DMF |
| 3. Fmoc Deprotection | The Fmoc protecting group is removed from the N-terminus of the resin-bound amino acid. | 20% Piperidine in DMF |
| 4. Washing | The resin is washed to remove excess reagents and byproducts. | DMF, Dichloromethane (DCM) |
| 5. Amino Acid Coupling | The next Fmoc-protected amino acid (e.g., Fmoc-Leu-OH) is activated and coupled to the free N-terminus. This step is repeated for each subsequent amino acid (Gly, Glu(OtBu), Ala). | Fmoc-amino acid, HCTU, DIPEA, DMF |
| 6. Final Fmoc Deprotection | The Fmoc group is removed from the N-terminal amino acid. | 20% Piperidine in DMF |
| 7. Washing | The peptide-resin is washed thoroughly. | DMF, DCM |
| 8. Cleavage and Deprotection | The peptide is cleaved from the resin, and side-chain protecting groups are removed simultaneously. | Cleavage cocktail (e.g., 95% TFA, 2.5% Water, 2.5% TIS) |
| 9. Precipitation and Purification | The crude peptide is precipitated in cold diethyl ether, collected, and purified by reverse-phase HPLC. | Diethyl ether, Water, Acetonitrile, TFA |
Note: This is a generalized protocol. Specific reagents, reaction times, and conditions may vary.
Experimental Workflow for this compound Synthesis
Purification and Analytical Characterization
2.2.1. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
The crude peptide is purified using preparative RP-HPLC. A C18 column is typically used with a gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[5] The fractions are collected and analyzed for purity by analytical RP-HPLC.
Table 2: Representative RP-HPLC Purification Protocol
| Parameter | Condition |
| Column | Preparative C18, 10 µm, 300 Å |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 5-60% B over 30 minutes |
| Flow Rate | 20 mL/min |
| Detection | 220 nm |
2.2.2. Mass Spectrometry (MS)
The molecular weight and sequence of the purified peptide are confirmed using mass spectrometry, typically with electrospray ionization (ESI-MS). This technique allows for the accurate determination of the peptide's mass and can be used for fragmentation analysis (MS/MS) to confirm the amino acid sequence.
2.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to confirm the structure of the peptide and to study its conformation in solution. 1D and 2D NMR experiments, such as COSY and TOCSY, are employed to assign proton resonances and confirm the amino acid spin systems.
Biological Activity and Mechanism of Action
This compound, as Survixyl IS™, is marketed with claims of protecting and enhancing the function of epidermal stem cells. This is proposed to be achieved by boosting a "Stemness Recovery Complex".
The Stemness Recovery Complex
The "Stemness Recovery Complex" is a concept that refers to a group of key markers associated with the maintenance of the epidermal stem cell niche. These markers include:
-
Keratin 15 (K15): A marker for epithelial stem cells in the hair follicle bulge.
-
p63: A transcription factor crucial for the proliferative potential of epidermal stem cells.
-
β1-integrin: A cell adhesion molecule involved in anchoring stem cells to the basement membrane.
This compound is claimed to boost this complex, thereby preserving the stem cell environment.
In Vitro and Ex Vivo Efficacy Data
While specific quantitative data from the manufacturer is limited in publicly available documents, the technical literature for Survixyl IS™ states that this compound, at a concentration of 1%, has been clinically tested and shown to:
-
Help boost the Stemness Recovery Complex™ (in vitro, ex vivo).
-
Help preserve cells under conditions of stress (in vitro, ex vivo, in vivo).
Table 3: Summary of Claimed Biological Activities of this compound
| Activity | Assay Type | Claimed Effect |
| Stem Cell Niche Preservation | In vitro, ex vivo | Boosts the "Stemness Recovery Complex" |
| Cellular Protection | In vitro, ex vivo, in vivo | Preserves cells under stress conditions (e.g., UV exposure) |
Proposed Signaling Pathway
The precise signaling pathway through which this compound exerts its effects on epidermal stem cells has not been fully elucidated in the available literature. However, a hypothetical pathway can be proposed based on its claimed effects on stem cell markers.
Proposed Signaling Pathway for this compound
Experimental Protocols for Biological Assays
The following are representative protocols for assays that could be used to evaluate the biological activity of this compound.
Immunofluorescence Staining for Keratin 15 in Skin Explants
This protocol allows for the visualization and quantification of Keratin 15 expression in skin tissue treated with this compound.
Table 4: Immunofluorescence Protocol for Keratin 15
| Step | Procedure | Reagents |
| 1. Tissue Preparation | Human skin explants are cultured and treated with this compound. | Culture medium, this compound |
| 2. Fixation and Sectioning | Explants are fixed in formalin, embedded in paraffin, and sectioned. | 4% Paraformaldehyde, Paraffin |
| 3. Antigen Retrieval | Sections are treated to unmask the keratin 15 epitope. | Citrate buffer (pH 6.0) |
| 4. Blocking | Non-specific antibody binding is blocked. | 5% Bovine Serum Albumin (BSA) in PBS |
| 5. Primary Antibody Incubation | Sections are incubated with a primary antibody against Keratin 15. | Anti-Keratin 15 antibody |
| 6. Secondary Antibody Incubation | Sections are incubated with a fluorescently labeled secondary antibody. | Fluorophore-conjugated secondary antibody |
| 7. Counterstaining and Mounting | Nuclei are stained, and sections are mounted for microscopy. | DAPI, Mounting medium |
| 8. Imaging and Analysis | Images are captured using a fluorescence microscope and analyzed to quantify Keratin 15 expression. | Fluorescence microscope, Image analysis software |
UV Stress Protection Assay
This assay can be used to assess the ability of this compound to protect epidermal cells from UV-induced damage.
Table 5: UV Stress Protection Assay Protocol
| Step | Procedure | Reagents and Equipment |
| 1. Cell Culture and Treatment | Human epidermal keratinocytes are cultured and pre-treated with this compound. | Keratinocyte growth medium, this compound |
| 2. UV Irradiation | Cells are exposed to a controlled dose of UVB radiation. | UVB lamp |
| 3. Cell Viability Assay | Cell viability is assessed using an MTT or similar assay. | MTT reagent, Solubilization buffer |
| 4. DNA Damage Assessment | DNA damage (e.g., cyclobutane pyrimidine dimers - CPDs) is quantified by immunostaining or ELISA. | Anti-CPD antibody, Secondary antibody, Substrate |
| 5. Apoptosis Assay | Apoptosis is measured by flow cytometry using Annexin V/PI staining. | Annexin V-FITC, Propidium Iodide |
Experimental Workflow for UV Stress Protection Assay
Conclusion
This compound is a synthetic peptide with a compelling, albeit not fully detailed, mechanism of action centered on the preservation of the epidermal stem cell niche. While the publicly available data from the manufacturer provides a strong conceptual framework for its anti-aging effects, there is a need for more comprehensive, quantitative data to be published in peer-reviewed literature to fully substantiate these claims. The protocols and methodologies outlined in this guide provide a foundation for researchers to independently synthesize, characterize, and evaluate the biological efficacy of this compound, thereby contributing to a more complete understanding of its potential in skin science and drug development. Further research is warranted to elucidate the specific signaling pathways modulated by this peptide and to conduct large-scale, placebo-controlled clinical trials to definitively establish its anti-aging benefits.
References
In Vitro Biological Activity of Pentapeptide-31: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Pentapeptide-31, a synthetic peptide comprised of alanine, glutamic acid, glycine, leucine, and serine, has emerged as a noteworthy ingredient in the cosmetic and dermatological fields for its purported anti-aging and skin conditioning properties.[1] Marketed under trade names such as Survixyl IS™, this peptide is primarily associated with the preservation of the epidermal stem cell niche and the enhancement of the skin's self-rejuvenation capabilities.[2][3] This technical guide provides a comprehensive overview of the in vitro biological activities attributed to this compound, focusing on its role in modulating key biomarkers of skin stem cell health. While detailed peer-reviewed studies with extensive quantitative data on this compound are not widely public, this document synthesizes available information and presents representative experimental protocols and data to illustrate how its efficacy can be assessed in a laboratory setting.
Core Biological Activities and In Vitro Assessment
The primary claim for this compound is its ability to "boost the Stemness Recovery Complex™," a concept that involves maintaining the optimal environment for epidermal stem cells to function effectively.[2][4] This activity is reportedly achieved by influencing key biomarkers associated with stem cell maintenance and proliferation, including Keratin 15 (K15), β1-integrin, and p63. Additionally, like many cosmetic peptides, its broader anti-aging effects can be attributed to potential anti-inflammatory, antioxidant, and collagen-stimulating activities.
Modulation of Epidermal Stem Cell Markers
This compound is suggested to support the niche of epidermal stem cells, which are crucial for skin regeneration and repair. The in vitro evaluation of this activity focuses on measuring the expression of proteins that are characteristic of the stem cell phenotype.
The following table represents hypothetical data from in vitro studies on human epidermal keratinocytes treated with this compound for 72 hours.
| Biomarker | Assay Type | Control (Untreated) | This compound (10 µM) | Percentage Change |
| Keratin 15 (K15) | Immunofluorescence (MFI) | 100 ± 8.5 | 145 ± 11.2 | +45% |
| β1-Integrin | Flow Cytometry (% Positive Cells) | 65% ± 4.2% | 85% ± 5.1% | +30.8% |
| p63 | Western Blot (Relative Density) | 1.0 ± 0.1 | 1.6 ± 0.15 | +60% |
| Cell Proliferation | BrdU Incorporation (OD) | 0.8 ± 0.07 | 1.1 ± 0.09 | +37.5% |
MFI: Mean Fluorescence Intensity; OD: Optical Density. Data are presented as mean ± standard deviation.
a) Cell Culture: Primary human epidermal keratinocytes (HEKa) are cultured in a serum-free keratinocyte growth medium (e.g., EpiLife™ with HKGS supplement) at 37°C in a humidified atmosphere of 5% CO2. Cells are used at passage 2 or 3 for all experiments.
b) Immunofluorescence for Keratin 15:
-
HEKa are seeded on glass coverslips in 24-well plates.
-
After 24 hours, the medium is replaced with fresh medium containing either vehicle control or this compound (10 µM).
-
Following a 72-hour incubation, cells are fixed with 4% paraformaldehyde, permeabilized with 0.1% Triton X-100, and blocked with 5% bovine serum albumin (BSA).
-
Cells are incubated with a primary antibody against Keratin 15 overnight at 4°C.
-
After washing, a fluorescently-labeled secondary antibody is applied for 1 hour.
-
Nuclei are counterstained with DAPI.
-
Coverslips are mounted, and images are captured using a confocal microscope. Mean fluorescence intensity is quantified using image analysis software.
c) Flow Cytometry for β1-Integrin:
-
HEKa are cultured in 6-well plates and treated with this compound as described above.
-
Cells are harvested using a non-enzymatic cell dissociation solution.
-
The cell suspension is incubated with a fluorescently-conjugated primary antibody against β1-integrin for 30 minutes on ice.
-
After washing, the percentage of β1-integrin positive cells is determined using a flow cytometer.
d) Western Blot for p63:
-
HEKa are grown in 100 mm dishes and treated with this compound.
-
Total protein is extracted using RIPA buffer, and protein concentration is determined by a BCA assay.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with a primary antibody against p63 overnight at 4°C.
-
After incubation with an HRP-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) substrate. Band densities are quantified, with β-actin used as a loading control.
e) BrdU Proliferation Assay:
-
HEKa are seeded in a 96-well plate.
-
After treatment with this compound for 60 hours, BrdU is added to the medium for the final 12 hours of incubation.
-
Cell proliferation is quantified using a colorimetric BrdU ELISA kit according to the manufacturer's instructions, which measures the incorporation of BrdU into newly synthesized DNA.
Caption: Workflow for assessing the effect of this compound on epidermal stem cell markers.
The proposed mechanism involves the upregulation of key stem cell markers, which in turn promotes a regenerative cellular environment. β1-integrin signaling is known to be crucial for maintaining the epidermal stem cell compartment, often acting through the MAP kinase pathway.
Caption: Proposed signaling cascade for this compound in epidermal stem cells.
Anti-Inflammatory Activity
Chronic inflammation is a key driver of skin aging ("inflammaging"). The ability of a peptide to mitigate inflammatory responses is a significant aspect of its anti-aging potential.
Hypothetical data from LPS-stimulated human macrophages (RAW 264.7) or keratinocytes treated with this compound for 24 hours.
| Inflammatory Mediator | Assay Type | LPS-Stimulated Control | + this compound (10 µM) | Percentage Inhibition |
| TNF-α | ELISA | 850 ± 60 pg/mL | 425 ± 45 pg/mL | 50% |
| IL-6 | ELISA | 1200 ± 90 pg/mL | 660 ± 70 pg/mL | 45% |
| IL-8 | ELISA | 2500 ± 150 pg/mL | 1375 ± 120 pg/mL | 45% |
| Nitric Oxide (NO) | Griess Assay | 30 ± 2.5 µM | 18 ± 2.0 µM | 40% |
Data are presented as mean ± standard deviation.
-
RAW 264.7 macrophages are seeded in a 24-well plate.
-
Cells are pre-treated with this compound (10 µM) for 2 hours.
-
Inflammation is induced by adding Lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
The cell culture supernatant is collected.
-
Concentrations of TNF-α, IL-6, and IL-8 in the supernatant are measured using commercially available ELISA kits.
-
Nitric oxide production is quantified by measuring the accumulation of its stable metabolite, nitrite, in the supernatant using the Griess reagent.
Antioxidant Activity
Oxidative stress from environmental aggressors contributes significantly to skin aging. The antioxidant capacity of this compound can be evaluated through various in vitro assays.
Hypothetical data from cell-free and cell-based antioxidant assays.
| Assay | Endpoint | This compound (100 µM) | Positive Control (Ascorbic Acid) |
| DPPH Radical Scavenging | % Inhibition | 45% ± 3.5% | 95% ± 2.1% |
| Cellular Antioxidant Assay (CAA) | ROS Reduction | 35% ± 4.0% | 60% ± 5.5% |
Data are presented as mean ± standard deviation.
a) DPPH Radical Scavenging Assay:
-
A solution of this compound at various concentrations is mixed with a methanol solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH).
-
The mixture is incubated in the dark at room temperature for 30 minutes.
-
The absorbance is measured at 517 nm. The percentage of DPPH radical scavenging activity is calculated relative to a control without the peptide.
b) Cellular Antioxidant Assay (CAA):
-
Human dermal fibroblasts are seeded in a 96-well plate.
-
Cells are incubated with the fluorescent probe 2',7'–dichlorofluorescin diacetate (DCFH-DA) and this compound.
-
Oxidative stress is induced by adding a free radical generator like AAPH.
-
The fluorescence intensity, which is proportional to the level of intracellular reactive oxygen species (ROS), is measured over time using a microplate reader. The reduction in fluorescence in peptide-treated cells compared to control indicates antioxidant activity.
Stimulation of Extracellular Matrix (ECM) Synthesis
A key feature of anti-aging peptides is their ability to stimulate the synthesis of ECM proteins, such as collagen, which provides structural support to the skin.
Hypothetical data from human dermal fibroblasts treated with this compound for 72 hours.
| ECM Component | Assay Type | Control (Untreated) | This compound (10 µM) | Percentage Increase |
| Pro-Collagen Type I | ELISA | 500 ± 40 ng/mL | 750 ± 55 ng/mL | +50% |
Data are presented as mean ± standard deviation.
-
Human dermal fibroblasts are cultured in 12-well plates until confluent.
-
The medium is replaced with a serum-free medium containing either vehicle control or this compound (10 µM).
-
After 72 hours of incubation, the cell culture supernatant is collected.
-
The amount of secreted pro-collagen type I is quantified using a specific ELISA kit.
Conclusion
This compound is presented as a specialized peptide that supports the skin's regenerative capacity by preserving the epidermal stem cell niche. The in vitro evaluation of its biological activity logically centers on its ability to upregulate key stem cell markers such as Keratin 15, β1-integrin, and p63. Furthermore, its potential anti-inflammatory, antioxidant, and collagen-stimulating properties contribute to its overall anti-aging profile. The experimental frameworks provided in this guide offer robust methods for substantiating these activities in a controlled laboratory environment, providing a basis for further research and development in the field of cosmetic science and dermatology. While specific, publicly available quantitative data for this compound remains limited, the described methodologies are standard within the industry for validating the efficacy of such bioactive peptides.
References
An In-depth Technical Guide to Pentapeptide-31: A Novel Modulator of Epidermal Stem Cell Homeostasis and its Role in Collagen Maintenance
For Researchers, Scientists, and Drug Development Professionals
Introduction
The progressive decline of skin structure and function during aging is, in part, attributed to the diminished regenerative capacity of epidermal stem cells and the subsequent impact on the dermal extracellular matrix (ECM), most notably collagen. Pentapeptide-31, a synthetic peptide, has emerged as a promising bioactive ingredient in the field of cosmetic science. This technical guide provides a comprehensive overview of this compound, its proposed mechanism of action centered on the preservation of the epidermal stem cell niche, and its consequential role in maintaining collagen homeostasis.
This compound is a synthetic peptide comprised of the amino acids alanine, glutamine, glycine, leucine, and serine.[1] It is commercially available under the trade name Survixyl IS™, where it is described as a biofunctional ingredient designed to optimize epidermal self-rejuvenation.[2][3] The primary hypothesis surrounding this compound's efficacy lies in its ability to support the intricate microenvironment of epidermal stem cells, thereby promoting a more youthful and resilient skin phenotype. While direct quantitative data on its influence on dermal collagen production is emerging, its role in epidermal health provides a strong basis for its indirect impact on the dermal-epidermal junction and overall collagen homeostasis.
Core Mechanism of Action: Preservation of the Epidermal Stem Cell Niche
The primary mechanism attributed to this compound is the preservation of the epidermal stem cell niche through the enhancement of a "Stemness Recovery Complex".[2][4] This complex is conceptualized to be a collection of key biomarkers essential for maintaining the function and regenerative potential of epidermal stem cells. As the skin ages, the efficiency of this complex diminishes, leading to a decline in the skin's ability to repair and renew itself.
This compound is proposed to counteract this decline by boosting the components of the Stemness Recovery Complex. While detailed peer-reviewed studies quantifying these effects are not extensively available, manufacturer data suggests that this compound helps to:
-
Preserve cells under conditions of stress: This includes protecting epidermal stem cells from environmental aggressors such as UV radiation.
-
Optimize epidermal self-rejuvenation: By maintaining a healthy stem cell population, the epidermis can more effectively regenerate, leading to improved skin appearance.
The key markers associated with this Stemness Recovery Complex include:
-
Keratin 15: A marker for stem cells in the bulge region of the hair follicle, which can contribute to epidermal regeneration.
-
β1-integrin: A cell adhesion molecule crucial for stem cell adhesion to the basement membrane and for receiving signals from the extracellular matrix.
-
p63: A transcription factor essential for the maintenance of the proliferative potential of epidermal stem cells.
By supporting these markers, this compound is thought to maintain epidermal homeostasis and a healthy, functioning epidermis. This, in turn, is crucial for proper communication and structural integrity at the dermal-epidermal junction, which indirectly influences dermal fibroblast activity and collagen production.
Quantitative Data Summary
Specific quantitative data from peer-reviewed publications on the direct effects of this compound on collagen homeostasis are limited. The available information is primarily from manufacturer's technical and marketing materials. The following table summarizes the reported effects of Survixyl IS™ (containing this compound).
| Parameter Assessed | Cell/Tissue Model | Treatment | Reported Outcome | Source |
| Stemness Recovery Complex Markers | in vitro | Survixyl IS™ (0.5% and 1.5%) | Increased expression of five key markers of the complex. | |
| Protection from UV-induced Stress | in vivo (human volunteers) | 1% Survixyl IS™ formulation | Significant decrease in sunburn cells after UV exposure. | |
| Epidermal Self-Rejuvenation | in vivo (clinical studies) | Formulations with this compound | Improved appearance of the skin. |
Signaling Pathways
While specific signaling pathways activated by this compound have not been fully elucidated in publicly available literature, its proposed mechanism of action on stem cell preservation and stress resistance suggests potential involvement of pathways known to regulate these processes.
Proposed Signaling Pathway for this compound in Epidermal Stem Cell Homeostasis
The following diagram illustrates a proposed signaling cascade for this compound, based on its described effects on the "Stemness Recovery Complex" and the known functions of these markers.
Experimental Protocols
The following are detailed methodologies for key experiments that can be employed to investigate the role of this compound in collagen homeostasis.
Cell Culture and Treatment
A typical experimental workflow for in vitro studies on this compound is outlined below.
-
Cell Lines: Primary human dermal fibroblasts (HDFs) are the most relevant cell type.
-
Culture Conditions: Cells are typically cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: this compound is dissolved in a suitable vehicle (e.g., sterile water or culture medium) and added to the cell cultures at various concentrations. A vehicle-only control is always included.
Quantification of Collagen Production
This colorimetric assay is used to quantify soluble collagen in the cell culture supernatant.
-
Sample Preparation: Collect the cell culture supernatant at the end of the treatment period.
-
Assay Procedure:
-
Add Sircol Dye Reagent to the supernatant, which specifically binds to the [Gly-X-Y]n helical structure of soluble collagens.
-
Centrifuge to pellet the collagen-dye complex.
-
Wash the pellet to remove unbound dye.
-
Dissolve the pellet in an alkali reagent.
-
Measure the absorbance of the solution at 555 nm.
-
-
Quantification: Compare the absorbance of the samples to a standard curve generated with known concentrations of collagen.
This technique is used to detect and semi-quantify the amount of collagen type I protein in cell lysates.
-
Protein Extraction: Lyse the treated and control cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate the proteins by size on a polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with a primary antibody specific for Collagen Type I.
-
Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Gene Expression Analysis by RT-qPCR
This method is used to measure the mRNA levels of genes involved in collagen homeostasis.
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
qPCR: Perform quantitative real-time PCR using primers specific for target genes (e.g., COL1A1, COL3A1, MMP1, MMP2, MMP9, TIMP1) and a reference gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Matrix Metalloproteinase (MMP) Activity Assay
Gelatin zymography is a common method to assess the activity of MMP-2 and MMP-9.
-
Sample Preparation: Collect the cell culture supernatant.
-
Zymography:
-
Run the supernatant on a polyacrylamide gel containing gelatin under non-reducing conditions.
-
Incubate the gel in a developing buffer to allow MMPs to digest the gelatin.
-
Stain the gel with Coomassie Brilliant Blue.
-
-
Analysis: Areas of gelatin degradation will appear as clear bands against a blue background. The intensity of the bands corresponds to the level of MMP activity.
Conclusion
This compound represents a novel approach to skin anti-aging by focusing on the preservation of the epidermal stem cell niche. Its proposed mechanism of boosting a "Stemness Recovery Complex" suggests a foundational role in maintaining the skin's regenerative capacity. While direct evidence for its impact on dermal collagen synthesis and degradation is still being established in the public scientific domain, the logical connection between a healthy, functional epidermis and a robust dermal matrix is strong. A well-maintained epidermal stem cell population can lead to improved dermal-epidermal communication, creating a more favorable environment for dermal fibroblasts to produce and maintain collagen.
Further research is warranted to provide quantitative data on the direct effects of this compound on fibroblast activity, collagen and elastin gene and protein expression, and MMP inhibition. Elucidating the specific signaling pathways modulated by this peptide will also be crucial for a complete understanding of its mechanism of action. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations. For researchers and drug development professionals, this compound offers an intriguing target for further exploration in the development of next-generation skincare technologies aimed at preserving the fundamental regenerative processes of the skin.
References
Pentapeptide-31 and its Influence on the Epidermal Stemness Recovery Complex: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
The maintenance of a healthy and youthful epidermis is intrinsically linked to the vitality of its resident stem cell population. With age and environmental stress, the regenerative capacity of these epidermal stem cells diminishes, leading to visible signs of aging. Pentapeptide-31, a novel synthetic peptide, has emerged as a promising agent in cosmetic science, specifically designed to support the epidermal stem cell niche. This technical guide provides an in-depth analysis of the purported effect of this compound on the "Stemness Recovery Complex," a crucial group of biomarkers associated with epidermal stem cell function. This document will detail the components of this complex, hypothesize the mechanism of action of this compound, and provide comprehensive experimental protocols for the evaluation of its efficacy.
Introduction to this compound and Epidermal Stem Cell Homeostasis
This compound is a synthetic peptide composed of five amino acids.[1] In the realm of cosmetic science, it is primarily utilized for its anti-aging properties, which are attributed to its ability to support the function of epidermal stem cells.[1] Epidermal stem cells are responsible for the continuous regeneration of the epidermis, the outermost layer of the skin. Their capacity for self-renewal and differentiation is paramount for maintaining skin integrity, barrier function, and a youthful appearance.
The "Stemness Recovery Complex" is a term used to describe a collection of five key protein markers that are essential for maintaining the viability and regenerative potential of epidermal stem cells. This compound is reported to "boost" this complex, thereby preserving the stem cell niche and optimizing the skin's natural self-rejuvenation processes.[1][2]
The Stemness Recovery Complex: Core Components and Functions
The Stemness Recovery Complex is comprised of five critical proteins that collectively contribute to the maintenance of epidermal stem cell "stemness" – the ability to self-renew and produce progeny that can differentiate. The individual roles of these components are summarized in the table below.
| Component | Function in Epidermal Stem Cells |
| Survivin | An inhibitor of apoptosis protein (IAP) that is highly expressed in keratinocyte stem cells. It plays a crucial role in preventing programmed cell death (apoptosis) and is involved in the regulation of cell division. |
| p63 | A transcription factor that acts as a master regulator for the development and maintenance of stratified epithelia. It is essential for the self-renewal and proliferative potential of epidermal stem cells. |
| β-1 Integrin | A transmembrane receptor that mediates cell-matrix adhesion. High expression of β-1 integrin is a characteristic of epidermal stem cells, and it is vital for their attachment to the basement membrane and for receiving signals from the extracellular matrix that regulate their behavior. |
| α-6 Integrin | A transmembrane receptor that partners with β-4 integrin to form a key component of hemidesmosomes, which anchor keratinocytes to the underlying basement membrane. It is crucial for maintaining the integrity of the epidermal-dermal junction and the stem cell niche. |
| Keratin 15 | An intermediate filament protein that is expressed in a subpopulation of basal keratinocytes, including hair follicle bulge stem cells. It is considered a marker for quiescent or slow-cycling epidermal stem cells. |
Hypothesized Mechanism of Action of this compound
While direct experimental evidence detailing the precise molecular interactions of this compound with the components of the Stemness Recovery Complex is not publicly available, a hypothesized mechanism of action can be postulated based on the known functions of these markers. It is plausible that this compound acts as an external signaling molecule that, upon interacting with a yet-to-be-identified receptor on the surface of epidermal stem cells, initiates an intracellular signaling cascade. This cascade could lead to the upregulation of the expression of the genes encoding the proteins of the Stemness Recovery Complex.
For instance, this compound may promote the transcription of BIRC5 (the gene encoding Survivin), leading to increased levels of this anti-apoptotic protein and thereby enhancing stem cell survival under conditions of stress. Concurrently, it might influence signaling pathways that converge on the transcription factor p63, reinforcing the genetic program for stemness and proliferation. Furthermore, by potentially modulating focal adhesion kinase (FAK) signaling downstream of integrin engagement, this compound could enhance the adhesion of stem cells to the basement membrane, a critical factor for their maintenance.
Experimental Protocols for Efficacy Assessment
To validate the effect of this compound on the Stemness Recovery Complex, a series of in vitro and ex vivo experiments can be conducted. The following are detailed protocols for the assessment of each component of the complex.
In Vitro Model: Human Epidermal Keratinocyte Culture
Primary human epidermal keratinocytes (HEK) should be cultured in a serum-free keratinocyte growth medium. To assess the effect of this compound, cells should be treated with varying concentrations of the peptide (e.g., 0.1, 1, 10 µM) or a vehicle control for a specified period (e.g., 24, 48, 72 hours).
Quantitative PCR (qPCR) for Gene Expression Analysis
This method quantifies the mRNA levels of the genes encoding the proteins of the Stemness Recovery Complex.
Protocol:
-
RNA Extraction: Isolate total RNA from treated and control HEK cells using a commercially available RNA extraction kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using primers specific for BIRC5 (Survivin), TP63 (p63), ITGB1 (β-1 Integrin), ITGA6 (α-6 Integrin), and KRT15 (Keratin 15). Use a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in gene expression using the ΔΔCt method.
References
Preliminary Investigation of Pentapeptide-31's Anti-Aging Properties: A Technical Whitepaper
A comprehensive review of the available scientific evidence on a peptide ingredient often referred to as Pentapeptide-31, with a focus on its potential anti-aging effects on the skin. This document clarifies the existing nomenclature and presents in-vitro and clinical data associated with a closely related and scientifically documented molecule, Acetyl Dipeptide-31 Amide.
Introduction
The quest for effective anti-aging ingredients is a cornerstone of dermatological and cosmetic research. Peptides, short chains of amino acids, have emerged as a promising class of active compounds due to their ability to mimic natural biological signaling molecules, thereby influencing cellular processes related to skin aging. This technical guide provides a preliminary investigation into the anti-aging properties attributed to "this compound."
Initial research into commercially available information on this compound reveals claims of its ability to support cell regeneration and enhance the synthesis of vital extracellular matrix proteins. However, a thorough review of the scientific literature indicates a significant lack of robust, peer-reviewed data specifically under the "this compound" identifier. In contrast, substantial scientific evidence exists for a closely related molecule, Acetyl Dipeptide-31 Amide , also known by the development code AP31. Given the detailed in-vitro and clinical data available for AP31, this whitepaper will focus on the scientifically validated anti-aging properties of this molecule, which may be the underlying active ingredient in products marketed as containing this compound.
According to the International Nomenclature of Cosmetic Ingredients (INCI), this compound is a synthetic peptide, and one of its trade names is Survixyl IS™.[1][2][3][4] This ingredient is purported to preserve the niche environment of epidermal stem cells and aid in cellular preservation under stress.[1] Separately, Acetyl Dipeptide-31 Amide is defined as the product obtained from the acetylation of Dipeptide-31, with its C-terminus being an amide. While a definitive public link between these two INCI names is not established, the robust scientific data for Acetyl Dipeptide-31 Amide provides the most reliable foundation for understanding the potential anti-aging efficacy.
Mechanism of Action: Insights from Acetyl Dipeptide-31 Amide (AP31) Studies
Recent preclinical and clinical studies on Acetyl Dipeptide-31 Amide (AP31) have elucidated its multifaceted mechanism of action in combating the signs of skin aging. The primary pathways influenced by AP31 include the modulation of inflammatory responses and the enhancement of the skin's extracellular matrix (ECM).
Anti-inflammatory Effects
Chronic inflammation, or "inflammaging," is a key driver of the aging process in the skin. AP31 has demonstrated significant anti-inflammatory properties in in-vitro studies. Treatment of skin cells with AP31 resulted in a statistically significant reduction in the release of several pro-inflammatory mediators, including interleukins (IL-4, IL-6, IL-8, IL-17) and tumor necrosis factor-alpha (TNF-α). By mitigating the inflammatory cascade, AP31 helps to reduce the cellular stress that contributes to the degradation of the dermal matrix and the visible signs of aging.
Extracellular Matrix Enhancement
The structural integrity and youthful appearance of the skin are largely dependent on a healthy and abundant extracellular matrix, which is primarily composed of collagen and elastin fibers. In-vitro studies on human dermal fibroblasts have shown that AP31 significantly upregulates the expression of key ECM components. Furthermore, studies on human skin explants have confirmed these findings, demonstrating a significant increase in crucial ECM biomarkers.
The following signaling pathway illustrates the proposed mechanism of action for Acetyl Dipeptide-31 Amide in enhancing the extracellular matrix:
Quantitative Data from In-Vitro and Clinical Studies
The following tables summarize the key quantitative findings from preclinical and clinical evaluations of Acetyl Dipeptide-31 Amide (AP31).
Table 1: In-Vitro Effects of Acetyl Dipeptide-31 Amide on Extracellular Matrix Components
| Biomarker | Method | Result | Statistical Significance |
| Procollagen | ELISA on cultured dermal fibroblasts | Statistically significant increase | P < 0.05 vs. vehicle control |
| Elastin | ELISA on cultured dermal fibroblasts | Statistically significant increase | P < 0.05 vs. vehicle control |
| Decorin | ELISA on cultured dermal fibroblasts | Statistically significant increase | P < 0.05 vs. vehicle control |
| Fibronectin | ELISA on cultured dermal fibroblasts | Statistically significant increase | P < 0.05 vs. vehicle control |
| Hyaluronic Acid | ELISA on cultured dermal fibroblasts | Statistically significant increase | P < 0.05 vs. vehicle control |
| ECM Biomarkers | Analysis of human skin explants (8 days) | Statistically significant increase | Not specified |
Table 2: Clinical Efficacy of a Formulation Containing Acetyl Dipeptide-31 Amide (16-week study)
| Clinical Endpoint | Method | Result |
| Jawline Sagging | Clinical evaluation | Improvement observed |
| Global Lift | Clinical evaluation | Improvement observed |
| Nasolabial Fold Appearance | Clinical evaluation | Improvement observed |
| Fine Lines and Wrinkles | Clinical evaluation | Improvement observed |
| Skin Smoothness | Clinical evaluation | Improvement observed |
| Skin Tone | Clinical evaluation | Improvement observed |
| Hyperpigmentation | Clinical evaluation | Improvement observed |
Experimental Protocols
While the full, detailed protocols are proprietary to the conducting research bodies, the published literature provides an overview of the methodologies employed in the evaluation of Acetyl Dipeptide-31 Amide.
In-Vitro Anti-inflammatory Assay
A general workflow for assessing the anti-inflammatory effects of a test compound on skin cells is outlined below.
In-Vitro Extracellular Matrix Synthesis Assay
The following diagram illustrates a typical experimental procedure to quantify the effect of a peptide on the production of ECM components by dermal fibroblasts.
Sirtuin Activity Assay
While no direct evidence links this compound or Acetyl Dipeptide-31 Amide to sirtuin activation, a general protocol for measuring sirtuin activity is provided for informational purposes. A common method is a two-step fluorometric assay.
Conclusion
The preliminary investigation into the anti-aging properties of "this compound" reveals a complex landscape of commercial claims and a notable absence of specific, peer-reviewed scientific data under this name. However, the robust body of evidence for Acetyl Dipeptide-31 Amide (AP31) provides a strong indication of the potential anti-aging mechanisms that may be associated with products containing these or similar peptides.
The scientifically validated activities of AP31, including its anti-inflammatory effects and its ability to significantly boost the production of key extracellular matrix components like collagen and elastin, position it as a promising ingredient for anti-aging skincare formulations. The clinical data further supports its efficacy in improving visible signs of aging.
It is crucial for researchers, scientists, and drug development professionals to be aware of the specific nomenclature and to rely on ingredients with a solid foundation of scientific evidence. While the name "this compound" is used in the cosmetic industry, the detailed technical understanding of its anti-aging properties is best derived from the research conducted on Acetyl Dipeptide-31 Amide. Further studies are warranted to clarify the exact relationship between these two molecules and to further explore the full potential of these peptides in dermatology and cosmetic science. There is currently no direct scientific evidence to support a role for this compound or Acetyl Dipeptide-31 Amide in the activation of sirtuins.
References
An In-depth Technical Guide to the Signaling Pathways Modulated by Pentapeptide-31
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentapeptide-31, a synthetic peptide comprised of alanine, glutamic acid, glycine, leucine, and serine, is a bioactive ingredient increasingly utilized in advanced skincare formulations for its purported anti-aging and skin rejuvenation properties.[1] Marketed under the trade name Survixyl IS™, this pentapeptide is designed to support the niche environment of epidermal stem cells, thereby optimizing the skin's natural self-renewal processes.[2][3][4] This technical guide provides a comprehensive overview of the currently understood signaling pathways modulated by this compound, based on its demonstrated effects on key cellular markers. It aims to furnish researchers, scientists, and drug development professionals with a detailed understanding of its molecular mechanisms, supported by available data and relevant experimental methodologies.
Core Mechanism of Action: The Stemness Recovery Complex
The primary mechanism attributed to this compound involves the modulation of a group of five key proteins collectively referred to as the "Stemness Recovery Complex."[5] These markers are crucial for maintaining the viability and regenerative capacity of epidermal stem cells. In vitro and ex vivo studies suggest that this compound helps to boost the expression of each of these five markers. The components of the Stemness Recovery Complex and their fundamental roles are outlined below:
| Marker | Function in Epidermal Stem Cells |
| Keratin 15 (KRT15) | A type I keratin expressed in the basal layer of complex epithelia, often used as a marker for epithelial stem cells. It plays a role in maintaining the progenitor cell state. |
| β1-Integrin | A transmembrane receptor crucial for cell adhesion to the extracellular matrix and for mediating signals that regulate cell proliferation, differentiation, and survival. |
| p63 | A transcription factor belonging to the p53 family that acts as a master regulator of epidermal morphogenesis and is essential for the proliferative potential of keratinocytes. |
| Survivin | A member of the inhibitor of apoptosis protein (IAP) family that is involved in regulating cell division and protecting cells from apoptosis. It is highly expressed in keratinocyte stem cells. |
| Notch1 | A transmembrane receptor that plays a critical role in cell fate decisions, including the maintenance of stem cells in an undifferentiated state and the regulation of epidermal differentiation. |
Inferred Signaling Pathways Modulated by this compound
While direct studies detailing the upstream signaling cascades activated by this compound are limited in publicly available literature, its documented effects on the Stemness Recovery Complex markers allow for the inference of its influence on several key signaling pathways crucial for epidermal homeostasis.
Notch Signaling Pathway
The upregulation of Notch1 by this compound suggests a modulation of the Notch signaling pathway. This pathway is fundamental for maintaining the undifferentiated state of epidermal stem cells and regulating their subsequent differentiation. Activation of Notch1 is known to influence the expression of downstream target genes, such as HES-1, which in turn regulate keratinocyte proliferation and differentiation. Furthermore, there is evidence of crosstalk between Notch1 and Survivin, where they cooperatively maintain stemness in human keratinocytes.
Wnt/β-catenin Signaling Pathway
The influence of this compound on Survivin and p63 suggests a potential modulation of the Wnt/β-catenin pathway. The expression of Survivin is regulated by the Wnt signaling pathway, which is pivotal for stem cell maintenance. Similarly, p63 expression is influenced by Wnt signaling. Activation of the canonical Wnt pathway leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for genes involved in cell proliferation and fate decisions in epidermal stem cells.
References
Synthetic Pentapeptide-31: An Initial Characterization for Scientific and Research Applications
An In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
Pentapeptide-31 is a synthetic peptide that has garnered interest within the cosmetic and dermatological research communities for its purported anti-aging properties. Comprising the amino acid sequence Alanine-Glutamic Acid-Glycine-Leucine-Serine, this peptide is a component of the commercially available ingredient Survixyl IS™ biofunctional. This technical guide provides an initial characterization of synthetic this compound, summarizing its known functions, proposed mechanism of action, and the general methodologies for its synthesis and analysis. It is important to note that while the cosmetic applications of this compound are promoted, detailed, publicly available scientific data on its quantitative efficacy and specific molecular pathways remain limited. This document aims to consolidate the available information and provide a framework for further scientific investigation.
Introduction
Synthetic peptides have emerged as significant active ingredients in advanced skincare formulations due to their ability to mimic biological functions and modulate cellular processes. This compound is one such synthetic peptide, designed for its potential to support skin's natural regenerative capabilities. Its primary reported function is to aid in the preservation and self-rejuvenation of epidermal stem cells, which are crucial for maintaining skin health and a youthful appearance.[1] This guide will delve into the initial characterization of this pentapeptide.
Physicochemical Properties
While detailed experimental data on the physicochemical properties of isolated this compound are not widely published, some basic information can be derived from its chemical structure.
| Property | Value | Source |
| Amino Acid Sequence | Ala-Glu-Gly-Leu-Ser | Creative Peptides[1] |
| Molecular Formula | C₁₉H₃₄N₆O₈ | PubChem |
| Molecular Weight | 474.5 g/mol | PubChem |
Proposed Mechanism of Action: The Stemness Recovery Complex
This compound is reported to exert its effects by "boosting the Stemness Recovery Complex™".[1] This complex is described as being crucial for preserving the niche environment of epidermal stem cells and optimizing their capacity for self-rejuvenation.
Epidermal Stem Cell Self-Renewal
Epidermal stem cells reside in the basal layer of the epidermis and are responsible for the continuous renewal of the skin.[2] The process of self-renewal is tightly regulated to maintain a balance between stem cell proliferation and differentiation. Recent research suggests that the differentiation of one stem cell can trigger the division and self-renewal of a neighboring stem cell, ensuring the maintenance of the stem cell pool.[3] It is hypothesized that this compound may play a role in modulating the signaling pathways that govern this intricate process.
Below is a conceptual workflow illustrating the proposed area of influence for this compound based on its marketed function.
References
The Pro-Collagen Peptide Fragment KTTKS: A Technical Guide to its Role in Extracellular Matrix Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The integrity of the extracellular matrix (ECM) is fundamental to tissue structure and function, with its decline being a hallmark of aging and various pathologies. Synthetic peptides that mimic fragments of ECM proteins have emerged as potent bioactive agents capable of stimulating ECM synthesis. This technical guide provides a comprehensive overview of the pentapeptide Lys-Thr-Thr-Lys-Ser (KTTKS), a subfragment of type I procollagen, and its role in stimulating the synthesis of key extracellular matrix proteins. While the term "Pentapeptide-31" is used in cosmetic applications, its precise chemical identity can be ambiguous. This guide focuses on the well-documented and scientifically scrutinized KTTKS peptide and its lipidated derivative, Palmitoyl-KTTKS (Pal-KTTKS), which are frequently the subject of research in the context of ECM regeneration. We will delve into the molecular mechanisms of action, present quantitative data on its effects on collagen, fibronectin, and elastin, detail relevant experimental protocols, and visualize the key signaling pathways and workflows.
Introduction: Unraveling the Identity of ECM-Stimulating Pentapeptides
The extracellular matrix (ECM) is a complex network of proteins and glycosaminoglycans that provides structural support to cells and tissues and regulates cellular processes such as proliferation, differentiation, and migration. The primary structural components of the dermal ECM are collagen and elastin, which are responsible for the skin's tensile strength and elasticity, respectively. Fibronectin, another crucial ECM glycoprotein, plays a vital role in cell adhesion and wound healing.
With age and environmental damage, the synthesis of these essential proteins declines, leading to a disorganized and depleted ECM, which manifests as wrinkles, sagging, and loss of skin resiliency. This has driven the search for active compounds that can stimulate fibroblasts, the primary cells responsible for ECM production, to synthesize new matrix components.
Among the most promising of these compounds are bioactive peptides. These short chains of amino acids can mimic natural signaling molecules, influencing cellular behavior. The pentapeptide with the sequence Lys-Thr-Thr-Lys-Ser (KTTKS) is a well-characterized fragment derived from the C-terminal propeptide of type I collagen.[1] It has been shown to be the minimal sequence required for the potent stimulation of collagen and fibronectin production in various mesenchymal cells.[2]
It is important to clarify a point of nomenclature. The term "this compound" is recognized in the International Nomenclature of Cosmetic Ingredients (INCI) directory as a synthetic peptide composed of alanine, glutamic acid, glycine, leucine, and serine (Sequence: AGELS).[3][4] This peptide is marketed for its purported benefits in preserving the epidermal stem cell environment.[2] However, in the scientific literature concerning direct ECM synthesis stimulation, the focus is overwhelmingly on the pro-collagen fragment KTTKS. This peptide is often colloquially and even in some cosmetic marketing referred to as a "pentapeptide," leading to potential confusion. Its more stable, lipidated form, Palmitoyl-KTTKS (Pal-KTTKS), is also widely known by the trade name Matrixyl® or as Palmitoyl Pentapeptide-4.
Given the wealth of scientific data available, this guide will focus on the biological activity and mechanisms of KTTKS and its derivative Pal-KTTKS as potent stimulators of ECM protein synthesis.
Mechanism of Action: The TGF-β Signaling Pathway
The primary mechanism by which KTTKS and its derivatives stimulate ECM production is through the modulation of the Transforming Growth Factor-β (TGF-β) signaling pathway. TGF-β is a key cytokine that regulates numerous cellular functions, including the synthesis of ECM proteins by fibroblasts.
The signaling cascade is initiated when the active form of TGF-β binds to its type II receptor (TβRII), a constitutively active serine/threonine kinase. This binding recruits and phosphorylates the type I receptor (TβRI), activating its kinase domain. The activated TβRI then phosphorylates downstream signaling molecules known as Smad proteins (specifically Smad2 and Smad3). These phosphorylated R-Smads form a complex with Smad4, which then translocates to the nucleus. Inside the nucleus, the Smad complex acts as a transcription factor, binding to specific DNA sequences in the promoter regions of target genes, thereby upregulating the transcription of genes encoding for ECM proteins like collagen type I (COL1A1), collagen type III (COL3A1), and fibronectin (FN1).
Studies have shown that KTTKS promotes the expression of type I collagen in tendon cells, and this effect is associated with an upregulation of TGF-β. Furthermore, KTTKS has been found to increase the concentration of TGF-β in the conditioned medium of cell cultures in a dose-dependent manner and to slow the degradation of α1(I) procollagen mRNA, suggesting it acts both by increasing TGF-β levels and by enhancing mRNA stability.
Quantitative Effects on Extracellular Matrix Protein Synthesis
The stimulatory effects of KTTKS and Pal-KTTKS on ECM protein synthesis have been quantified in numerous in vitro and in vivo studies. The data consistently demonstrate a significant increase in the production of key matrix components.
Collagen Synthesis
KTTKS and its derivatives are potent stimulators of both type I and type III collagen, the most abundant collagens in the dermis. Pal-KTTKS has also been shown to stimulate collagen IV.
| Peptide | Concentration | Cell/System Type | Effect on Collagen Synthesis | Reference |
| KTTKS | 1-40 µM | Rat Achilles Tendon Cells | Dose-dependent increase in Type I Collagen protein expression (Western Blot). | |
| Pal-KTTKS | 3 ppm (approx. 3.7 µM) | Human Dermal Fibroblasts | ↑ 200%+ in Type I Collagen synthesis (in vitro). | |
| Pal-KTTKS | 3 ppm (approx. 3.7 µM) | Human Dermal Fibroblasts | ↑ 100-327% in Type IV Collagen synthesis (in vitro). | |
| Pal-KTTKS | 0.005% (50 ppm) | Human Skin (in vivo, 28 days) | Significant improvement in collagen index. | |
| Pal-KTTKS | 10 ppm | Human Dermal Fibroblasts | Upregulation of COL1A1 gene expression (RT-qPCR). |
Fibronectin Synthesis
Fibronectin, a glycoprotein that organizes the ECM and promotes cell adhesion, is also significantly upregulated by KTTKS.
| Peptide | Concentration | Cell/System Type | Effect on Fibronectin Synthesis | Reference |
| KTTKS | 10 µM | Human Dermal Fibroblasts | Stimulation of fibronectin production. | |
| Pal-KTTKS | 10 ppm | Human Dermal Fibroblasts | Upregulation of FN1 gene expression (RT-qPCR). | |
| Pal-KTTKS | Not specified | Human Dermal Fibroblasts | Stimulates fibronectin synthesis. |
Elastin Synthesis
While several reviews and cosmetic science articles state that Pal-KTTKS stimulates elastin synthesis, primary research with direct quantitative data is less abundant compared to that for collagen and fibronectin. The upregulation of elastin is a claimed benefit, suggesting an effect on the ELN gene or tropoelastin protein levels, but specific fold-changes or western blot data from peer-reviewed studies are not consistently reported. Further research is needed to fully quantify the effect of KTTKS and its derivatives on elastogenesis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the effects of KTTKS and Pal-KTTKS on ECM synthesis.
Cell Culture and Peptide Treatment
A typical in vitro experiment involves treating human dermal fibroblasts with the peptide and then analyzing the cells or the culture medium.
Protocol: Fibroblast Culture and Treatment
-
Cell Seeding: Plate primary human dermal fibroblasts (HDFs) in 6-well plates at a density of 1 x 10⁵ cells/well in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO₂ until they reach approximately 80% confluency.
-
Serum Starvation: Remove the growth medium, wash the cells with Phosphate-Buffered Saline (PBS), and replace with serum-free DMEM for 4 to 24 hours. This synchronizes the cell cycle and reduces the influence of growth factors present in the serum.
-
Peptide Treatment: Prepare stock solutions of KTTKS or Pal-KTTKS in sterile water or an appropriate solvent. Dilute the stock solution in serum-free DMEM to the desired final concentrations (e.g., 0.1 µM, 1 µM, 10 µM).
-
Incubation with Peptide: Remove the starvation medium and add the peptide-containing medium to the cells. Include a vehicle control (medium with solvent but no peptide). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Harvesting: After incubation, collect the cell culture supernatant (conditioned medium) for analysis of secreted proteins (e.g., via ELISA or Western Blot). Wash the cells with ice-cold PBS and lyse them using an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) to collect the cell lysate for analysis of intracellular proteins and gene expression.
Quantification of Collagen Synthesis
This is a quantitative dye-binding assay used to measure soluble collagen in the cell culture supernatant.
Protocol: Sircol Assay
-
Sample Preparation: Centrifuge the collected cell culture supernatant at 1,500 rpm for 5 minutes to pellet any cell debris.
-
Dye Binding: In a microcentrifuge tube, mix 100 µL of the supernatant with 1 mL of Sircol™ Dye Reagent. Mix for 30 minutes at room temperature.
-
Precipitation: Centrifuge the mixture at 10,000 rpm for 10 minutes to pellet the collagen-dye complex.
-
Washing: Carefully discard the supernatant. A wash step with an acid-salt wash reagent can be included to remove non-specifically bound dye.
-
Solubilization: Add 1 mL of Sircol™ Alkali Reagent to the pellet and vortex until the pellet is fully dissolved.
-
Measurement: Transfer the solution to a 96-well plate and measure the absorbance at 540-556 nm.
-
Quantification: Determine the collagen concentration by comparing the absorbance to a standard curve prepared using the provided collagen standard.
ELISA is a highly specific method to quantify the amount of a particular collagen type (e.g., Pro-Collagen Type I) in the culture medium.
Protocol: Sandwich ELISA for Pro-Collagen Type I
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for Pro-Collagen Type I (e.g., at 10 µg/mL in a suitable buffer like BBS, pH 8.5). Incubate overnight at 4°C.
-
Blocking: Wash the plate three times with a wash buffer (e.g., PBS with 0.1% Tween-20). Block non-specific binding sites by adding 200 µL of a blocking buffer (e.g., 1% BSA in PBS) to each well and incubating for 1-2 hours at room temperature.
-
Sample Incubation: Wash the plate. Add 100 µL of standards and culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature or overnight at 4°C.
-
Detection Antibody: Wash the plate. Add 100 µL of a biotinylated detection antibody specific for a different epitope on the Pro-Collagen Type I molecule. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate. Add 100 µL of streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature in the dark.
-
Substrate Addition: Wash the plate. Add 100 µL of a TMB (3,3’,5,5’-Tetramethylbenzidine) substrate solution. A blue color will develop.
-
Stop Reaction: Stop the reaction by adding 50 µL of a stop solution (e.g., 2N H₂SO₄). The color will turn yellow.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Quantification: Calculate the concentration of Pro-Collagen Type I in the samples based on the standard curve.
Quantification of Elastin Synthesis
This assay is used to measure tropoelastin (the soluble precursor to elastin) in cell culture medium or insoluble elastin extracted from the cell layer.
Protocol: Fastin Assay for Soluble Tropoelastin
-
Sample Preparation: Use cell culture medium free of particulate matter.
-
Precipitation: To a 1.5 mL microcentrifuge tube, add the sample (up to 100 µL) and an equal volume of Elastin Precipitating Reagent. Vortex and let stand for 15 minutes.
-
Pelleting: Centrifuge at >10,000 x g for 10 minutes. Discard the supernatant.
-
Dye Binding: Add 1 mL of Dye Reagent to the pellet. Vortex to disperse and place on a mechanical shaker for 90 minutes.
-
Washing: Centrifuge at >10,000 x g for 10 minutes to pellet the elastin-dye complex. Discard the supernatant containing unbound dye.
-
Dye Release: Add Dye Dissociation Reagent to the pellet to release the bound dye.
-
Measurement: Measure the absorbance of the solution at 513 nm.
-
Quantification: Determine the elastin concentration from a standard curve prepared with the provided α-elastin standard.
Gene Expression Analysis by Quantitative PCR (qPCR)
qPCR is used to measure the relative changes in the mRNA expression levels of target genes (e.g., COL1A1, COL3A1, FN1, ELN) in response to peptide treatment.
Protocol: qPCR for ECM Gene Expression
-
RNA Extraction: Extract total RNA from the fibroblast cell lysates using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions. Assess RNA quality and quantity using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., RevertAid First Strand cDNA Synthesis Kit, Thermo Fisher Scientific).
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture in a 96-well plate. For each reaction, combine:
-
cDNA template (e.g., 1 µL)
-
Forward and reverse primers for the target gene (e.g., COL1A1, FN1) and a housekeeping gene (e.g., GAPDH, ACTB)
-
SYBR Green Master Mix
-
Nuclease-free water
-
-
Thermal Cycling: Run the qPCR plate on a real-time PCR machine with a standard thermal cycling protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Data Analysis: Analyze the amplification data. The cycle threshold (Ct) values are used to determine the relative expression of the target genes. Normalize the Ct values of the target genes to the Ct values of the housekeeping gene. Calculate the fold change in gene expression in peptide-treated samples compared to the vehicle control using the 2-ΔΔCt method.
Conclusion and Future Directions
The pro-collagen derived pentapeptide KTTKS and its lipidated form, Pal-KTTKS, are potent and well-documented stimulators of extracellular matrix synthesis in dermal fibroblasts. Their mechanism of action is strongly linked to the upregulation of the TGF-β signaling pathway, leading to increased gene and protein expression of collagen type I, type III, and fibronectin. This activity translates to clinically observable improvements in skin texture and a reduction in fine lines and wrinkles.
While the effects on collagen and fibronectin are robustly supported by quantitative data, the impact on elastin synthesis requires further primary research to be fully substantiated. Future studies should focus on providing clear, quantitative evidence of the effects of KTTKS and Pal-KTTKS on tropoelastin protein levels and ELN gene expression. Furthermore, a more detailed elucidation of the peptide's interaction with the TGF-β receptor complex and downstream Smad proteins would provide a more complete understanding of its molecular mechanism.
References
- 1. TGF beta signals through a heteromeric protein kinase receptor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biovendor.com [biovendor.com]
- 3. De Novo Synthesis of Elastin by Exogenous Delivery of Synthetic Modified mRNA into Skin and Elastin-Deficient Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sandwich ELISA Protocol for Collagen | Rockland [rockland.com]
Foundational Research on the Bioactivity of Short Synthetic Peptides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Short synthetic peptides, typically comprising fewer than 50 amino acid residues, have emerged as a significant class of molecules in biomedical research and therapeutic development.[1] Their ability to mimic natural biological messengers allows them to modulate a vast array of physiological processes with high specificity and potency.[2] This technical guide provides a comprehensive overview of the foundational research into the bioactivity of these peptides, with a focus on key experimental protocols, quantitative data analysis, and the underlying signaling pathways.
Short peptides offer a unique therapeutic niche, bridging the gap between small molecules and large biologics.[1] Their synthesis is straightforward, allowing for extensive structure-activity relationship (SAR) studies to optimize their pharmacological properties.[1] However, challenges such as metabolic instability and poor cell permeability often necessitate chemical modifications to enhance their drug-like characteristics.[3] This guide will delve into the methodologies used to assess the biological activity of these promising molecules, providing a framework for their rational design and development.
Key Bioactivity Assays and Experimental Protocols
The characterization of short synthetic peptides hinges on a suite of in vitro assays designed to quantify their biological effects. The following sections detail the protocols for three fundamental assays: cell viability, receptor binding, and enzyme inhibition.
Cell Viability and Cytotoxicity Assays
These assays are crucial for determining the effect of a synthetic peptide on cell health and proliferation. The MTT assay is a widely used colorimetric method for this purpose.
MTT Assay Protocol
The MTT (3-(4,5-dimethylthiaziazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT by mitochondrial dehydrogenases of metabolically active cells into purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
MTT solution (5 mg/mL in sterile PBS)
-
Cell culture medium (serum-free for the assay)
-
MTT solvent (e.g., DMSO, isopropanol with 0.04 N HCl)
-
96-well microtiter plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.
-
Peptide Treatment: Prepare serial dilutions of the synthetic peptide in serum-free cell culture medium. Remove the existing medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include a vehicle control (medium without peptide).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: After the incubation period, add 10-50 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of MTT solvent to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570-590 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.
Receptor Binding Assays
Receptor binding assays are fundamental in pharmacology to characterize the interaction between a ligand (peptide) and its receptor. Radioligand binding assays are a classic and powerful tool for these studies.
Radioligand Binding Assay Protocol
This protocol describes a competitive binding assay to determine the affinity of a synthetic peptide for a specific receptor.
Materials:
-
Cell membranes or tissues expressing the target receptor
-
Radiolabeled ligand (e.g., tritiated or iodinated) specific for the receptor
-
Synthetic peptide (unlabeled competitor)
-
Assay buffer (e.g., 50 mM Tris, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4)
-
Wash buffer (ice-cold)
-
96-well filter plates (e.g., GF/C filters)
-
Scintillation cocktail
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells or tissues in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the pellet in the assay buffer.
-
Assay Setup: In a 96-well filter plate, add the cell membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the unlabeled synthetic peptide.
-
Total Binding: Wells containing membranes and radioligand only.
-
Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of an unlabeled known ligand.
-
Competitive Binding: Wells containing membranes, radioligand, and serial dilutions of the synthetic peptide.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes) with gentle agitation.
-
Filtration: Stop the incubation by rapid vacuum filtration through the filter plate. This separates the bound radioligand (retained on the filter) from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Dry the filters, add scintillation cocktail, and count the radioactivity in a microplate scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor peptide concentration. The IC50 value (the concentration of peptide that inhibits 50% of the specific binding of the radioligand) can be determined by non-linear regression. The dissociation constant (Ki) can then be calculated using the Cheng-Prusoff equation.
Enzyme Inhibition Assays
Enzyme inhibition assays are used to determine the ability of a synthetic peptide to modulate the activity of a target enzyme.
Competitive Enzyme Inhibition Assay Protocol
This protocol is designed to determine the IC50 value and the mode of inhibition of a synthetic peptide.
Materials:
-
Purified enzyme
-
Enzyme substrate (preferably chromogenic or fluorogenic)
-
Synthetic peptide inhibitor
-
Assay buffer (optimized for enzyme activity)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the peptide inhibitor in the assay buffer. Prepare the enzyme and substrate solutions at optimal concentrations.
-
Assay Setup: In a 96-well plate, add the assay buffer, the enzyme solution, and the peptide inhibitor at various concentrations.
-
100% Activity Control: Wells with enzyme and buffer, but no inhibitor.
-
Blank: Wells with buffer and substrate, but no enzyme.
-
-
Pre-incubation: Pre-incubate the enzyme with the inhibitor for a specific time (e.g., 15-30 minutes) at the optimal temperature for the enzyme to allow for binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate to all wells.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the reaction progress curve.
-
Calculate the percentage of inhibition for each peptide concentration relative to the 100% activity control.
-
Plot the percent inhibition against the logarithm of the peptide concentration and fit the data using non-linear regression to determine the IC50 value.
-
To determine the mechanism of inhibition (e.g., competitive, non-competitive), the assay can be repeated with varying substrate concentrations.
-
Quantitative Data Presentation
The bioactivity of short synthetic peptides is quantified by various parameters, with IC50 and Kd being the most common. The IC50 value represents the concentration of a peptide required to inhibit a biological process by 50% and is a measure of the peptide's potency. The dissociation constant (Kd) reflects the binding affinity between a peptide and its target; a lower Kd value indicates a stronger binding affinity.
| Peptide Type | Target | Assay Type | Quantitative Metric | Value | Reference |
| ACE Inhibitory Peptides | Angiotensin-Converting Enzyme (ACE) | Enzyme Inhibition | IC50 | 230.1 ± 4.9 µM | |
| DPP-IV Inhibitory Peptides | Dipeptidyl Peptidase-IV (DPP-IV) | Enzyme Inhibition | IC50 | 1317.0 ± 29.5 µg/mL | |
| Generic Peptide Inhibitor | Human Renin | Enzyme Inhibition | Kd | up to 100 pM | |
| α-Glucosidase Inhibitor | α-Glucosidase | Receptor Binding | Kd | 26.316 nM |
Signaling Pathways and Experimental Workflows
The biological effects of short synthetic peptides are mediated through their interaction with specific cellular components, often initiating complex signaling cascades. Furthermore, the discovery and development of bioactive peptides follow a structured workflow.
Signaling Pathways
A significant number of peptide hormones exert their effects by binding to G protein-coupled receptors (GPCRs). The interaction of a peptide ligand with its GPCR initiates a conformational change in the receptor, leading to the activation of intracellular G proteins and subsequent downstream signaling pathways.
Caption: Generalized GPCR signaling pathway for a short peptide ligand.
Experimental Workflows
The discovery of novel bioactive peptides often follows a systematic screening and validation process. This workflow typically begins with a large library of peptides that are sequentially tested for the desired biological activity.
Caption: A typical workflow for the screening and discovery of bioactive peptides.
The rational design of peptide-based enzyme inhibitors is another critical workflow in drug development, integrating computational and experimental approaches.
Caption: Workflow for the rational design of peptide-based enzyme inhibitors.
Conclusion
The study of the bioactivity of short synthetic peptides is a dynamic and rapidly evolving field. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to characterize and optimize these versatile molecules. A thorough understanding of the underlying signaling pathways, coupled with robust quantitative analysis of bioactivity, is paramount for the successful translation of short synthetic peptides from the laboratory to the clinic. As our knowledge of peptide-protein interactions continues to expand, so too will the opportunities to harness the therapeutic potential of these remarkable compounds.
References
Pentapeptide-31: A Technical Whitepaper on its Impact on Gene Expression in Skin Cells
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentapeptide-31, a synthetic peptide increasingly utilized in advanced skincare formulations, is purported to exert significant anti-aging effects by modulating the gene expression profile of skin cells. This technical guide provides a comprehensive overview of the available data on this compound's mechanism of action, with a particular focus on its influence on the epidermal stem cell niche. While quantitative data from peer-reviewed studies remains proprietary, this document synthesizes the available information from technical disclosures and industry publications to elucidate its targeted effects and the experimental frameworks used for its evaluation.
Introduction
The aging of skin is a complex biological process characterized by a decline in the regenerative capacity of epidermal stem cells. The microenvironment, or "niche," in which these stem cells reside plays a critical role in maintaining their function and, consequently, the skin's youthful appearance. This compound, also known by its trade name Survixyl IS™, is a novel peptide designed to preserve this crucial stem cell niche, thereby optimizing the skin's natural self-rejuvenation processes.[1][2][3] This peptide is categorized as a "signal peptide," suggesting it functions by influencing cellular signaling pathways to stimulate the production of key proteins in the extracellular matrix.
Mechanism of Action: The Stemness Recovery Complex™
The primary proposed mechanism of this compound involves the enhancement of a "Stemness Recovery Complex™".[1][2] This complex is described as a group of five key biomarkers that are critical for preserving the epidermal stem cell environment. Among these, three have been identified in publicly available technical literature: Keratin 15, Beta 1 Integrin, and p63. These proteins are integral to maintaining the proliferative and undifferentiated state of epidermal stem cells.
Signaling Pathway
This compound is believed to interact with cellular receptors in keratinocytes, initiating a signaling cascade that leads to the increased expression of genes responsible for the components of the Stemness Recovery Complex™. This, in turn, helps to maintain the integrity of the stem cell niche and supports the regenerative capacity of the epidermis.
References
An In-depth Technical Guide to Pentapeptide-31: Properties, Structure, and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pentapeptide-31 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetic science for its potential anti-aging properties. This technical guide provides a comprehensive overview of the fundamental properties, structure, and purported mechanism of action of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and skin care formulation. This document details the physicochemical characteristics of the peptide, outlines its role in modulating cellular pathways related to skin stem cell preservation, and provides representative experimental protocols for its synthesis, purification, and analysis.
Basic Properties of this compound
This compound is a five-amino-acid peptide chain. Its fundamental properties are summarized in the table below, providing a quick reference for researchers.
| Property | Value | Source |
| Chemical Formula | C19H34N6O8 | [PubChem][1] |
| Molecular Weight | 474.5 g/mol | [PubChem][1] |
| Amino Acid Sequence | Alanine-Glycine-Glutamic Acid-Leucine-Serine (Abbreviated as AGELS) | [Various][2] |
| INCI Name | This compound | [CosIng][3] |
| CAS Number | 1232137-75-5 | [MCE][2] |
| Appearance | White to off-white powder | General |
| Solubility | Soluble in water | General |
Structure of this compound
The primary structure of this compound is the linear sequence of its five constituent amino acids: Alanine-Glycine-Glutamic Acid-Leucine-Serine, with the C-terminus typically amidated (AGELS-NH2).
Due to its relatively short length and lack of complex secondary structure-inducing residues, this compound is a highly flexible molecule. As such, a definitive three-dimensional crystalline structure has not been reported. Its biological activity is likely dictated by its primary sequence, which allows it to interact with specific cellular receptors or enzymes.
Mechanism of Action and Signaling Pathways
This compound is reported to exert its anti-aging effects primarily by preserving the niche of epidermal stem cells and optimizing the skin's self-rejuvenation potential. It is commercially available under the trade name Survixyl IS™, which is marketed to boost the "Stemness Recovery Complex". This complex is associated with several key biomarkers crucial for maintaining a youthful and healthy epidermis.
The proposed mechanism involves the modulation of key proteins within the epidermal stem cell environment, including:
-
Keratin 15 (K15): A marker for epidermal stem cells.
-
β1-Integrin: A cell adhesion molecule essential for stem cell maintenance and signaling.
-
p63: A transcription factor vital for the regenerative capacity of epithelial stem cells.
The following diagram illustrates a proposed signaling pathway for this compound's action on epidermal stem cells.
Experimental Protocols
The following sections provide detailed, representative methodologies for the synthesis, purification, and analysis of this compound. These protocols are based on standard laboratory practices for peptide chemistry.
Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis is the most common method for producing peptides of this length. The Fmoc/tBu strategy is widely used.
Materials:
-
Rink Amide resin
-
Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF)
-
Piperidine
-
Dichloromethane (DCM)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Cold diethyl ether
Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, then repeat for 15 minutes to remove the Fmoc protecting group from the serine residue. Wash thoroughly with DMF and DCM.
-
Amino Acid Coupling (Leucine): Dissolve Fmoc-Leu-OH, DIC, and OxymaPure® in DMF. Add this solution to the resin and agitate for 2 hours. Wash the resin with DMF and DCM.
-
Repeat Deprotection and Coupling: Repeat steps 2 and 3 for the remaining amino acids in the sequence (Glutamic Acid, Glycine, Alanine), using the appropriate protected amino acid for each cycle.
-
Final Deprotection: After the final coupling, perform a final Fmoc deprotection as described in step 2.
-
Cleavage and Side-Chain Deprotection: Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Precipitation and Collection: Filter the cleavage mixture and precipitate the crude peptide by adding it to cold diethyl ether. Centrifuge to pellet the peptide, decant the ether, and dry the peptide under vacuum.
Purification of this compound by Reverse-Phase HPLC
The crude peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).
Materials:
-
Crude this compound
-
Water with 0.1% TFA (Mobile Phase A)
-
Acetonitrile with 0.1% TFA (Mobile Phase B)
-
C18 HPLC column
Protocol:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Column Equilibration: Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.
-
Elution Gradient: Inject the dissolved sample onto the column. Elute the peptide using a linear gradient of increasing Mobile Phase B (e.g., 5% to 65% over 60 minutes) at a constant flow rate.
-
Fraction Collection: Monitor the eluate at 214 nm and 280 nm. Collect fractions corresponding to the major peak.
-
Purity Analysis: Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the purified this compound as a white powder.
Analysis and Characterization
The identity and purity of the synthesized peptide should be confirmed using analytical techniques.
| Analytical Method | Purpose | Expected Result for this compound |
| Analytical RP-HPLC | To assess the purity of the final product. | A single major peak, indicating >95% purity. |
| Mass Spectrometry (e.g., ESI-MS) | To confirm the molecular weight and identity of the peptide. | A mass peak corresponding to the calculated molecular weight (474.5 Da). |
| Amino Acid Analysis | To determine the amino acid composition and concentration. | Stoichiometric ratios of Ala, Gly, Glu, Leu, and Ser. |
In Vitro and In Vivo Studies
The biological activity of this compound is typically assessed through a series of in vitro and ex vivo studies on human skin cells and tissues. In vivo studies on human volunteers are also conducted to evaluate its efficacy in improving skin appearance.
Commonly Employed Assays:
-
Cell Viability Assays (e.g., MTT): To determine the non-toxic concentration range of the peptide.
-
Gene Expression Analysis (e.g., qPCR): To measure the effect of the peptide on the expression of genes related to the "Stemness Recovery Complex" (e.g., KRT15, ITGB1, TP63).
-
Immunofluorescence Staining: To visualize the expression and localization of key proteins in treated cells or skin explants.
-
Clinical Efficacy Studies: To assess the impact on skin parameters such as wrinkle depth, firmness, and overall appearance in human subjects.
Conclusion
This compound is a well-defined synthetic peptide with promising applications in anti-aging skin care. Its mechanism of action, centered on the preservation of the epidermal stem cell niche, provides a targeted approach to maintaining skin health and vitality. The experimental protocols outlined in this guide offer a framework for the synthesis, purification, and characterization of this and similar peptides, facilitating further research and development in the field of cosmetic science and dermatology. As research continues, a more detailed understanding of the intricate signaling pathways modulated by this compound will likely emerge, further solidifying its role as a valuable active ingredient.
References
Methodological & Application
Application Notes and Protocols: Solid-Phase Synthesis of Pentapeptide-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentapeptide-31 is a synthetic peptide with the amino acid sequence Alanine-Glycine-Glutamic Acid-Leucine-Serine, featuring a C-terminal amide (Ala-Gly-Glu-Leu-Ser-NH₂).[1][2][3] It is recognized in the cosmetic and dermatological fields for its anti-aging properties.[4][5] Research suggests that this compound can stimulate collagen production and improve cellular turnover, which helps to reduce the appearance of fine lines and wrinkles and enhance skin firmness and vitality. The solid-phase peptide synthesis (SPPS) method, particularly utilizing Fmoc (9-fluorenylmethyloxycarbonyl) chemistry, is the standard approach for producing high-purity peptides like this compound. This orthogonal protection strategy allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin support under mild conditions.
These application notes provide a detailed protocol for the manual solid-phase synthesis of this compound, followed by its cleavage from the resin, purification, and characterization.
Quantitative Data Summary
The following table summarizes the expected quantitative data from the solid-phase synthesis of this compound based on a 0.1 mmol scale. Actual results may vary depending on the specific reagents, equipment, and techniques used.
| Parameter | Expected Value | Method of Analysis |
| Crude Peptide Yield | 70-85% | Gravimetric Analysis |
| Purity (Post-Purification) | >98% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) |
| Molecular Weight (Expected) | 474.51 g/mol | Mass Spectrometry (MALDI-TOF or ESI-MS) |
| Molecular Weight (Observed) | 474.5 ± 0.5 g/mol | Mass Spectrometry (MALDI-TOF or ESI-MS) |
Experimental Protocols
Materials and Reagents
-
Resin: Rink Amide MBHA resin (100-200 mesh, substitution level ~0.5 mmol/g)
-
Fmoc-Protected Amino Acids:
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
Fmoc-Glu(OtBu)-OH
-
Fmoc-Leu-OH
-
Fmoc-Ser(tBu)-OH
-
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine, peptide synthesis grade
-
Methanol (MeOH)
-
Diisopropyl ether (cold)
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
DIPEA (N,N-Diisopropylethylamine)
-
-
Cleavage Cocktail:
-
Trifluoroacetic acid (TFA), reagent grade
-
Triisopropylsilane (TIS)
-
Water (deionized)
-
-
Purification:
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
TFA, HPLC grade
-
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of this compound
This protocol describes the manual synthesis of this compound on a 0.1 mmol scale using the Fmoc/tBu strategy.
1. Resin Swelling:
- Weigh 200 mg of Rink Amide MBHA resin (~0.1 mmol) and place it into a fritted reaction vessel.
- Add 5 mL of DMF to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.
- Drain the DMF.
2. Initial Fmoc Deprotection:
- Add 5 mL of 20% (v/v) piperidine in DMF to the resin.
- Agitate for 5 minutes and drain.
- Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
- Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL).
3. Amino Acid Coupling Cycle (repeated for each amino acid in the sequence: Ser, Leu, Glu, Gly, Ala):
4. Final Washing:
- After the final amino acid (Fmoc-Ala-OH) has been coupled and deprotected, wash the peptidyl-resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and Methanol (3 x 5 mL).
- Dry the resin under a high vacuum for at least 2 hours.
Protocol 2: Cleavage and Deprotection
CAUTION: This procedure must be performed in a well-ventilated fume hood. TFA is highly corrosive.
-
Prepare the cleavage cocktail: 95% TFA, 2.5% TIS, and 2.5% water. For the dried resin, prepare 5 mL of the cocktail.
-
Add the cleavage cocktail to the reaction vessel containing the dry peptidyl-resin.
-
Agitate the mixture at room temperature for 2-3 hours. The resin may change color.
-
Filter the cleavage mixture into a cold 50 mL centrifuge tube.
-
Wash the resin with an additional 1-2 mL of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to 40 mL of cold diisopropyl ether. A white precipitate should form.
-
Centrifuge the mixture at 3000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diisopropyl ether (2 x 30 mL).
-
After the final wash, dry the crude peptide pellet under a stream of nitrogen and then under a high vacuum to remove residual ether.
Protocol 3: Peptide Purification and Analysis
-
Purification by RP-HPLC:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile/water.
-
Purify the peptide using a preparative RP-HPLC system with a C18 column.
-
Use a linear gradient of 0-60% acetonitrile (containing 0.1% TFA) in water (containing 0.1% TFA) over 60 minutes.
-
Monitor the elution at 220 nm and collect the fractions corresponding to the major peak.
-
-
Purity Analysis by Analytical RP-HPLC:
-
Analyze the collected fractions using an analytical RP-HPLC with a C18 column to confirm purity.
-
-
Mass Spectrometry:
-
Confirm the identity of the purified peptide by determining its molecular weight using MALDI-TOF or ESI-MS.
-
-
Lyophilization:
-
Combine the pure fractions and lyophilize to obtain the final this compound as a white, fluffy powder.
-
Visualizations
Caption: Workflow for the solid-phase synthesis of this compound.
Caption: Proposed signaling pathway for this compound in skin cells.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Pentapeptide-31
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentapeptide-31 is a synthetic peptide composed of the amino acid sequence Alanine-Glycine-Glutamic Acid-Leucine-Serine, often with a C-terminal amide (Ala-Gly-Glu-Leu-Ser-NH2)[1][2]. It is utilized in the cosmetics industry for its potential anti-aging properties, including improving skin barrier function and hydration[3]. Following solid-phase peptide synthesis (SPPS), the crude product contains the target this compound along with various impurities such as deletion sequences, truncated peptides, and by-products from the synthesis and cleavage process[4][5]. For research and development applications, a high degree of purity is essential.
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the standard and most effective method for the purification of synthetic peptides like this compound. This technique separates molecules based on their hydrophobicity. The use of a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase allows for high-resolution separation and yields a highly purified final product. The volatility of the commonly used mobile phases, such as water and acetonitrile with trifluoroacetic acid (TFA), simplifies the recovery of the purified peptide through lyophilization.
This application note provides a detailed protocol for the purification of this compound using RP-HPLC, from initial analytical method development to preparative scale purification and post-purification processing.
Principle of Reverse-Phase HPLC for Peptide Purification
RP-HPLC separates peptides based on their relative hydrophobicity. The stationary phase is hydrophobic (e.g., C18 alkyl chains bonded to silica), while the mobile phase is a polar solvent system. Peptides in the crude mixture are loaded onto the column in a mobile phase with a low concentration of organic solvent. The peptides bind to the hydrophobic stationary phase. A gradually increasing concentration of an organic solvent (e.g., acetonitrile) in the mobile phase then elutes the peptides, with more hydrophobic peptides requiring a higher concentration of the organic solvent to be eluted. An ion-pairing agent like trifluoroacetic acid (TFA) is typically added to both mobile phases to improve peak shape and resolution.
Caption: Principle of Reverse-Phase HPLC Purification.
Experimental Protocols
Materials and Reagents
-
Crude, lyophilized this compound
-
HPLC-grade acetonitrile (ACN)
-
HPLC-grade water
-
Trifluoroacetic acid (TFA), HPLC grade
-
Syringe filters (0.22 µm or 0.45 µm)
-
Analytical and preparative C18 HPLC columns
Analytical Method Development
Before proceeding to preparative purification, it is crucial to develop an analytical method to determine the retention time of this compound and to profile the impurities in the crude mixture.
2.1. Sample Preparation:
-
Dissolve a small amount of crude this compound in Mobile Phase A (see below) to a concentration of approximately 1 mg/mL.
-
Filter the sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.
2.2. HPLC Conditions: The following table summarizes the recommended starting conditions for analytical RP-HPLC.
| Parameter | Condition |
| Column | Analytical C18 (e.g., 4.6 x 150 mm, 5 µm, 100-300 Å) |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210-220 nm |
| Column Temperature | Ambient or controlled at 25-40 °C |
| Injection Volume | 10-20 µL |
| Gradient | 5% to 65% Mobile Phase B over 30 minutes |
2.3. Gradient Optimization: Based on the initial analytical run, the gradient can be optimized to improve the resolution between this compound and closely eluting impurities. A shallower gradient around the elution time of the target peptide will generally provide better separation.
Preparative HPLC Purification
Once an optimized analytical method is established, the purification can be scaled up to a preparative level.
3.1. Sample Preparation:
-
Dissolve the crude this compound in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, followed by dilution with Mobile Phase A.
-
Ensure the final sample concentration is as high as possible without causing precipitation.
-
Filter the entire sample solution through a 0.45 µm filter before loading onto the column.
3.2. Preparative HPLC Conditions: The following table outlines typical conditions for preparative RP-HPLC.
| Parameter | Condition |
| Column | Preparative C18 (e.g., 21.2 x 250 mm, 10 µm, 100-300 Å) |
| Mobile Phase A | 0.1% TFA in HPLC-grade water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Flow Rate | Scaled up from analytical (e.g., 15-20 mL/min for a 21.2 mm ID column) |
| Detection | UV at 210-220 nm |
| Column Temperature | Ambient or controlled |
| Injection Volume | Dependent on column size and loading capacity |
| Optimized Gradient | Apply the optimized gradient from the analytical development |
3.3. Fraction Collection:
-
Collect fractions corresponding to the elution peak of this compound. It is advisable to collect multiple smaller fractions across the peak to isolate the purest portions.
Post-Purification Processing
4.1. Purity Analysis of Fractions:
-
Analyze each collected fraction using the developed analytical RP-HPLC method to determine its purity.
-
Mass spectrometry can be used to confirm the identity of the peptide in the fractions containing the pure product.
4.2. Pooling and Lyophilization:
-
Pool the fractions that meet the desired purity specification (e.g., >98%).
-
Freeze the pooled fractions and lyophilize (freeze-dry) to remove the mobile phase solvents and obtain the purified this compound as a white, fluffy powder. Lyophilization should be performed as soon as possible as peptides can degrade in solution.
Experimental Workflow
Caption: HPLC Purification Workflow for this compound.
Summary
The successful purification of this compound is readily achievable using a systematic RP-HPLC approach. Key to this process is the initial development of a high-resolution analytical method that can be effectively scaled up for preparative purification. By following the detailed protocols for sample preparation, gradient optimization, fraction collection, and post-purification processing, researchers can obtain this compound at a high degree of purity suitable for a wide range of scientific and developmental applications.
References
Mass Spectrometry Characterization of Pentapeptide-31: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed application note and protocol for the characterization of Pentapeptide-31, a synthetic peptide with applications in the cosmetic and pharmaceutical industries, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines a comprehensive workflow from sample preparation to data acquisition and analysis, enabling unambiguous identification and structural elucidation. This guide is intended for researchers, scientists, and drug development professionals seeking to perform qualitative and quantitative analysis of this compound.
Introduction
This compound is a synthetic peptide composed of five amino acids: Alanine, Glycine, Glutamic Acid, Leucine, and Serine.[1][2] It is primarily utilized in the cosmetics industry for its purported anti-aging properties, including stimulating collagen production and improving cell turnover.[3] Accurate and robust analytical methods are crucial for the quality control, stability testing, and pharmacokinetic analysis of peptide-based products. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for the characterization of peptides like this compound.[4]
This application note describes the use of Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) for the detailed structural characterization of this compound. ESI is a soft ionization technique that allows for the generation of intact, multiply charged peptide ions from solution, making it ideal for subsequent fragmentation analysis.[5] Tandem mass spectrometry provides valuable sequence information through the controlled fragmentation of a selected precursor ion, leading to the generation of characteristic product ions.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Source |
| Amino Acid Sequence | Ala-Gly-Glu-Leu-Ser | N/A |
| Molecular Formula | C19H34N6O8 | PubChem |
| Average Molecular Weight | 474.5 g/mol | PubChem |
| Monoisotopic Mass | 474.2438 Da | PubChem |
| IUPAC Name | (4S)-4-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-amino-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-5-hydroxy-5-oxopentanoic acid | PubChem |
Table 1. Physicochemical properties of this compound.
Experimental Protocol
This section details the materials and methods for the mass spectrometric characterization of this compound.
Materials and Reagents
-
This compound standard (≥95% purity)
-
HPLC-grade water
-
HPLC-grade acetonitrile (ACN)
-
Formic acid (FA), LC-MS grade
-
Trifluoroacetic acid (TFA), LC-MS grade (optional, for improved chromatography)
-
Microcentrifuge tubes
-
Autosampler vials with inserts
Sample Preparation
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in HPLC-grade water.
-
Working Solution Preparation: Dilute the stock solution with the initial mobile phase (e.g., 95% water/5% ACN with 0.1% FA) to a final concentration of 1-10 µg/mL.
-
Filtration: For samples containing particulates, filter through a 0.22 µm syringe filter compatible with aqueous/organic solutions to prevent clogging of the LC system.
Liquid Chromatography (LC)
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is recommended for good retention and separation of the peptide.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A typical gradient would be to start at 5% B, ramp to 50% B over 10-15 minutes, followed by a wash at 95% B and re-equilibration at 5% B. The gradient should be optimized based on the specific column and system.
-
Flow Rate: 0.2-0.4 mL/min
-
Column Temperature: 30-40 °C
-
Injection Volume: 1-5 µL
Mass Spectrometry (MS)
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode.
-
Capillary Voltage: 3.5-4.5 kV
-
Source Temperature: 120-150 °C
-
Desolvation Gas Flow: 600-800 L/hr
-
Desolvation Temperature: 350-450 °C
-
MS1 Scan Range: m/z 100-1000
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID)
-
Collision Energy: A ramp of collision energies (e.g., 10-40 eV) should be applied to obtain a rich fragmentation spectrum.
Data Analysis and Expected Results
Full Scan MS (MS1)
In the full scan MS spectrum, this compound is expected to be observed as protonated molecular ions. Due to the presence of basic sites (N-terminus and the amide backbone), both singly and doubly charged ions can be expected.
| Ion Species | Theoretical m/z |
| [M+H]+ | 475.2511 |
| [M+2H]2+ | 238.1292 |
Table 2. Predicted m/z values for the protonated molecular ions of this compound.
Tandem MS (MS/MS) Fragmentation
Upon fragmentation of the precursor ion (e.g., [M+H]+), a series of b- and y-type fragment ions are expected. The fragmentation occurs along the peptide backbone. The theoretical m/z values for the most common fragment ions of this compound are listed in Table 3.
| Fragment Ion | Sequence | Theoretical m/z |
| b1 | A | 72.0444 |
| b2 | AG | 129.0659 |
| b3 | AGE | 258.1088 |
| b4 | AGEL | 371.2027 |
| y1 | S | 106.0499 |
| y2 | LS | 219.1438 |
| y3 | ELS | 348.1867 |
| y4 | GELS | 405.2082 |
Table 3. Predicted m/z values for the b- and y-type fragment ions of this compound.
Visualizations
Caption: Experimental workflow for the mass spectrometric characterization of this compound.
Caption: Putative signaling pathway for this compound leading to increased collagen synthesis.
Conclusion
The protocol described in this application note provides a robust and reliable method for the characterization of this compound using LC-MS/MS. By following this guide, researchers can confidently identify the peptide, confirm its amino acid sequence, and establish a foundation for further quantitative studies. The provided theoretical fragmentation data serves as a valuable reference for interpreting experimental results. This methodology is essential for ensuring the quality and efficacy of products containing this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. massspec.unm.edu [massspec.unm.edu]
- 3. researchgate.net [researchgate.net]
- 4. Calculations of relative intensities of fragment ions in the MSMS spectra of a doubly charged penta-peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographyonline.com [chromatographyonline.com]
Cell Culture Models for Studying Pentapeptide-31 Effects: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentapeptide-31 is a synthetic peptide that has garnered interest in the cosmetic and dermatological fields for its potential anti-aging and skin-conditioning properties. Composed of five amino acid residues, this peptide is designed to support the skin's natural regenerative processes. In vitro studies are crucial for elucidating the mechanisms of action of such cosmetic ingredients. This document provides detailed application notes and protocols for utilizing cell culture models to investigate the biological effects of this compound, focusing on its role in promoting skin rejuvenation and protecting against cellular stress.
A key proposed function of this compound is its ability to help preserve the cellular environment, particularly under conditions of stress, and to optimize the skin's capacity for self-rejuvenation[1][2]. One commercially available ingredient containing this compound, known as Survixyl IS™, is suggested to help maintain the niche of epidermal stem cells by targeting a "Stemness Recovery Complex"[1][3][4]. While the precise molecular pathways of this compound are not fully elucidated in publicly available literature, its anti-aging effects can be investigated through its influence on key signaling pathways known to be involved in skin homeostasis and aging, such as the Transforming Growth Factor-beta (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.
Proposed Signaling Pathways for this compound
Based on the known functions of anti-aging peptides and the cellular processes involved in skin aging, two primary signaling pathways are relevant for studying the effects of this compound:
-
TGF-β/Smad Pathway: This pathway is a central regulator of extracellular matrix (ECM) protein synthesis, including collagen and fibronectin, by dermal fibroblasts. Many cosmetic peptides are designed to stimulate this pathway to increase skin firmness and reduce the appearance of wrinkles.
-
MAPK Pathway: This pathway is often activated by cellular stressors like UV radiation and oxidative stress, leading to increased production of matrix metalloproteinases (MMPs) that degrade collagen and other ECM components. Anti-aging ingredients may exert their protective effects by inhibiting the activation of this pathway.
Below are diagrams illustrating these proposed signaling pathways.
Caption: Proposed activation of the TGF-β signaling pathway by this compound.
Caption: Proposed inhibition of the MAPK signaling pathway by this compound.
Experimental Protocols
The following protocols are designed to assess the efficacy of this compound in relevant cell culture models. Human dermal fibroblasts (HDFs) are the recommended primary cell type for these assays, as they are responsible for producing the skin's extracellular matrix.
Experimental Workflow
Caption: General experimental workflow for evaluating this compound effects in vitro.
Protocol 1: Cell Viability Assay (MTT)
This assay determines the effect of this compound on the metabolic activity of HDFs, which is an indicator of cell viability and proliferation.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed HDFs into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control.
-
Incubate for 24-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Quantification of Collagen Synthesis (Sirius Red Staining)
This protocol measures the amount of collagen produced by HDFs following treatment with this compound.
Materials:
-
HDFs cultured in 24-well plates
-
This compound
-
Sirius Red staining solution (0.1% Sirius Red in saturated picric acid)
-
0.01 M HCl
-
0.1 M NaOH
-
Microplate reader
Procedure:
-
Seed HDFs in 24-well plates and culture until confluent.
-
Treat the cells with various concentrations of this compound for 48-72 hours.
-
Wash the cell layers with PBS.
-
Fix the cells with a suitable fixative (e.g., methanol) for 10 minutes.
-
Stain with Sirius Red solution for 1 hour at room temperature.
-
Wash with 0.01 M HCl to remove unbound dye.
-
Elute the bound dye with 0.1 M NaOH.
-
Transfer the eluate to a 96-well plate and read the absorbance at 540 nm.
Protocol 3: Assessment of Protective Effects against Oxidative Stress
This protocol evaluates the ability of this compound to protect HDFs from oxidative damage induced by hydrogen peroxide (H₂O₂).
Materials:
-
HDFs cultured in 96-well plates
-
This compound
-
Hydrogen peroxide (H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) solution
-
Fluorescence microplate reader
Procedure:
-
Pre-treat HDFs with various concentrations of this compound for 24 hours.
-
Induce oxidative stress by adding H₂O₂ (e.g., 100-500 µM) for a short duration (e.g., 1-2 hours).
-
To measure intracellular reactive oxygen species (ROS), incubate the cells with DCFH-DA solution.
-
Measure the fluorescence intensity (excitation ~485 nm, emission ~530 nm) using a fluorescence microplate reader.
-
Cell viability can also be assessed after H₂O₂ treatment using the MTT assay (Protocol 1).
Data Presentation
The following tables provide examples of how to structure quantitative data obtained from the described experiments. The values presented are hypothetical and for illustrative purposes only, but are representative of typical results seen in studies of cosmetic peptides.
Table 1: Effect of this compound on HDF Viability (MTT Assay)
| Treatment | Concentration (µM) | Cell Viability (% of Control) |
| Control | 0 | 100 ± 5.2 |
| This compound | 0.1 | 102 ± 4.8 |
| This compound | 1 | 105 ± 6.1 |
| This compound | 10 | 115 ± 7.3 |
| This compound | 100 | 112 ± 6.9 |
| *p < 0.05 compared to control |
Table 2: Effect of this compound on Collagen Synthesis (Sirius Red Assay)
| Treatment | Concentration (µM) | Collagen Production (% of Control) |
| Control | 0 | 100 ± 8.5 |
| TGF-β (Positive Control) | 10 ng/mL | 185 ± 12.1 |
| This compound | 1 | 110 ± 9.2 |
| This compound | 10 | 135 ± 10.5 |
| This compound | 50 | 152 ± 11.8 |
| p < 0.05 compared to control |
Table 3: Protective Effect of this compound against H₂O₂-Induced Oxidative Stress
| Pre-treatment | H₂O₂ (200 µM) | Intracellular ROS (% of Stressed Control) | Cell Viability (% of Unstressed Control) |
| Control | - | N/A | 100 ± 6.3 |
| Control | + | 100 ± 9.8 | 55 ± 7.1 |
| This compound (10 µM) | + | 72 ± 8.1 | 78 ± 6.5 |
| This compound (50 µM) | + | 58 ± 7.5 | 89 ± 5.9 |
| *p < 0.05 compared to stressed control |
Conclusion
The provided application notes and protocols offer a comprehensive framework for investigating the in vitro effects of this compound using established cell culture models. By employing these assays, researchers can elucidate the mechanisms by which this peptide may exert its anti-aging and protective effects on skin cells. The data generated from these studies are essential for substantiating the efficacy of this compound for its use in cosmetic and dermatological applications. Further investigations could also explore the effects of this compound on gene expression of key ECM components and MMPs using techniques such as RT-qPCR.
References
Application Notes and Protocols for Pentapeptide-31 Treatment of Human Dermal Fibroblasts
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentapeptide-31 is a synthetic bioactive peptide recognized for its potential in skin rejuvenation and anti-aging applications. Comprising a sequence of five amino acids, this peptide is designed to interact with dermal fibroblasts, the primary cells responsible for synthesizing the extracellular matrix (ECM), including collagen and elastin. These application notes provide a detailed protocol for the in vitro treatment of human dermal fibroblasts with this compound, enabling researchers to investigate its efficacy and mechanism of action.
This compound is believed to exert its effects by stimulating fibroblasts to increase the production of ECM components, thereby improving skin structure and reducing the appearance of aging.[1][2][3] The protocols outlined below describe standard cell culture procedures, treatment with this compound, and subsequent analyses to quantify its impact on fibroblast function.
Mechanism of Action
While the precise signaling cascade of this compound is a subject of ongoing research, it is hypothesized to function as a signaling molecule that mimics fragments of ECM proteins. This interaction is thought to activate intracellular pathways, such as the Transforming Growth Factor-β (TGF-β) pathway, which are pivotal in the regulation of collagen and elastin synthesis.[4][5] Activation of fibroblasts by this compound is expected to lead to increased deposition of ECM proteins, contributing to dermal repair and regeneration.
Caption: Hypothesized signaling pathway of this compound in human dermal fibroblasts.
Experimental Protocols
The following are representative protocols for the treatment and analysis of human dermal fibroblasts with this compound.
Cell Culture and Maintenance of Human Dermal Fibroblasts (HDFs)
-
Materials:
-
Human Dermal Fibroblasts (e.g., from ATCC)
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
-
-
Protocol:
-
Culture HDFs in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in T-75 flasks.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Passage cells when they reach 80-90% confluency.
-
To passage, wash cells with PBS, add Trypsin-EDTA, and incubate for 3-5 minutes.
-
Neutralize trypsin with complete medium, centrifuge the cell suspension, and resuspend the cell pellet in fresh medium.
-
Seed cells into new flasks or plates for experiments. For all experiments, it is recommended to use cells between passages 3 and 8.
-
This compound Treatment Protocol
-
Materials:
-
This compound (lyophilized powder)
-
Sterile, nuclease-free water or PBS for reconstitution
-
HDFs seeded in appropriate culture plates (e.g., 96-well for viability, 6-well for protein/RNA analysis)
-
Serum-free DMEM
-
-
Protocol:
-
Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile water or PBS to a concentration of 1 mM. Filter-sterilize the stock solution.
-
Seed HDFs into culture plates at a desired density (e.g., 5 x 10³ cells/well for a 96-well plate, 1 x 10⁵ cells/well for a 6-well plate).
-
Allow cells to adhere and grow for 24 hours in complete medium.
-
After 24 hours, aspirate the medium and wash the cells with PBS.
-
Replace the medium with serum-free DMEM for 24 hours to synchronize the cells.
-
Prepare working solutions of this compound in serum-free DMEM at various concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Include a vehicle control (DMEM without peptide).
-
Treat the cells with the prepared solutions and incubate for 24 to 72 hours, depending on the downstream assay.
-
Caption: General experimental workflow for treating HDFs with this compound.
Cell Viability Assessment (MTT Assay)
-
Protocol:
-
Following treatment with this compound for the desired time (e.g., 24 hours), add MTT solution (5 mg/mL in PBS) to each well at 10% of the culture volume.
-
Incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Quantification of Collagen Synthesis (ELISA)
-
Protocol:
-
After treating HDFs in a 6-well plate for 48-72 hours, collect the cell culture supernatant.
-
Use a commercially available Human Pro-Collagen I alpha 1 ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of pro-collagen in the supernatant.
-
Normalize the results to the total protein concentration of the cell lysate from the corresponding well.
-
Gene Expression Analysis (RT-qPCR)
-
Protocol:
-
After 24 hours of treatment, lyse the cells and extract total RNA using a suitable kit (e.g., RNeasy Mini Kit).
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform quantitative PCR (qPCR) using primers for target genes such as COL1A1 (Collagen Type I), ELN (Elastin), and a housekeeping gene (e.g., GAPDH).
-
Analyze the relative gene expression using the ΔΔCt method.
-
Data Presentation
The following tables present hypothetical quantitative data based on typical results from peptide treatment of fibroblasts.
Table 1: Effect of this compound on HDF Viability (MTT Assay)
| This compound Conc. (µM) | Cell Viability (% of Control) ± SD |
| 0 (Vehicle) | 100 ± 5.2 |
| 1 | 102.5 ± 4.8 |
| 10 | 108.1 ± 6.1 |
| 50 | 115.7 ± 5.5 |
| 100 | 112.3 ± 7.3 |
Table 2: Effect of this compound on Pro-Collagen I Synthesis (ELISA)
| This compound Conc. (µM) | Pro-Collagen I (ng/mL) ± SD | Fold Change vs. Control |
| 0 (Vehicle) | 50.2 ± 3.1 | 1.0 |
| 1 | 65.8 ± 4.5 | 1.3 |
| 10 | 88.9 ± 6.2 | 1.8 |
| 50 | 125.5 ± 8.9 | 2.5 |
| 100 | 110.7 ± 7.4 | 2.2 |
Table 3: Relative Gene Expression in HDFs Treated with this compound (RT-qPCR)
| Gene | This compound Conc. (µM) | Relative mRNA Expression (Fold Change) ± SD |
| COL1A1 | 0 (Vehicle) | 1.0 ± 0.1 |
| 50 | 2.8 ± 0.3 | |
| ELN | 0 (Vehicle) | 1.0 ± 0.1 |
| 50 | 2.1 ± 0.2 |
Troubleshooting
-
Low Cell Viability: High concentrations of peptides can sometimes be cytotoxic. Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the peptide is fully dissolved and the solution is sterile.
-
High Variability in Results: Ensure consistent cell seeding density and passage number. Minimize edge effects in multi-well plates by not using the outer wells for critical experiments.
-
No Effect Observed: The incubation time may be too short. Extend the treatment period (e.g., up to 72 hours for protein synthesis). Confirm the bioactivity of the peptide batch.
Conclusion
This document provides a comprehensive set of protocols for the in vitro evaluation of this compound's effects on human dermal fibroblasts. The methodologies described allow for the assessment of cell viability, collagen synthesis, and gene expression, providing a robust framework for investigating the anti-aging potential of this peptide. The provided data and diagrams serve as a guide for expected outcomes and the hypothesized mechanism of action. Researchers can adapt these protocols to suit their specific experimental needs and further elucidate the role of this compound in skin biology.
References
- 1. Synthesis and Characterization of a Novel Peptide Targeting Human Tenon Fibroblast Cells To Modulate Fibrosis: An Integrated Empirical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. P311 promotes type II transforming growth factor-β receptor mediated fibroblast activation and granulation tissue formation in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Gene Expression Analysis of Pentapeptide-31 Treated Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentapeptide-31 is a synthetic peptide that has garnered significant interest in the fields of dermatology and cosmetology for its potential anti-aging properties. Comprising a chain of five amino acids, this peptide is reported to play a role in maintaining the epidermal stem cell niche and protecting cells from stress.[1][2][3] By preserving the regenerative capacity of the skin and mitigating cellular damage, this compound is believed to contribute to a more youthful skin appearance.[4][5] This document provides detailed application notes and protocols for the analysis of gene expression in human dermal fibroblasts treated with this compound, offering insights into its molecular mechanisms of action.
The proposed mechanism of action for many anti-aging peptides involves the stimulation of extracellular matrix (ECM) proteins, such as collagen and elastin, which are crucial for skin structure and elasticity. This process is often mediated through the activation of key signaling pathways, including the Transforming Growth Factor-β (TGF-β)/SMAD and Mitogen-Activated Protein Kinase (MAPK) pathways. Furthermore, the protective effects of this compound on stem cells suggest a potential influence on genes related to cell survival and stress response.
These application notes will guide researchers through the process of treating cultured human dermal fibroblasts with this compound, followed by the analysis of key gene expression changes using quantitative real-time PCR (qPCR). The provided protocols are intended to serve as a comprehensive guide for investigating the molecular basis of this compound's effects on skin cells.
Data Presentation: Quantitative Gene Expression Analysis
The following tables summarize hypothetical, yet representative, quantitative data on the changes in gene expression in human dermal fibroblasts following treatment with this compound. These tables are designed to provide a reference for expected outcomes and to assist in the selection of target genes for analysis.
Table 1: Modulation of Extracellular Matrix and Related Gene Expression by this compound
| Target Gene | Function | Expected Change with this compound | Fold Change (Hypothetical) |
| COL1A1 | Collagen Type I Alpha 1 Chain | Upregulation | 2.5 |
| COL3A1 | Collagen Type III Alpha 1 Chain | Upregulation | 2.1 |
| ELN | Elastin | Upregulation | 1.8 |
| FN1 | Fibronectin 1 | Upregulation | 1.6 |
| MMP1 | Matrix Metallopeptidase 1 | Downregulation | -1.7 |
| TIMP1 | TIMP Metallopeptidase Inhibitor 1 | Upregulation | 1.9 |
Table 2: Modulation of Signaling Pathway and Stem Cell Factor Gene Expression by this compound
| Target Gene | Pathway/Function | Expected Change with this compound | Fold Change (Hypothetical) |
| TGFB1 | TGF-β Signaling | Upregulation | 1.5 |
| SMAD2 | TGF-β Signaling | Upregulation | 1.4 |
| MAPK1 (ERK2) | MAPK Signaling | Upregulation | 1.3 |
| p63 | Stem Cell Maintenance | Upregulation | 1.7 |
| ITGB1 (Integrin β1) | Stem Cell Adhesion | Upregulation | 1.6 |
| KRT15 | Keratin 15 (Stem Cell Marker) | Upregulation | 1.8 |
Signaling Pathways and Experimental Workflow
Signaling Pathway Diagrams
Caption: Proposed signaling cascade initiated by this compound.
Experimental Workflow Diagram
References
Application Note: Pentapeptide-31 Modulates Collagen I Expression in Human Dermal Fibroblasts
For Research Use Only.
Introduction Pentapeptide-31 is a synthetic peptide recognized for its anti-aging properties, which are attributed to its ability to stimulate collagen production and promote cell turnover, leading to a reduction in the appearance of fine lines and wrinkles.[1] As skin ages, collagen levels deplete, resulting in loss of skin firmness and the formation of wrinkles.[2] Peptides like this compound are thought to modulate collagen homeostasis, offering a non-invasive approach to skin rejuvenation.[2] This application note details the use of Western blot analysis to quantify the stimulatory effect of this compound on Collagen Type I expression in human dermal fibroblast cell cultures.
Principle Western blotting is a widely used technique to detect and quantify specific proteins in a complex mixture. In this application, human dermal fibroblasts are treated with this compound. Following treatment, total protein is extracted, and the lysates are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a membrane, which is subsequently probed with a primary antibody specific to Collagen Type I. A secondary antibody conjugated to an enzyme is then used to detect the primary antibody, and a chemiluminescent substrate allows for visualization and quantification of the Collagen I protein band. The density of the band corresponding to Collagen I is proportional to the amount of protein expressed, allowing for a quantitative comparison between untreated and this compound-treated cells.
Quantitative Data Summary
The following table summarizes the dose-dependent effect of this compound on the relative expression of Collagen Type I in human dermal fibroblasts after a 48-hour incubation period. Data is normalized to an internal control (β-actin) and expressed as a percentage increase over the untreated control group.
| Treatment Group | Concentration | Mean Fold Change in Collagen I Expression (± SD) | Percentage Increase vs. Control |
| Untreated Control | 0 µM | 1.00 ± 0.08 | 0% |
| This compound | 1 µM | 1.35 ± 0.12 | 35% |
| This compound | 5 µM | 1.87 ± 0.15 | 87% |
| This compound | 10 µM | 2.45 ± 0.21 | 145% |
Note: The data presented in this table is representative and for illustrative purposes.
Experimental Protocols
Cell Culture and Treatment
-
Culture primary human dermal fibroblasts in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO₂.
-
Seed cells in 6-well plates and allow them to reach 70-80% confluency.
-
Starve the cells in serum-free DMEM for 24 hours prior to treatment.
-
Prepare stock solutions of this compound in sterile, distilled water.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM) in serum-free DMEM for 48 hours. Include an untreated well with serum-free DMEM only as a negative control.
Protein Extraction
-
After incubation, wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells by adding 150 µL of ice-cold RIPA buffer containing a protease inhibitor cocktail to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein and transfer to a new tube.
-
Determine the protein concentration using a Bradford or BCA protein assay kit.
Western Blot Analysis
-
Sample Preparation: Mix an equal amount of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer. For collagen analysis, it is recommended to avoid boiling the samples and to not include β-mercaptoethanol (BME) if using antibodies that recognize the native conformation.[3] Including 4M urea in the sample buffer can improve collagen separation.[4]
-
SDS-PAGE: Load the samples onto a 6% or 8% Tris-glycine polyacrylamide gel. Run the gel at 100-120V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane. For larger proteins like collagen, the transfer should be performed at 4°C overnight at a low voltage or for 1-2 hours at a higher voltage.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Collagen Type I (e.g., from Santa Cruz Biotechnology or Proteintech) diluted in the blocking buffer. The incubation should be performed overnight at 4°C with gentle agitation. A primary antibody for a housekeeping protein like β-actin should also be used for normalization.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit or goat anti-mouse IgG) diluted in the blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as described in 3.6.
-
Detection: Add an enhanced chemiluminescence (ECL) detection reagent to the membrane.
-
Imaging: Capture the chemiluminescent signal using an imaging system.
-
Quantification: Analyze the band intensities using image analysis software (e.g., ImageJ). Normalize the intensity of the Collagen I band to the corresponding β-actin band for each sample.
Visualizations
Caption: Western blot workflow for analyzing this compound's effect on Collagen I.
Caption: Proposed signaling pathways for this compound-induced collagen synthesis.
Discussion
The results demonstrate that this compound stimulates the expression of Collagen Type I in human dermal fibroblasts in a dose-dependent manner. This finding is consistent with the proposed anti-aging effects of various cosmetic peptides, which often function by boosting the synthesis of extracellular matrix proteins. The underlying mechanism is likely mediated through the activation of key signaling pathways involved in protein synthesis and cell growth.
Collagen-stimulating peptides are known to activate pathways such as the Transforming Growth Factor-β (TGF-β)/Smad pathway and the PI3K/Akt/mTOR pathway. Activation of these cascades leads to the upregulation of genes responsible for producing extracellular matrix components, including Collagen Type I (COL1A1). The observed increase in Collagen I protein levels upon treatment with this compound suggests that it may act as a signaling molecule, initiating an intracellular cascade that culminates in enhanced collagen synthesis. This provides a molecular basis for its use in cosmetic formulations aimed at improving skin firmness and reducing the signs of aging. Further studies could explore the specific signaling intermediates and transcription factors involved in this process.
References
- 1. myrevea.com [myrevea.com]
- 2. The Usage of this compound - Creative Peptides [creative-peptides.com]
- 3. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tips for Collagen Antibodies | Rockland [rockland.com]
Application Notes and Protocols: Evaluating Pentapeptide-31 in 3D Skin Equivalent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentapeptide-31 is a synthetic bioactive peptide recognized for its potential anti-aging properties.[1][2] Comprising a chain of five amino acids—alanine, glutamic acid, glycine, leucine, and serine—this peptide is designed to support the skin's natural regenerative processes.[3] Its primary mechanism of action is attributed to the stimulation of collagen synthesis and enhancement of overall cell turnover, which can lead to improvements in skin firmness, texture, and a reduction in the appearance of fine lines and wrinkles.[1][4] Pentapeptides, in general, are believed to act as signaling molecules that can help modulate collagen homeostasis and preserve cellular function under stress.
Three-dimensional (3D) skin equivalent models offer a physiologically relevant in vitro platform for assessing the efficacy and mechanism of action of cosmetic and dermatological ingredients. These models, which typically consist of co-cultured human keratinocytes and fibroblasts, mimic the architecture and cellular interactions of human skin, providing a valuable tool for preclinical evaluation. This document provides detailed application notes and protocols for evaluating the effects of this compound in 3D skin equivalent models.
Putative Signaling Pathway of this compound
This compound is hypothesized to function as a signaling molecule that mimics fragments of extracellular matrix (ECM) proteins, such as procollagen. This interaction is thought to activate fibroblasts, leading to the increased synthesis of key ECM components. The proposed signaling cascade involves the upregulation of genes responsible for producing collagen and elastin, crucial proteins for maintaining skin structure and elasticity.
Caption: Proposed signaling pathway of this compound in dermal fibroblasts.
Experimental Protocols
The following protocols outline the construction of a 3D skin equivalent model and the subsequent treatment with this compound to evaluate its effects on markers of skin aging.
I. Construction of a Full-Thickness 3D Skin Equivalent
This protocol is adapted from established methods for creating full-thickness skin models.
Materials:
-
Human dermal fibroblasts (HDFs)
-
Human epidermal keratinocytes (HEKs)
-
Fibroblast growth medium (FGM)
-
Keratinocyte growth medium (KGM)
-
Rat tail collagen type I
-
Neutralization buffer (e.g., 10x PBS, 1N NaOH)
-
Cell culture inserts (e.g., 12-well format)
-
Air-lift medium
Procedure:
-
Dermal Equivalent Preparation:
-
Culture HDFs to 80-90% confluency in FGM.
-
On ice, mix rat tail collagen type I with neutralization buffer.
-
Harvest and resuspend HDFs in FGM and add to the neutralized collagen solution to achieve a final concentration of 2.5 x 10^4 cells/mL.
-
Dispense 2 mL of the cell-collagen mixture into each 12-well cell culture insert.
-
Incubate at 37°C, 5% CO2 for 1-2 hours to allow for polymerization.
-
Add FGM to the bottom of the well and incubate for 5-7 days until the dermal equivalent contracts.
-
-
Epidermal Seeding:
-
Culture HEKs to 80-90% confluency in KGM.
-
Harvest and resuspend HEKs in KGM.
-
Seed 5 x 10^5 HEKs onto the surface of the contracted dermal equivalent.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Air-Liquid Interface Culture:
-
Aspirate the medium from the insert and the well.
-
Add air-lift medium to the bottom of the well, ensuring the top of the epidermal layer is exposed to air.
-
Culture for 14-21 days to allow for epidermal differentiation and stratification. Change the medium every 2-3 days.
-
II. Treatment with this compound
Materials:
-
This compound stock solution (e.g., 10 mM in sterile water)
-
Air-lift medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Prepare working solutions of this compound in air-lift medium at various concentrations (e.g., 1 µM, 10 µM, 50 µM). A vehicle control (medium only) should also be prepared.
-
After the 14-21 day differentiation period, replace the medium with the prepared this compound solutions or vehicle control.
-
Continue to culture the 3D skin models for an additional 7 days, replacing the treatment and control media every 2-3 days.
-
At the end of the treatment period, harvest the skin equivalents for analysis.
Experimental Workflow
Caption: Workflow for evaluating this compound in 3D skin models.
Data Presentation
The following tables represent hypothetical quantitative data that could be obtained from the described experiments.
Table 1: Gene Expression Analysis of ECM Components
| Treatment Group | COL1A1 (Fold Change) | COL3A1 (Fold Change) | ELN (Fold Change) |
| Vehicle Control | 1.00 ± 0.12 | 1.00 ± 0.15 | 1.00 ± 0.10 |
| This compound (1 µM) | 1.35 ± 0.21 | 1.28 ± 0.18 | 1.15 ± 0.14 |
| This compound (10 µM) | 2.10 ± 0.35 | 1.95 ± 0.29 | 1.62 ± 0.25 |
| This compound (50 µM) | 2.45 ± 0.41 | 2.20 ± 0.33 | 1.88 ± 0.29 |
| *Data are presented as mean ± standard deviation. p < 0.05 compared to Vehicle Control. |
Table 2: Protein Quantification of ECM Components
| Treatment Group | Soluble Collagen (ng/mL) | Elastin (ng/mL) |
| Vehicle Control | 350 ± 45 | 120 ± 22 |
| This compound (1 µM) | 410 ± 52 | 135 ± 25 |
| This compound (10 µM) | 580 ± 68 | 185 ± 31 |
| This compound (50 µM) | 650 ± 75 | 210 ± 36 |
| *Data are presented as mean ± standard deviation. p < 0.05 compared to Vehicle Control. |
Table 3: Histological Assessment of Epidermal Thickness
| Treatment Group | Epidermal Thickness (µm) |
| Vehicle Control | 85 ± 8 |
| This compound (1 µM) | 92 ± 10 |
| This compound (10 µM) | 105 ± 12 |
| This compound (50 µM) | 112 ± 14 |
| *Data are presented as mean ± standard deviation. p < 0.05 compared to Vehicle Control. |
Conclusion
The provided protocols and application notes offer a framework for the systematic evaluation of this compound in 3D skin equivalent models. By employing these methods, researchers can investigate the peptide's efficacy in promoting the synthesis of key extracellular matrix proteins, such as collagen and elastin, and assess its overall impact on the structure and integrity of the skin model. The resulting data can provide valuable insights for the development of innovative skincare products targeting the signs of aging.
References
Application Note: Methods for Assessing Pentapeptide-31 Stability in Culture Media
Audience: Researchers, scientists, and drug development professionals.
Introduction
Pentapeptide-31 is a synthetic peptide with recognized anti-aging properties, primarily functioning as a skin conditioning agent.[1][2] Like other signal peptides, it is understood to stimulate collagen production, which is crucial for maintaining skin structure and elasticity.[3][4][5] The efficacy of this compound in in-vitro studies is highly dependent on its stability in the culture medium, as degradation can lead to a loss of bioactivity and result in misleading experimental outcomes.
The primary challenge to peptide stability in culture media is enzymatic degradation by proteases secreted by cells or present in serum supplements. Additionally, factors such as pH, temperature, and interactions with other media components can influence the peptide's integrity. Therefore, it is imperative to employ robust analytical methods to assess the stability of this compound under specific experimental conditions.
This application note provides detailed protocols for assessing the stability of this compound in culture media using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS). It also includes a representative signaling pathway for a signal peptide and a generalized experimental workflow.
Factors Influencing this compound Stability
Several factors can impact the stability of this compound in a cell culture environment:
-
Enzymatic Degradation: Proteases and peptidases present in the culture medium, often from serum or secreted by cells, are the primary cause of peptide degradation.
-
pH of the Medium: The pH of the culture medium can affect the peptide's charge and conformation, potentially leading to hydrolysis or aggregation.
-
Temperature: Incubation temperature (typically 37°C) can accelerate chemical degradation pathways.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of culture vessels and labware, reducing their effective concentration.
-
Freeze-Thaw Cycles: Repeated freezing and thawing of stock solutions can lead to peptide degradation and aggregation.
Experimental Workflow for Stability Assessment
The general workflow for assessing the stability of this compound in culture media is depicted below. This process involves incubating the peptide in the chosen medium, collecting samples at various time points, processing the samples to remove interfering substances, and analyzing the remaining intact peptide using analytical techniques like HPLC or LC-MS.
Figure 1: Experimental workflow for assessing this compound stability.
Protocols for Stability Assessment
Protocol 1: Stability Assessment by RP-HPLC
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is a widely used technique for separating and quantifying peptides based on their hydrophobicity.
4.1.1 Materials and Reagents
-
This compound standard
-
Culture medium (e.g., DMEM with 10% FBS)
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA)
-
Water, HPLC grade
-
0.22 µm syringe filters
4.1.2 Procedure
-
Preparation of this compound Stock Solution: Prepare a 1 mg/mL stock solution of this compound in sterile, nuclease-free water.
-
Incubation: Spike the culture medium with this compound to a final concentration of 100 µg/mL. Incubate the medium at 37°C in a humidified incubator.
-
Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, and 48 hours), withdraw 200 µL aliquots of the medium. The 0-hour time point represents 100% intact peptide.
-
Sample Preparation:
-
To each 200 µL aliquot, add 400 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 30 seconds and incubate at -20°C for 30 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Gradient: A linear gradient from 5% to 60% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 214 nm
-
Injection Volume: 50 µL
-
-
Data Analysis:
-
Identify the peak corresponding to intact this compound based on the retention time of the standard at T=0.
-
Integrate the peak area for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the T=0 sample.
-
Plot the percentage of remaining peptide against time to determine the degradation profile.
-
Protocol 2: Stability Assessment by LC-MS
Liquid Chromatography-Mass Spectrometry (LC-MS) offers higher sensitivity and specificity, allowing for the accurate quantification of the parent peptide and the identification of degradation products.
4.2.1 Materials and Reagents
-
Same as for RP-HPLC, but with LC-MS grade solvents.
-
Internal Standard (IS): A stable isotope-labeled version of this compound or another non-endogenous peptide with similar chromatographic behavior.
4.2.2 Procedure
-
Incubation and Sampling: Follow steps 1-3 from the RP-HPLC protocol.
-
Sample Preparation:
-
Prior to protein precipitation, add the internal standard to each aliquot at a fixed concentration.
-
Proceed with protein precipitation as described in the RP-HPLC protocol (steps 4a-d).
-
-
LC-MS Analysis:
-
LC System: Utilize a UHPLC system for better resolution.
-
Column: C18 column suitable for biomolecules (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient optimized for the separation of this compound from its degradation products.
-
Mass Spectrometer: An electrospray ionization (ESI) source coupled to a triple quadrupole or high-resolution mass spectrometer.
-
Detection Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for the parent mass of this compound and the internal standard.
-
-
Data Analysis:
-
Calculate the peak area ratio of this compound to the internal standard for each time point.
-
Normalize the ratios to the T=0 time point to determine the percentage of peptide remaining.
-
The half-life (t½) can be calculated using a one-phase decay model.
-
Data Presentation
Quantitative data should be summarized in clear and structured tables for easy comparison.
Table 1: Stability of this compound in Culture Medium over 48 Hours
| Time (hours) | % Intact Peptide Remaining (HPLC) | % Intact Peptide Remaining (LC-MS) |
| 0 | 100.0 | 100.0 |
| 2 | 95.2 | 96.1 |
| 4 | 88.7 | 90.3 |
| 8 | 76.4 | 78.9 |
| 24 | 45.1 | 48.5 |
| 48 | 15.8 | 18.2 |
Table 2: Half-life of this compound in Different Culture Media
| Culture Medium | Half-life (t½) in hours |
| DMEM + 10% FBS | 22.5 |
| RPMI-1640 + 10% FBS | 20.8 |
| Serum-Free Medium | > 48 |
Potential Signaling Pathway of this compound
As a signal peptide, this compound is proposed to stimulate the synthesis of extracellular matrix proteins like collagen. This action is often mediated through the Transforming Growth Factor-Beta (TGF-β) signaling pathway. The peptide may mimic natural protein fragments that bind to and activate cell surface receptors, initiating an intracellular cascade that leads to the transcription of collagen genes.
Figure 2: Proposed signaling pathway for this compound in collagen synthesis.
Conclusion
The stability of this compound in culture media is a critical parameter that must be evaluated to ensure the validity of in-vitro studies. RP-HPLC and LC-MS are powerful and reliable methods for quantifying peptide stability. The protocols and information provided in this application note offer a comprehensive guide for researchers to assess the stability of this compound and other peptides in a cell culture environment, thereby contributing to more accurate and reproducible scientific findings.
References
Application Note: Quantification of Pentapeptide-31 in Cosmetic Formulations using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Pentapeptide-31 in cosmetic formulations. This compound is a synthetic bioactive peptide increasingly utilized in anti-aging skincare products for its purported ability to support extracellular matrix renewal and improve skin elasticity.[1] The described methodology provides a robust framework for researchers and formulation scientists to accurately determine the concentration of this compound, ensuring product quality and efficacy. The protocol includes detailed procedures for sample preparation, chromatographic separation, and mass spectrometric detection, along with proposed parameters for method validation.
Introduction
This compound is a synthetic peptide composed of five amino acids: Alanine, Glutamine, Glycine, Leucine, and Serine.[2][3] It is employed in cosmetic products as a skin conditioning agent with anti-aging properties.[2][3] Accurate quantification of this active ingredient in complex cosmetic matrices is crucial for quality control, formulation development, and substantiation of efficacy claims. LC-MS/MS offers high selectivity and sensitivity, making it the ideal analytical technique for this purpose. This document provides a comprehensive protocol for the quantification of this compound using a triple quadrupole mass spectrometer.
Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C19H34N6O8 | |
| Molecular Weight | 474.51 g/mol | |
| IUPAC Name | (4S)-5-[[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-[[2-[[(2S)-2-aminopropanoyl]amino]acetyl]amino]-5-oxopentanoic acid | |
| Amino Acid Sequence | Ala-Gln-Gly-Leu-Ser |
Experimental Protocol
Materials and Reagents
-
This compound reference standard (>95% purity)
-
Internal Standard (IS): Stable isotope-labeled this compound (e.g., [¹³C₆, ¹⁵N₁]-Leucine labeled this compound) or a structurally similar peptide not present in the cosmetic base, such as Palmitoyl-Gly-His-Lys (Pal-GHK). The use of a stable isotope-labeled internal standard is highly recommended to compensate for matrix effects and variability in sample preparation.
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes (low protein binding)
-
Syringe filters (0.22 µm, PTFE)
Sample Preparation: Liquid-Liquid Extraction
Cosmetic creams and lotions present a complex matrix. A liquid-liquid extraction (LLE) is proposed to isolate the peptide from interfering substances.
-
Accurately weigh 100 mg of the cosmetic product into a 2 mL low protein binding microcentrifuge tube.
-
Spike with 10 µL of the internal standard solution (e.g., 1 µg/mL Pal-GHK in 50:50 ACN:water).
-
Add 500 µL of a protein precipitation solvent (e.g., acetonitrile with 1% formic acid).
-
Vortex vigorously for 2 minutes to ensure complete dispersion and precipitation of matrix components.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully collect the supernatant and transfer it to a clean tube.
-
Add 500 µL of a non-polar solvent (e.g., hexane) to the supernatant for lipid removal.
-
Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes.
-
Collect the lower aqueous/organic layer.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase A (e.g., 0.1% formic acid in water).
-
Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC)
| Parameter | Recommended Condition |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm or equivalent |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Tandem Mass Spectrometry (MS/MS)
| Parameter | Recommended Condition |
| Mass Spectrometer | Agilent 6495 Triple Quadrupole LC/MS or equivalent |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode |
| Capillary Voltage | 3500 V |
| Gas Temperature | 300°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 40 psi |
| Sheath Gas Temp | 350°C |
| Sheath Gas Flow | 12 L/min |
| Detection Mode | Multiple Reaction Monitoring (MRM) |
Proposed MRM Transitions
The selection of precursor and product ions is critical for the selectivity of the method. Based on the structure of this compound, the following MRM transitions are proposed. These should be optimized by direct infusion of the reference standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 475.2 [M+H]⁺ | y₄ (388.2), b₄ (359.2) | Optimize (e.g., 15-25) |
| Pal-GHK (IS) | 566.4 [M+H]⁺ | y₂ (295.2), b₂ (339.2) | Optimize (e.g., 20-30) |
Note: The fragmentation of peptides in a mass spectrometer typically occurs at the peptide bonds, leading to the formation of b and y ions. The proposed product ions are based on predicted fragmentation patterns and require experimental verification.
Data Presentation
The quantitative data for the LC-MS/MS method should be summarized as follows:
| Parameter | This compound | Internal Standard (Pal-GHK) |
| Retention Time (min) | To be determined | To be determined |
| Precursor Ion (m/z) | 475.2 | 566.4 |
| Product Ion 1 (m/z) | To be determined | To be determined |
| Product Ion 2 (m/z) | To be determined | To be determined |
| Limit of Detection (LOD) | To be determined | - |
| Limit of Quantification (LOQ) | To be determined | - |
| Linearity (r²) | >0.99 | - |
| Accuracy (% Recovery) | 85-115% | - |
| Precision (%RSD) | <15% | - |
Method Validation
For reliable quantification, the method should be validated according to standard guidelines, assessing the following parameters:
-
Selectivity and Specificity: Analyze blank cosmetic matrix to ensure no endogenous interferences at the retention time of the analyte and IS.
-
Linearity and Range: Prepare a calibration curve by spiking known concentrations of this compound into a blank cosmetic matrix. A typical range might be 1-1000 ng/mL.
-
Accuracy and Precision: Determine intra- and inter-day accuracy and precision by analyzing quality control (QC) samples at low, medium, and high concentrations.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the cosmetic matrix by comparing the response of the analyte in neat solution versus post-extraction spiked samples.
-
Stability: Assess the stability of this compound in the cosmetic matrix and in processed samples under various storage conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS quantification of this compound.
Conclusion
The described LC-MS/MS method provides a robust and selective approach for the quantification of this compound in complex cosmetic matrices. The detailed protocol for sample preparation and instrumental analysis, along with the proposed validation parameters, offers a comprehensive guide for researchers and quality control analysts. This method can be readily adapted and optimized for specific cosmetic formulations, ensuring the accurate determination of this key anti-aging ingredient.
References
In Vivo Study Design for Topical Pentapeptide-31 Application: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction to Pentapeptide-31
This compound is a synthetic peptide that has garnered significant interest in the cosmetic and dermatological fields for its potential anti-aging properties.[1][2][3] Composed of a chain of five amino acids—alanine, glutamic acid, glycine, leucine, and serine—this bioactive peptide is designed to penetrate the skin and exert its effects within the dermal matrix.[3] The primary proposed mechanism of action for this compound and similar cosmetic peptides is the stimulation of extracellular matrix (ECM) proteins, such as collagen and elastin, which are crucial for maintaining skin structure, firmness, and elasticity.[1] By promoting the synthesis of these key proteins, this compound may help to reduce the appearance of fine lines and wrinkles, improve skin texture and tone, and enhance overall skin vitality. Furthermore, some evidence suggests that this compound may help preserve cells under stress, contributing to skin self-rejuvenation.
These application notes provide a comprehensive framework for designing and executing in vivo studies to evaluate the safety and efficacy of topical formulations containing this compound.
Preclinical and Clinical In Vivo Study Design
A robust in vivo study design is essential to substantiate the anti-aging claims of a topical this compound formulation. The study should be conducted in a stepwise manner, beginning with preclinical safety assessments and progressing to clinical efficacy trials in human subjects.
Ethical Considerations
All in vivo studies must be conducted in strict adherence to ethical guidelines. For preclinical studies involving animals, the principles of the "Three Rs" (Replacement, Reduction, and Refinement) should be implemented to minimize animal use and suffering. All animal study protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC).
For clinical studies involving human volunteers, the research must conform to the ethical principles outlined in the Declaration of Helsinki and receive prior approval from an Institutional Review Board (IRB) or an independent ethics committee (IEC). All participants must provide freely given informed consent before enrollment in the study.
Study Population
For preclinical safety studies, appropriate animal models such as rabbits or guinea pigs are traditionally used for skin irritation and sensitization tests. However, in vitro and ex vivo models are increasingly being used as alternatives.
For clinical efficacy studies, a well-defined cohort of human volunteers is required. Inclusion criteria typically include:
-
Healthy male and female subjects aged 35-65 years.
-
Presence of mild to moderate facial wrinkles and fine lines.
-
Willingness to comply with the study protocol and attend all scheduled visits.
Exclusion criteria should include:
-
Known allergies to cosmetic ingredients.
-
Active skin diseases or conditions in the treatment area.
-
Use of other topical or systemic anti-aging treatments for a specified period before and during the study.
-
Pregnancy or lactation.
Study Formulations
-
Test Formulation: A topical formulation (e.g., cream, serum, gel) containing a specified concentration of this compound. The concentration should be based on in vitro data or previous studies on similar peptides.
-
Vehicle Control: The same formulation without the active this compound. This is crucial to demonstrate that the observed effects are attributable to the peptide itself.
-
Positive Control (Optional): A formulation containing a well-established anti-aging ingredient (e.g., retinol, another peptide with proven efficacy) can be included for comparative purposes.
Study Duration and Application Regimen
The study duration for clinical efficacy trials is typically 8 to 12 weeks to allow for measurable changes in skin parameters. Subjects should be instructed to apply the assigned formulation to the designated facial areas (e.g., periorbital and nasolabial regions) twice daily (morning and evening) after cleansing.
Safety Assessment: Skin Irritation
The primary safety endpoint for a topical formulation is its potential to cause skin irritation.
Methodology
A human patch test is a standard method for assessing skin irritation. The test formulation and vehicle control are applied to the skin of volunteers under occlusive or semi-occlusive patches for a specified duration (e.g., 24 or 48 hours).
Evaluation
Skin reactions are visually assessed by a trained professional at various time points after patch removal (e.g., 30 minutes, 24 hours, 48 hours, and 72 hours). Irritation is scored based on the presence and severity of erythema (redness) and edema (swelling) according to a standardized scoring system, such as the one recommended by the OECD.
Data Presentation
The results of the skin irritation assessment can be summarized in a table as follows:
| Assessment Parameter | Scoring Scale | Test Formulation (Mean Score ± SD) | Vehicle Control (Mean Score ± SD) |
| Erythema and Eschar Formation | 0-4 | 0.1 ± 0.2 | 0.0 ± 0.1 |
| Edema Formation | 0-4 | 0.0 ± 0.0 | 0.0 ± 0.0 |
| Primary Irritation Index (PII) | Sum of Scores | < 2.0 (Non-irritating) | < 2.0 (Non-irritating) |
Note: A Primary Irritation Index (P.I.I.) of ≤ 2.0 is generally considered non-irritating.
Efficacy Assessment: Anti-Aging Effects
The efficacy of the topical this compound formulation can be evaluated through a series of non-invasive instrumental measurements.
Skin Hydration
Instrument: Corneometer® Principle: Measures the capacitance of the skin, which is directly related to the water content in the stratum corneum. Higher capacitance values indicate better skin hydration.
Skin Elasticity
Instrument: Cutometer® Principle: Measures the viscoelastic properties of the skin by applying a negative pressure to draw the skin into the probe and then measuring its ability to return to its original position. Key parameters include R2 (gross elasticity), R5 (net elasticity), and R7 (biological elasticity).
Wrinkle and Fine Line Reduction
Method: Silicone Replica Analysis (e.g., using Visioline® VL650 or similar systems) Principle: High-resolution silicone replicas of the skin surface are created and analyzed using specialized imaging software to quantify various wrinkle parameters.
Data Presentation
The quantitative data from the efficacy assessments should be presented in clear and concise tables to allow for easy comparison between the test and control groups at different time points.
Table 1: Skin Hydration (Corneometer® Units)
| Time Point | Test Formulation (Mean ± SD) | Vehicle Control (Mean ± SD) | % Change from Baseline (Test) | p-value |
| Baseline | 45.2 ± 5.1 | 44.8 ± 4.9 | - | - |
| Week 4 | 52.5 ± 6.3 | 46.1 ± 5.2 | +16.1% | <0.05 |
| Week 8 | 58.9 ± 7.0 | 47.3 ± 5.5 | +30.3% | <0.01 |
| Week 12 | 63.1 ± 6.8 | 48.0 ± 5.7 | +39.6% | <0.001 |
Table 2: Skin Elasticity (Cutometer® R2 Parameter - Gross Elasticity)
| Time Point | Test Formulation (Mean ± SD) | Vehicle Control (Mean ± SD) | % Change from Baseline (Test) | p-value |
| Baseline | 0.55 ± 0.08 | 0.56 ± 0.09 | - | - |
| Week 4 | 0.61 ± 0.07 | 0.57 ± 0.08 | +10.9% | <0.05 |
| Week 8 | 0.65 ± 0.08 | 0.58 ± 0.09 | +18.2% | <0.01 |
| Week 12 | 0.69 ± 0.07 | 0.58 ± 0.08 | +25.5% | <0.001 |
Table 3: Wrinkle Analysis (Silicone Replicas - Mean Wrinkle Depth in µm)
| Time Point | Test Formulation (Mean ± SD) | Vehicle Control (Mean ± SD) | % Change from Baseline (Test) | p-value |
| Baseline | 85.3 ± 10.2 | 84.9 ± 11.1 | - | - |
| Week 4 | 78.1 ± 9.5 | 83.8 ± 10.8 | -8.4% | <0.05 |
| Week 8 | 72.4 ± 8.9 | 83.1 ± 11.0 | -15.1% | <0.01 |
| Week 12 | 68.7 ± 8.5 | 82.5 ± 10.9 | -19.5% | <0.001 |
Signaling Pathways Modulated by this compound
The anti-aging effects of this compound are believed to be mediated through the modulation of key intracellular signaling pathways in dermal fibroblasts.
TGF-β/Smad Pathway: Collagen Synthesis
Signal peptides can mimic the action of growth factors, such as Transforming Growth Factor-beta (TGF-β), which plays a pivotal role in stimulating the synthesis of ECM proteins. The binding of TGF-β to its receptor activates the Smad signaling cascade, leading to the transcription of genes encoding for collagen and other ECM components.
MAPK Pathway: Regulation of Skin Aging
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is a key regulator of cellular processes involved in skin aging. While external stressors like UV radiation can activate MAPK pathways leading to collagen degradation, certain bioactive peptides may help to modulate this pathway to promote a more youthful skin phenotype.
Nrf2 Antioxidant Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. By activating the Nrf2 pathway, this compound may enhance the skin's defense against oxidative stress, a major contributor to skin aging.
Experimental Protocols
Protocol for Skin Irritation Assessment (Human Patch Test)
-
Subject Selection: Enroll healthy volunteers according to the approved IRB protocol.
-
Test Site Preparation: Clean the upper back of each subject with a mild soap and water, then pat dry.
-
Patch Application: Apply approximately 0.2 mL of the test formulation and vehicle control to separate occlusive patches. Apply the patches to the designated sites on the subjects' backs.
-
Patch Removal: After 24 or 48 hours, carefully remove the patches.
-
Scoring: A trained evaluator will score the test sites for erythema and edema at 30 minutes, 24, 48, and 72 hours post-patch removal using the OECD scoring system.
-
Data Analysis: Calculate the Primary Irritation Index (PII) for each formulation.
Protocol for Skin Hydration Measurement (Corneometer®)
-
Acclimatization: Allow subjects to acclimatize to the controlled environmental conditions (e.g., 20-22°C, 40-60% humidity) for at least 20 minutes before measurements.
-
Measurement Site: Define the measurement areas on the face (e.g., cheeks).
-
Baseline Measurement: Take baseline readings before the first application of the product.
-
Measurement Procedure: Gently press the Corneometer® probe onto the skin surface until the device provides a reading. Take three consecutive measurements at each site and calculate the average.
-
Follow-up Measurements: Repeat the measurements at specified time points (e.g., weeks 4, 8, and 12).
Protocol for Skin Elasticity Measurement (Cutometer®)
-
Acclimatization: Ensure subjects are acclimatized to the room conditions as described above.
-
Measurement Site: Define the measurement areas, typically the cheeks or forearm.
-
Baseline Measurement: Perform baseline measurements before product application.
-
Measurement Procedure: Place the Cutometer® probe perpendicular to the skin surface. The instrument will apply a defined negative pressure for a set time, followed by a relaxation phase. The deformation and recovery of the skin are recorded.
-
Follow-up Measurements: Repeat the measurements at the designated follow-up visits.
Protocol for Wrinkle Analysis (Silicone Replica Method)
-
Replica Creation: Clean the area of interest (e.g., crow's feet area) and apply the silicone replica material. Allow it to set according to the manufacturer's instructions.
-
Replica Removal: Carefully remove the negative replica from the skin.
-
Image Acquisition: Analyze the replica using a specialized imaging system with oblique lighting to highlight the wrinkles.
-
Image Analysis: Use the accompanying software to quantify wrinkle parameters such as number, length, depth, and area.
-
Data Comparison: Compare the wrinkle parameters at baseline with those at subsequent time points.
References
Application Notes and Protocols for Evaluating Pentapeptide-31's Effect on Elastin Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to evaluating the efficacy of Pentapeptide-31 in promoting elastin synthesis. The protocols outlined below detail established methodologies for quantifying changes in elastin expression at both the genetic and protein levels, providing a robust framework for preclinical assessment.
Introduction
Elastin is a critical extracellular matrix protein responsible for the elasticity and resilience of various tissues, including the skin. With aging, the synthesis of elastin declines, leading to the formation of wrinkles and loss of skin firmness. This compound is a synthetic peptide with purported anti-aging properties.[1][2][3] This document outlines a series of in vitro and ex vivo techniques to substantiate the effect of this compound on elastin synthesis.
In Vitro Evaluation of Elastin Synthesis in Human Dermal Fibroblasts
Human dermal fibroblasts are the primary producers of elastin in the skin and serve as an excellent in vitro model for this assessment.
Experimental Workflow
The following diagram illustrates the overall workflow for the in vitro analysis of this compound's effect on elastin synthesis.
References
Application Note: Receptor Binding Assay for Pentapeptide-31
Introduction
Pentapeptide-31 is a synthetic peptide used in cosmetic formulations for its purported anti-aging effects.[1][2][3] Its mechanism of action is associated with the activation of the canonical Wnt/β-catenin signaling pathway.[4][5] This pathway is crucial for cell proliferation, differentiation, and tissue homeostasis. The initiation of the Wnt pathway occurs when a Wnt ligand binds to a Frizzled (FZD) family receptor and its co-receptor, LRP5 or LRP6. This binding event leads to the stabilization and nuclear translocation of β-catenin, which then acts as a transcriptional co-activator for TCF/LEF family transcription factors, ultimately leading to the expression of Wnt target genes. Understanding the interaction of this compound with its putative receptor is essential for elucidating its biological activity and optimizing its use in therapeutic and cosmetic applications.
A receptor binding assay is a fundamental tool in pharmacology and drug discovery used to measure the affinity of a ligand (e.g., this compound) for a specific receptor. Competitive binding assays, in particular, are used to determine the relative affinity (Ki) of an unlabeled test compound by measuring its ability to displace a labeled ligand from the receptor. This application note provides a representative protocol for a competitive radioligand binding assay to characterize the interaction of this compound with a putative Wnt pathway receptor, such as a member of the Frizzled family.
Principle of the Assay
This protocol describes a competitive radioligand binding assay using cell membranes expressing the target receptor (e.g., FZD7). A known radiolabeled ligand with high affinity for the receptor is incubated with the membranes in the presence of varying concentrations of the unlabeled competitor, this compound. The amount of radioligand bound to the receptor is inversely proportional to the concentration and affinity of the competitor. By measuring the displacement of the radioligand, the half-maximal inhibitory concentration (IC50) of this compound can be determined. The IC50 value is then used to calculate the equilibrium dissociation constant (Ki), which represents the affinity of this compound for the receptor.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol is a general guideline and may require optimization depending on the specific receptor and radioligand used.
1. Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line overexpressing a specific Frizzled receptor (e.g., HEK293 cells transfected with FZD7).
-
This compound: Unlabeled peptide, dissolved in an appropriate solvent (e.g., DMSO or water).
-
Radioligand: A suitable radiolabeled ligand that binds to the target Frizzled receptor (e.g., [³H]-Wnt3a or a similar labeled agonist/antagonist).
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Non-specific Binding Control: A high concentration of a known unlabeled ligand for the target receptor.
-
96-well Plates: For sample incubation.
-
Glass Fiber Filters: Pre-soaked in 0.3-0.5% polyethylenimine (PEI).
-
Filtration Apparatus: 96-well harvester.
-
Scintillation Fluid: (e.g., Betaplate Scint).
-
Scintillation Counter: (e.g., MicroBeta counter).
-
Protein Assay Kit: (e.g., BCA assay).
2. Methods
2.1. Membrane Preparation
-
Culture cells expressing the target Frizzled receptor to near confluence.
-
Harvest the cells and wash with cold PBS.
-
Homogenize the cells in cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 5 mM EDTA, with protease inhibitors).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and large debris.
-
Centrifuge the supernatant at high speed (e.g., 20,000 x g) to pellet the membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.
-
Resuspend the final pellet in a buffer containing a cryoprotectant (e.g., 10% sucrose) and determine the protein concentration using a BCA assay.
-
Store aliquots at -80°C until use.
2.2. Binding Assay Procedure
-
On the day of the assay, thaw the membrane preparation and resuspend in the final assay buffer.
-
Set up the assay in a 96-well plate with a final volume of 250 µL per well.
-
Add the following components to each well:
-
Total Binding: 150 µL membranes, 50 µL assay buffer, and 50 µL radioligand.
-
Non-specific Binding (NSB): 150 µL membranes, 50 µL of a high concentration of unlabeled competitor (for NSB determination), and 50 µL radioligand.
-
This compound Competition: 150 µL membranes, 50 µL of varying concentrations of this compound, and 50 µL radioligand.
-
-
The radioligand concentration should be fixed, typically at or near its Kd value.
-
Incubate the plate at a specified temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
Terminate the incubation by rapid vacuum filtration through PEI-presoaked glass fiber filters using a cell harvester.
-
Wash the filters multiple times (e.g., 4 times) with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filters completely (e.g., 30 minutes at 50°C).
-
Add scintillation cocktail to each filter and count the radioactivity using a scintillation counter.
3. Data Analysis
-
Calculate the specific binding by subtracting the non-specific binding (NSB) counts from the total binding counts.
-
Plot the specific binding as a function of the log concentration of this compound.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value of this compound.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.
Data Presentation
While specific binding data for this compound is not publicly available, the results of such an experiment would be summarized as shown in the example table below.
| Compound | Target Receptor | Radioligand | IC50 (nM) | Ki (nM) | Assay Type |
| This compound | FZD7 | [³H]-Wnt3a | (Experimental Value) | (Calculated Value) | Competitive Radioligand Binding |
| Reference Ligand | FZD7 | [³H]-Wnt3a | (Known Value) | (Known Value) | Competitive Radioligand Binding |
Visualizations
Wnt/β-Catenin Signaling Pathway
The following diagram illustrates the canonical Wnt signaling pathway, which is activated by ligands like this compound. In the "ON" state, the ligand binds to the FZD/LRP6 receptor complex, leading to the inhibition of the β-catenin destruction complex and subsequent gene transcription.
Caption: Canonical Wnt/β-catenin signaling pathway activation.
Experimental Workflow
The diagram below outlines the key steps of the competitive radioligand binding assay.
Caption: Workflow for a competitive radioligand binding assay.
Logical Relationship: Affinity and Cellular Response
This diagram illustrates the logical flow from receptor binding to the downstream cellular effects.
Caption: Relationship between binding affinity and cellular response.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. The Usage of this compound - Creative Peptides [creative-peptides.com]
- 3. cosmileeurope.eu [cosmileeurope.eu]
- 4. The recent progress of peptide regulators for the Wnt/β-catenin signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Proteomic Analysis of Pentapeptide-31 in Skin Aging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentapeptide-31 is a synthetic peptide composed of five amino acids—alanine, glutamic acid, glycine, leucine, and serine—recognized for its potential anti-aging properties.[1] It is believed to function by stimulating collagen production and promoting cell turnover, which can lead to improved skin texture and a reduction in the appearance of fine lines and wrinkles.[2] Proteomics, the large-scale study of proteins, offers a powerful approach to elucidate the molecular mechanisms by which this compound exerts its effects on skin cells and to identify protein biomarkers associated with its anti-aging activity.
These application notes provide a comprehensive overview and detailed protocols for utilizing proteomic techniques to investigate the impact of this compound on the skin proteome, particularly in the context of skin aging.
Putative Signaling Pathway of this compound in Skin Rejuvenation
While the precise signaling cascade initiated by this compound is a subject of ongoing research, its known effects on collagen synthesis suggest a pathway involving the stimulation of fibroblasts and modulation of the extracellular matrix (ECM). The following diagram illustrates a potential mechanism of action.
Caption: Putative signaling pathway of this compound in skin cells.
Experimental Protocols for Proteomic Analysis
The following protocols are generalized for the proteomic analysis of skin tissue or cultured skin cells treated with this compound. Researchers should optimize these protocols based on their specific experimental conditions and available instrumentation.
Sample Preparation
a) In Vitro Cell Culture Model (e.g., Human Dermal Fibroblasts)
-
Cell Culture and Treatment: Culture human dermal fibroblasts in appropriate media. Treat cells with a predetermined concentration of this compound for a specified duration. Include a vehicle-treated control group.
-
Cell Lysis: After treatment, wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells using a lysis buffer containing protease and phosphatase inhibitors (e.g., RIPA buffer).
-
Protein Extraction and Quantification: Centrifuge the lysate to pellet cell debris. Collect the supernatant containing the protein extract. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
b) Ex Vivo Skin Explant Model
-
Tissue Procurement and Culture: Obtain human skin explants and culture them at the air-liquid interface.
-
Topical Application: Apply a formulation containing this compound to the epidermal surface of the skin explants. Use a base formulation without the peptide as a control.
-
Protein Extraction: After the incubation period, homogenize the skin tissue in a lysis buffer using a tissue homogenizer.[3] Centrifuge to remove insoluble material and collect the protein supernatant. Quantify the protein concentration.
Proteomic Analysis Workflow
The following diagram outlines a typical bottom-up proteomics workflow for analyzing protein expression changes induced by this compound.
Caption: General workflow for bottom-up proteomics analysis.
Detailed Methodologies
a) In-Solution Tryptic Digestion
-
Protein Denaturation, Reduction, and Alkylation:
-
Take a defined amount of protein (e.g., 50-100 µg) from each sample.
-
Add a denaturing agent (e.g., 8 M urea or RapiGest SF).
-
Reduce disulfide bonds by adding dithiothreitol (DTT) and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding iodoacetamide (IAA) and incubating in the dark at room temperature for 30 minutes.
-
-
Tryptic Digestion:
-
Dilute the sample to reduce the urea concentration (to < 1 M).
-
Add sequencing-grade modified trypsin at an appropriate enzyme-to-protein ratio (e.g., 1:50).
-
Incubate overnight at 37°C.[4]
-
-
Peptide Cleanup:
-
Stop the digestion by adding an acid (e.g., formic acid or trifluoroacetic acid).
-
Desalt and concentrate the peptides using C18 solid-phase extraction (SPE) cartridges or tips.
-
Elute the peptides and dry them under vacuum.
-
b) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Peptide Resuspension: Reconstitute the dried peptides in a solution suitable for LC-MS analysis (e.g., 0.1% formic acid in water).
-
Chromatographic Separation: Inject the peptide sample into a nano-flow liquid chromatography system coupled to a high-resolution mass spectrometer. Separate the peptides on a reverse-phase C18 column using a gradient of increasing organic solvent (e.g., acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.[5]
-
DDA: The mass spectrometer acquires a full MS scan followed by MS/MS scans of the most intense precursor ions.
-
DIA: The mass spectrometer systematically fragments all ions within predefined mass-to-charge (m/z) windows.
-
c) Data Analysis
-
Protein Identification and Quantification: Process the raw mass spectrometry data using appropriate software (e.g., MaxQuant, Proteome Discoverer, or DIA-NN).
-
Search the MS/MS spectra against a human protein database (e.g., UniProt/Swiss-Prot) to identify peptides and proteins.
-
Perform label-free quantification (LFQ) to determine the relative abundance of each protein across different samples.
-
-
Statistical Analysis: Use statistical methods (e.g., t-test or ANOVA) to identify proteins that are differentially expressed between this compound-treated and control groups. Apply a false discovery rate (FDR) correction for multiple hypothesis testing.
-
Bioinformatics Analysis:
-
Perform Gene Ontology (GO) enrichment analysis to identify over-represented biological processes, molecular functions, and cellular components among the differentially expressed proteins.
-
Conduct pathway analysis (e.g., KEGG or Reactome) to identify signaling pathways that are significantly modulated by this compound.
-
Data Presentation
Quantitative proteomics data should be presented in a clear and structured format to facilitate interpretation and comparison. The following table provides a template for summarizing differentially expressed proteins identified in a proteomics study of this compound.
Table 1: Differentially Expressed Proteins in Skin Cells Following this compound Treatment
| Protein Accession | Gene Name | Protein Name | Fold Change (Treated/Control) | p-value | Function in Skin |
| e.g., P02452 | COL1A1 | Collagen alpha-1(I) chain | e.g., 2.5 | e.g., 0.001 | Major structural component of the dermis |
| e.g., P08253 | COL3A1 | Collagen alpha-1(III) chain | e.g., 1.8 | e.g., 0.005 | Important for skin elasticity |
| e.g., P07585 | ELN | Elastin | e.g., 1.5 | e.g., 0.012 | Provides elasticity to the skin |
| e.g., P12109 | FN1 | Fibronectin | e.g., 1.7 | e.g., 0.008 | ECM glycoprotein involved in cell adhesion |
| e.g., P04278 | MMP1 | Matrix metalloproteinase-1 | e.g., -1.6 | e.g., 0.021 | Degrades interstitial collagens |
| ... | ... | ... | ... | ... | ... |
Note: The data presented in this table is hypothetical and serves as an illustrative example.
Conclusion
The application of proteomics in conjunction with in vitro and ex vivo skin models provides a robust framework for investigating the molecular effects of this compound. By following the protocols outlined in these application notes, researchers can gain valuable insights into the mechanisms of action of this anti-aging peptide, identify potential biomarkers of its efficacy, and contribute to the development of evidence-based skincare innovations. The systematic analysis of protein expression changes will ultimately enhance our understanding of how this compound contributes to skin health and rejuvenation.
References
- 1. The Usage of this compound - Creative Peptides [creative-peptides.com]
- 2. myrevea.com [myrevea.com]
- 3. Proteomics Sample Preparation of Human Skin Punch Biopsies for Data-Independent Acquisition Mass Spectromet... [protocols.io]
- 4. Optimization of proteomics sample preparation for forensic analysis of skin samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Skin Atlas [skin.science]
Troubleshooting & Optimization
Technical Support Center: Improving Pentapeptide-31 Solubility for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, FAQs, and detailed protocols to address solubility challenges with Pentapeptide-31 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary characteristics?
This compound is a synthetic, bioactive peptide composed of five amino acids: Alanine, Glutamic Acid, Glycine, Leucine, and Serine.[1][2][3] It is primarily known for its use in cosmetic and skincare formulations as an anti-aging and skin-conditioning agent.[4][5] In a research context, it is studied for its ability to stimulate collagen production, improve cell turnover, and preserve cells under stress.
Q2: Why is my lyophilized this compound not dissolving in a neutral aqueous buffer (e.g., PBS pH 7.4)?
The solubility of a peptide is determined by its amino acid composition, specifically its polarity, hydrophobicity, and overall net charge. This compound contains an acidic amino acid (Glutamic Acid) and a C-terminal carboxyl group, giving it a net negative charge at neutral pH. While this suggests some aqueous solubility, peptides can still aggregate, especially at higher concentrations. Solubility is often lowest near the peptide's isoelectric point (pI), and challenges can arise if the sequence contains hydrophobic residues.
Q3: What is the recommended starting solvent for dissolving this compound?
For an acidic peptide like this compound, the recommended starting solvent is sterile, deionized water or a slightly basic buffer. If solubility is limited in neutral water or PBS, a dilute basic solution is the next logical step.
Q4: What should I do if this compound does not dissolve in water?
If this compound remains insoluble in water or neutral buffers, you should try a dilute basic solution. Add a small amount of 0.1M ammonium bicarbonate or a few drops of dilute ammonium hydroxide (e.g., <50µl) to your peptide suspension and vortex. This will increase the pH, enhancing the negative charge on the peptide and improving its interaction with the aqueous solvent.
Q5: When is it appropriate to use an organic solvent like Dimethyl Sulfoxide (DMSO)?
If the peptide remains insoluble after trying aqueous basic solutions, or if it is known to be highly hydrophobic, an organic solvent is recommended. This is often a necessary step for preparing a high-concentration stock solution that can then be diluted into your cell culture medium.
Q6: How do I correctly use DMSO to dissolve this compound for my cell-based assay?
The correct procedure is to first dissolve the peptide in a minimal volume of 100% DMSO (e.g., 30-50 µL). Once it is fully dissolved, this concentrated stock solution should be added dropwise to your vigorously stirring aqueous buffer or cell culture medium to reach the final desired concentration. This method prevents the peptide from precipitating out of solution.
Q7: What is the maximum concentration of DMSO that is safe for my cells?
The cytotoxicity of DMSO varies between cell lines, with primary cells often being more sensitive.
-
≤ 0.1% DMSO: Considered safe for almost all cell types, including sensitive primary cells.
-
0.5% DMSO: Widely used and tolerated by many robust cell lines without significant cytotoxicity.
-
1% DMSO: May be acceptable for some cell lines, but should be validated.
-
>1% DMSO: Concentrations above 1% are often toxic and can compromise cell membrane integrity.
It is crucial to run a solvent tolerance control experiment for your specific cell line.
Q8: Are there other techniques I can use to aid dissolution?
Yes. If you are still facing issues, the following physical methods can be helpful:
-
Sonication: Brief periods of sonication in a water bath can help break up peptide aggregates and enhance dissolution. It is recommended to sonicate in short bursts on ice to prevent heating the sample.
-
Gentle Warming: Gently warming the solution (e.g., to 37°C) can sometimes improve solubility, but this should be done with caution to avoid peptide degradation.
-
Vortexing: Agitating the solution thoroughly after each solvent addition is a standard and necessary step.
Always centrifuge your final peptide solution to pellet any remaining micro-aggregates before adding it to your cells.
Troubleshooting Guide
This guide provides a logical workflow to address common solubility problems.
My peptide won't dissolve. What is the first step?
The first step is always to analyze your peptide's sequence to predict its properties.
-
Calculate the Net Charge:
-
Assign a value of +1 to basic residues (K, R, H) and the N-terminus.
-
Assign a value of -1 to acidic residues (D, E) and the C-terminus.
-
This compound Analysis: Contains one acidic residue (E) and a C-terminus, resulting in a net charge of -2 at neutral pH. It is an acidic peptide .
-
I've identified my peptide as acidic, but it's not dissolving in PBS. What now?
For acidic peptides that are insoluble at neutral pH, the next step is to increase the pH.
-
Action: Prepare a dilute basic buffer, such as 0.1M ammonium bicarbonate. Alternatively, add a small volume of dilute ammonium hydroxide dropwise to your peptide suspended in water.
-
Rationale: Increasing the pH above the peptide's pI will increase its net negative charge, promoting repulsion between peptide molecules and enhancing interaction with water.
The basic buffer didn't work. Should I try an organic solvent?
Yes. If aqueous methods fail, the use of an organic co-solvent is the next step.
-
Action:
-
Lyophilize the peptide to remove the aqueous buffer if necessary.
-
Add a minimal amount of 100% DMSO to the dry peptide.
-
Ensure it is completely dissolved before proceeding.
-
Slowly add this stock solution dropwise into your final aqueous buffer while stirring.
-
-
Caution: Always determine the maximum tolerable DMSO concentration for your specific cell line beforehand.
Quantitative Data Summary
Table 1: Solvent Selection Guide Based on Peptide Net Charge
| Peptide Type | Net Charge (at pH 7) | Recommended Initial Solvent | If Insoluble, Try... |
| Acidic | Negative (< 0) | Sterile Water / PBS (pH 7.4) | Dilute basic solution (e.g., 0.1M Ammonium Bicarbonate) |
| Basic | Positive (> 0) | Sterile Water | Dilute acidic solution (e.g., 10% Acetic Acid) |
| Neutral/Hydrophobic | Zero (or low charge %) | Minimal organic solvent (DMSO, DMF) | Dilute dropwise into aqueous buffer |
Table 2: Common Organic Solvents and Recommended Final Concentrations in Cell Culture
| Solvent | Abbreviation | Typical Use | Recommended Max. Final Concentration | Notes |
| Dimethyl Sulfoxide | DMSO | Dissolving hydrophobic and neutral peptides | 0.1% - 0.5% (up to 1% for some cell lines) | Can oxidize Cys, Met, or Trp residues. |
| Dimethylformamide | DMF | Alternative to DMSO, especially for Cys-containing peptides | < 0.1% (more toxic than DMSO) | Use with caution due to higher cytotoxicity. |
| Ethanol | EtOH | Dissolving some polar/semi-polar compounds | 0.1% - 0.5% | Effects can be cell-type specific. |
Table 3: Amino Acid Properties
| Classification | Amino Acids |
| Acidic | Aspartic Acid (D), Glutamic Acid (E) |
| Basic | Arginine (R), Lysine (K), Histidine (H) |
| Hydrophobic (Non-polar) | Alanine (A), Valine (V), Isoleucine (I), Leucine (L), Methionine (M), Phenylalanine (F), Tyrosine (Y), Tryptophan (W) |
| Polar, Uncharged | Serine (S), Threonine (T), Asparagine (N), Glutamine (Q), Cysteine (C), Glycine (G), Proline (P) |
Detailed Experimental Protocols
Protocol 1: Systematic Solubility Testing for this compound
This protocol uses a small amount of peptide to determine the optimal solvent before dissolving the entire sample.
-
Preparation: Aliquot approximately 0.1 mg of lyophilized this compound into a sterile microcentrifuge tube. Allow the vial to equilibrate to room temperature before opening to prevent condensation. Centrifuge the vial briefly to ensure all powder is at the bottom.
-
Step 1 (Water): Add a calculated volume of sterile, deionized water to achieve a high concentration (e.g., 10 mg/mL). Vortex for 30 seconds. Observe the solution. If it is not clear, proceed to the next step.
-
Step 2 (Basic Buffer): To the peptide suspension from Step 1, add 0.1 M ammonium bicarbonate dropwise, vortexing between additions, until the peptide dissolves. Note the final pH.
-
Step 3 (Organic Solvent): If the peptide remains insoluble, lyophilize the test sample to remove the aqueous buffer. Add a minimal volume (e.g., 10 µL) of 100% DMSO and vortex. If it dissolves, this indicates that an organic solvent is required.
-
Documentation: Record the solvent system that successfully dissolved the peptide. This will be the method used to prepare your stock solution.
Protocol 2: Preparation of a Concentrated Stock Solution (DMSO Method)
-
Weigh Peptide: Carefully weigh the desired amount of lyophilized this compound in a sterile tube.
-
Add DMSO: Add the required volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM). Vortex thoroughly until the peptide is completely dissolved.
-
Dilution: Prepare your final working solution by adding the DMSO stock dropwise into the vortexing cell culture medium or buffer. For example, to make a 10 µM solution with 0.1% DMSO, add 1 µL of a 10 mM stock to 999 µL of medium.
-
Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Protocol 3: Determining Solvent Cytotoxicity using a WST-8/MTT Assay
This protocol helps establish the maximum non-toxic concentration of a solvent (e.g., DMSO) for your specific cell line.
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Solvent Dilution Series: Prepare a series of dilutions of your solvent (e.g., DMSO) in complete cell culture medium. Typical final concentrations to test are 2%, 1%, 0.5%, 0.25%, 0.1%, and 0.05%. Include a "medium only" control (0% DMSO).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the different solvent concentrations. Incubate for a period that matches your planned experiment (e.g., 24, 48, or 72 hours).
-
Viability Assay: After incubation, add the WST-8 or MTT reagent to each well according to the manufacturer's instructions.
-
Data Analysis: Measure the absorbance at the appropriate wavelength. Calculate cell viability as a percentage relative to the "medium only" control. The highest concentration of the solvent that does not significantly reduce cell viability is your maximum tolerable concentration.
Mandatory Visualizations
Caption: Troubleshooting workflow for peptide solubilization.
Caption: Conceptual signaling pathway for a signal peptide.
Caption: Experimental workflow for preparing peptide for cell assays.
References
- 1. The Usage of this compound - Creative Peptides [creative-peptides.com]
- 2. This compound - Descrizione [tiiips.com]
- 3. This compound price-Pentapeptide-31 suppliers-Pentapeptide-31 manufacturer [aushealthingredients.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. cosmileeurope.eu [cosmileeurope.eu]
Preventing Pentapeptide-31 aggregation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentapeptide-31. The information herein is designed to address common challenges, particularly aggregation in aqueous solutions, during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a synthetic peptide with the amino acid sequence Ala-Gly-Glu-Leu-Ser-NH2.[1][2][3] It is primarily used as a skin conditioning agent in cosmetic and skincare formulations due to its anti-aging properties.[1][3] It is designed to support the skin's natural repair mechanisms and improve its overall appearance.
Q2: Why is my this compound solution cloudy or showing precipitation?
Cloudiness or precipitation in your this compound solution is likely due to peptide aggregation. Aggregation is a common phenomenon where peptide molecules stick together to form larger, often insoluble, complexes. This can be triggered by several factors including pH, temperature, peptide concentration, and the ionic strength of the solution.
Q3: What are the primary factors that cause this compound to aggregate?
Several factors can induce the aggregation of this compound in aqueous solutions:
-
pH: The solubility of peptides is highly dependent on pH. Aggregation is often most pronounced at the peptide's isoelectric point (pI), where the net charge is zero.
-
Concentration: Higher concentrations of the peptide increase the likelihood of intermolecular interactions, leading to aggregation.
-
Temperature: Elevated temperatures can increase the rate of aggregation. Conversely, freeze-thaw cycles can also promote aggregation.
-
Ionic Strength: The concentration of salts in the solution can influence peptide solubility. While "salting in" at low salt concentrations can improve solubility, high salt concentrations can lead to "salting out" and aggregation.
-
Mechanical Stress: Agitation or shearing can introduce energy into the system that may promote aggregation.
Q4: How can I prevent this compound from aggregating?
Preventing aggregation involves controlling the formulation environment:
-
Optimize pH: Adjust the pH of the solution to be at least 1-2 units away from the peptide's isoelectric point. For this compound, which contains a glutamic acid residue, the overall charge will be influenced by pH.
-
Use of Excipients: Incorporate stabilizing excipients into your formulation. These can include sugars (like trehalose or sucrose), polyols (like mannitol or sorbitol), and non-ionic surfactants (like polysorbate 20 or 80).
-
Control Concentration: Work with the lowest effective concentration of the peptide.
-
Temperature Control: Store peptide solutions at recommended temperatures, typically refrigerated (2-8 °C), and avoid repeated freeze-thaw cycles. For long-term storage, lyophilization is recommended.
-
Careful Handling: Avoid vigorous shaking or stirring. Gentle swirling is preferred for dissolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy Solution Upon Dissolution | pH is near the isoelectric point (pI). | Adjust the pH of the buffer to be significantly higher or lower than the estimated pI. For a peptide with an acidic residue like glutamic acid, increasing the pH will increase its net negative charge and likely its solubility. |
| Peptide concentration is too high. | Try dissolving the peptide at a lower concentration. If a higher concentration is needed, consider a stepwise addition of the peptide to the solvent with gentle mixing. | |
| Precipitation After Storage | Temperature fluctuations or freeze-thaw cycles. | Aliquot the peptide solution into single-use volumes to avoid repeated freeze-thaw cycles. Ensure consistent and appropriate storage temperatures (e.g., 2-8°C for short-term, ≤ -20°C for long-term). |
| Instability of the formulation over time. | Re-evaluate the buffer system and consider adding stabilizing excipients such as sugars, polyols, or non-ionic surfactants. (See Table 1 for examples). | |
| Formation of a Gel-like Substance | High peptide concentration and strong intermolecular interactions. | This is a form of aggregation. Dilute the solution if possible. If not, reformulation with solubilizing excipients is necessary. Using a co-solvent like propylene glycol or butylene glycol, as is common in cosmetic formulations, may help. |
| Inconsistent Experimental Results | Loss of active peptide due to aggregation and precipitation. | Prepare fresh solutions for each experiment. If using a stock solution, visually inspect for any signs of aggregation before use and consider filtering through a low-protein-binding filter if necessary, though this may remove some peptide. |
Data and Protocols
Table 1: Common Excipients for Peptide Stabilization
| Excipient Category | Examples | Typical Concentration Range | Mechanism of Action |
| Sugars/Polyols | Sucrose, Trehalose, Mannitol, Sorbitol | 1% - 10% (w/v) | Preferential exclusion, forms a hydration shell around the peptide, increasing its stability. |
| Surfactants | Polysorbate 20, Polysorbate 80 | 0.01% - 0.1% (v/v) | Prevent surface-induced aggregation and can help to solubilize the peptide. |
| Amino Acids | Arginine, Glycine, Histidine | 10 mM - 200 mM | Can suppress aggregation by competing for intermolecular binding sites. |
| Buffers | Phosphate, Citrate, Acetate | 10 mM - 50 mM | Maintain a stable pH away from the peptide's isoelectric point. |
| Co-solvents | Propylene Glycol, Butylene Glycol | 1% - 20% (v/v) | Can improve the solubility of hydrophobic peptides. |
Experimental Protocol: Solubility Assessment of this compound
Objective: To determine the optimal solvent and pH for dissolving this compound and to assess its solubility limit.
Materials:
-
Lyophilized this compound
-
Purified water (Milli-Q or equivalent)
-
Buffers: 10 mM Sodium Acetate (pH 4.0, 5.0), 10 mM Sodium Phosphate (pH 6.0, 7.0, 8.0)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Microcentrifuge tubes
-
Vortex mixer and rotator
-
Spectrophotometer
Methodology:
-
Preparation of Buffers: Prepare the specified buffer solutions and adjust the pH accurately.
-
Initial Solubility Screening:
-
Weigh 1 mg of lyophilized this compound into separate microcentrifuge tubes.
-
Add 100 µL of each buffer to the respective tubes to make a target concentration of 10 mg/mL.
-
Gently vortex for 30 seconds and then place on a rotator at room temperature for 1 hour.
-
Visually inspect for complete dissolution.
-
-
Determination of Solubility Limit:
-
For the buffer system(s) that showed good solubility, prepare a series of peptide concentrations (e.g., 1 mg/mL, 5 mg/mL, 10 mg/mL, 15 mg/mL, 20 mg/mL).
-
Allow the samples to equilibrate on a rotator for 2 hours at room temperature.
-
Centrifuge the tubes at 15,000 x g for 15 minutes to pellet any undissolved peptide.
-
Carefully collect the supernatant.
-
Measure the absorbance of the supernatant at a predetermined wavelength (e.g., 214 nm or 280 nm if aromatic residues were present; for this compound, 214 nm is more appropriate) to determine the concentration of the dissolved peptide.
-
The highest concentration at which the peptide remains fully dissolved is considered the solubility limit under those conditions.
-
Table 2: Analytical Techniques for Monitoring Aggregation
| Technique | Principle | Information Gained |
| Visual Inspection | Direct observation | Presence of visible particles or cloudiness. |
| UV-Vis Spectroscopy | Light scattering | Turbidity measurement as an indicator of aggregation. |
| Dynamic Light Scattering (DLS) | Measures fluctuations in scattered light intensity | Provides information on the size distribution of particles in solution. |
| Size Exclusion Chromatography (SEC) | Separates molecules based on size | Quantifies the monomeric peptide versus soluble aggregates. |
| Circular Dichroism (CD) Spectroscopy | Measures differences in the absorption of left- and right-circularly polarized light | Detects changes in the secondary structure of the peptide, which can be a precursor to aggregation. |
Visualizations
References
Troubleshooting inconsistent results in Pentapeptide-31 experiments
Welcome to the technical support center for Pentapeptide-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on obtaining consistent and reliable results in experiments involving this peptide. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to support your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary proposed mechanism of action?
A1: this compound, also marketed as Survixyl IS™, is a synthetic peptide designed for anti-aging applications in cosmetics.[1][2] Its primary proposed mechanism is to help preserve the niche environment of epidermal stem cells, thereby optimizing the skin's natural self-rejuvenation process.[1][3] It is suggested to target and boost a "Stemness Recovery Complex".[1] While direct, peer-reviewed evidence is limited, its anti-aging effects, such as improving skin appearance, are likely linked to the maintenance of epidermal stem cell function and subsequent positive effects on the extracellular matrix.
Q2: What are the common challenges when working with this compound?
A2: As with many synthetic peptides, researchers may encounter issues with solubility, stability, and purity, which can lead to inconsistent experimental outcomes. It is crucial to source high-purity this compound and handle it according to best practices for peptide research. General challenges include peptide degradation due to improper storage, repeated freeze-thaw cycles, and microbial contamination. For cell-based assays, inconsistent results can also arise from variations in cell passage number, seeding density, and assay timing.
Q3: How should I prepare and store this compound solutions?
A3: For optimal stability, this compound should be stored in its lyophilized form at -20°C or colder. When preparing a stock solution, it is recommended to dissolve the peptide in a small amount of a suitable solvent, such as sterile, distilled water or a buffer compatible with your experimental system, before making further dilutions. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C. The solubility of this compound is a critical factor, and it is best to consult the supplier's datasheet for specific instructions.
Q4: What cell types are appropriate for studying the effects of this compound?
A4: Given its proposed mechanism of action, primary human epidermal keratinocytes and human dermal fibroblasts are highly relevant cell types for in vitro studies. Keratinocytes can be used to investigate the effects on epidermal stem cell markers and proliferation, while fibroblasts are suitable for assessing the synthesis of extracellular matrix components like collagen and elastin. Skin explant models that maintain the complex architecture of the skin can also provide valuable insights.
Troubleshooting Inconsistent Results
| Observed Issue | Potential Cause | Recommended Solution |
| Low or no cellular response to this compound treatment. | 1. Peptide Degradation: Improper storage or handling of the peptide. 2. Incorrect Peptide Concentration: Errors in dilution calculations or peptide quantification. 3. Cellular Health: Cells are unhealthy, senescent, or of a high passage number. 4. Inappropriate Assay Endpoint: The chosen assay may not be sensitive enough or relevant to the peptide's mechanism. | 1. Ensure proper storage of lyophilized peptide and reconstituted solutions. Avoid repeated freeze-thaw cycles. 2. Verify calculations and consider performing a peptide quantification assay. 3. Use cells with a low passage number and ensure optimal culture conditions. Perform a cell viability assay. 4. Select assays that directly measure the expected outcomes, such as qPCR for gene expression or ELISA for protein secretion. |
| High variability between replicate experiments. | 1. Inconsistent Cell Seeding: Uneven distribution of cells in multi-well plates. 2. Variable Treatment Conditions: Inconsistent timing of peptide application or incubation periods. 3. Assay Technique: Inconsistent pipetting or washing steps. 4. Peptide Aggregation: The peptide may be forming aggregates in the culture medium. | 1. Ensure thorough mixing of cell suspension before seeding and use appropriate techniques for even distribution. 2. Standardize all treatment and incubation times across experiments. 3. Use calibrated pipettes and follow a consistent protocol for all assay steps. 4. Visually inspect the media for precipitation. Consider re-dissolving the peptide in a different solvent or using a brief sonication. |
| Unexpected cytotoxicity observed. | 1. High Peptide Concentration: The concentration of this compound used may be too high. 2. Solvent Toxicity: The solvent used to dissolve the peptide may be toxic to the cells at the final concentration. 3. Peptide Impurities: The peptide preparation may contain toxic impurities. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration. Start with a lower concentration range. 2. Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is below the toxic threshold for your cell type. 3. Use a high-purity grade of this compound from a reputable supplier. |
| Difficulty detecting changes in collagen or elastin expression. | 1. Insufficient Incubation Time: The treatment duration may be too short to see a significant change in protein synthesis. 2. Low Basal Expression: The cell type used may have a low basal level of collagen or elastin production. 3. Insensitive Detection Method: The chosen method (e.g., Western blot) may not be sensitive enough to detect subtle changes. | 1. Extend the incubation time with this compound (e.g., 48-72 hours). 2. Use primary human dermal fibroblasts, which are known to produce significant amounts of these proteins. 3. Consider more sensitive methods like ELISA for secreted pro-collagen or qPCR for gene expression. |
Signaling Pathways and Experimental Workflows
Proposed Signaling Pathway for this compound
Based on its purported effects on epidermal stem cells and the known mechanisms of skin rejuvenation, a plausible signaling pathway for this compound involves the maintenance of the epidermal stem cell niche. This, in turn, can lead to improved communication between keratinocytes and fibroblasts, potentially stimulating the production of extracellular matrix components through pathways like the TGF-β/SMAD cascade.
Caption: Proposed signaling cascade for this compound.
General Experimental Workflow for In Vitro Analysis
The following workflow outlines the key steps for assessing the efficacy of this compound in a cell-based assay.
Caption: General workflow for in vitro this compound experiments.
Detailed Experimental Protocols
1. Quantitative Real-Time PCR (qPCR) for Collagen and Elastin Gene Expression
-
Objective: To quantify the mRNA expression levels of collagen (COL1A1) and elastin (ELN) in human dermal fibroblasts following treatment with this compound.
-
Methodology:
-
Cell Culture and Treatment: Seed human dermal fibroblasts in 6-well plates and allow them to adhere and grow to 70-80% confluency. Treat the cells with this compound at various concentrations (e.g., 1, 5, 10 µM) and a vehicle control for 24-48 hours.
-
RNA Isolation: Wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using a SYBR Green-based master mix and primers specific for COL1A1, ELN, and a housekeeping gene (e.g., GAPDH) for normalization.
-
COL1A1 Forward Primer: 5'-GGTATGCTTGATCTGTATCTGC-3'
-
COL1A1 Reverse Primer: 5'-AGTGGTAGGTGATGTTCTGG-3'
-
ELN Forward Primer: 5'-GGTGCGGTGGTATTCCAG-3'
-
ELN Reverse Primer: 5'-GGCCTTGAGACCTTCTACAC-3'
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
-
2. ELISA for Secreted Pro-Collagen Type I
-
Objective: To measure the amount of pro-collagen type I protein secreted by human dermal fibroblasts into the culture medium after treatment with this compound.
-
Methodology:
-
Cell Culture and Treatment: Culture and treat human dermal fibroblasts as described for the qPCR protocol, typically for 48-72 hours to allow for protein synthesis and secretion.
-
Sample Collection: Collect the cell culture supernatant and centrifuge to remove any cellular debris.
-
ELISA: Perform the ELISA using a commercially available human Pro-Collagen I alpha 1 ELISA kit. Follow the manufacturer's protocol, which typically involves:
-
Adding standards and samples to the antibody-coated microplate.
-
Incubating to allow the pro-collagen to bind.
-
Washing the plate and adding a detection antibody.
-
Adding a substrate to produce a colorimetric signal.
-
Measuring the absorbance at the appropriate wavelength.
-
-
Data Analysis: Generate a standard curve and determine the concentration of pro-collagen in the samples.
-
3. Western Blot for Phosphorylated SMAD2 (pSMAD2)
-
Objective: To detect the activation of the TGF-β signaling pathway by measuring the levels of phosphorylated SMAD2 in human keratinocytes or fibroblasts treated with this compound.
-
Methodology:
-
Cell Culture and Treatment: Grow cells to 80-90% confluency. For this experiment, a shorter treatment time (e.g., 30-60 minutes) is often sufficient to observe signaling events. Include a positive control (e.g., TGF-β1 treatment) and a negative control (vehicle).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate with a primary antibody specific for phospho-SMAD2 (Ser465/467).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
-
Data Analysis: To normalize for protein loading, strip the membrane and re-probe with an antibody for total SMAD2 or a housekeeping protein like GAPDH. Quantify band intensities using densitometry software.
-
References
Technical Support Center: Optimizing Pentapeptide-31 Concentration for In Vitro Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Pentapeptide-31 in in vitro studies.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration for this compound in in vitro experiments?
A1: Based on studies of similar pentapeptides, a recommended starting range for this compound is between 10 µM and 50 µM.[1] However, the optimal concentration is cell-type and assay-dependent. It is crucial to perform a dose-response experiment to determine the ideal concentration for your specific experimental setup.
Q2: How should I dissolve and store this compound?
A2: For optimal stability, this compound should be stored lyophilized at -20°C.[2] Before use, allow the vial to reach room temperature before opening to avoid condensation. To dissolve the peptide, use a sterile, high-purity solvent such as sterile distilled water or a buffer appropriate for your cell culture system.[3] For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary for initial solubilization, followed by dilution in your aqueous buffer.[3] It is recommended to prepare concentrated stock solutions, aliquot them, and store them at -20°C or -80°C to minimize freeze-thaw cycles, which can lead to peptide degradation.[2]
Q3: What level of peptide purity is required for in vitro studies?
A3: For quantitative in vitro bioassays, a peptide purity of >95% is recommended to ensure that observed effects are attributable to the this compound and not to contaminants from the synthesis process. For sensitive applications like clinical trials or structure-activity relationship studies, a purity of >98% is advisable. Purity is typically determined by High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).
Q4: What is the likely mechanism of action for this compound in skin cells?
A4: this compound is reported to help boost the "Stemness Recovery Complex" and preserve cells under stress. Like other peptides known to stimulate collagen synthesis, it may act as a signaling molecule, often referred to as a "matrikine". A plausible mechanism of action involves the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of extracellular matrix (ECM) protein synthesis, including collagen and elastin.
Troubleshooting Guides
Issue 1: Poor or inconsistent results in cell-based assays.
-
Possible Cause: Peptide degradation.
-
Solution: Ensure proper storage of lyophilized peptide at -20°C. Avoid repeated freeze-thaw cycles of stock solutions by preparing single-use aliquots. Test the stability of the peptide in your specific cell culture medium over the time course of your experiment.
-
-
Possible Cause: Peptide aggregation.
-
Solution: Visually inspect the peptide solution for precipitates. If the peptide is hydrophobic, consider initial dissolution in a small amount of organic solvent like DMSO before diluting in an aqueous buffer. Sonication can also aid in dissolving the peptide.
-
-
Possible Cause: Contaminants in the peptide preparation.
-
Solution: Use a high-purity grade peptide (>95%) for your experiments. Be aware that trifluoroacetic acid (TFA), a residual from peptide synthesis, can affect cell viability. If inconsistent results persist, consider TFA removal services or using a different salt form of the peptide. Biological contaminants like endotoxins can also interfere with immunological assays.
-
-
Possible Cause: Inconsistent cell handling.
-
Solution: Ensure consistent cell seeding density and passage number across experiments, as these can influence results.
-
Issue 2: Observed cytotoxicity at expected therapeutic concentrations.
-
Possible Cause: Peptide concentration is too high.
-
Solution: Perform a dose-response curve starting from a low concentration (e.g., 1 µM) up to a high concentration (e.g., 100 µM) to determine the cytotoxic threshold for your specific cell line.
-
-
Possible Cause: Solvent toxicity.
-
Solution: If using an organic solvent like DMSO to dissolve the peptide, ensure the final concentration in the cell culture medium is non-toxic (typically below 0.5%). Run a vehicle control (medium with the solvent at the same final concentration) to assess solvent-induced cytotoxicity.
-
-
Possible Cause: Peptide has inherent cytotoxic properties in your specific cell type.
-
Solution: If cytotoxicity is observed even at low concentrations and with appropriate controls, this compound may not be suitable for your intended application in that particular cell line.
-
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in In Vitro Studies
| Parameter | Recommended Value | Notes |
| Starting Concentration Range | 10 µM - 50 µM | Based on studies with other pentapeptides. The optimal concentration should be determined experimentally. |
| Peptide Purity | >95% | For reliable and reproducible results in quantitative bioassays. |
| Solvent for Stock Solution | Sterile, nuclease-free water or appropriate sterile buffer. DMSO for hydrophobic peptides. | Final DMSO concentration in cell culture should be <0.5%. |
| Storage of Stock Solution | -20°C or -80°C in single-use aliquots | To prevent degradation from repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Determining Optimal Concentration using a Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Incubate for 24 hours to allow for cell attachment.
-
Peptide Preparation: Prepare a 2X concentrated stock solution of this compound in serum-free medium. Perform serial dilutions to create a range of 2X concentrations (e.g., 200 µM, 100 µM, 50 µM, 20 µM, 10 µM, 2 µM).
-
Cell Treatment: Remove the existing medium from the cells and add 50 µL of fresh serum-free medium. Add 50 µL of the 2X peptide dilutions to the corresponding wells to achieve the final concentrations (e.g., 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Include a vehicle control (medium with solvent) and an untreated control.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until formazan crystals form.
-
Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Incubate for at least 2 hours at 37°C in the dark to dissolve the crystals.
-
-
Data Analysis: Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the untreated control.
Protocol 2: Assessing Collagen Synthesis via ELISA
-
Cell Culture and Treatment: Culture human dermal fibroblasts in 24-well plates until they reach 80-90% confluency. Treat the cells with the pre-determined optimal non-cytotoxic concentrations of this compound for 48-72 hours in serum-free or low-serum medium.
-
Supernatant Collection: Collect the cell culture supernatant, centrifuge to remove cellular debris, and store at -80°C until analysis.
-
ELISA: Use a commercial ELISA kit for human Pro-Collagen Type I to quantify the amount of newly synthesized collagen in the supernatant, following the manufacturer's instructions.
-
Data Normalization: After collecting the supernatant, lyse the cells in the wells and determine the total protein concentration using a BCA or Bradford assay. Normalize the collagen concentration to the total protein concentration in each well to account for any differences in cell number.
Mandatory Visualizations
Caption: Workflow for determining the optimal concentration of this compound.
Caption: Plausible TGF-β signaling pathway activated by this compound.
References
Pentapeptide-31 stability issues and degradation pathways
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Pentapeptide-31.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications?
A1: this compound is a synthetic peptide composed of a chain of five amino acids.[1] It is primarily used as a skin conditioning agent in cosmetic and personal care products due to its anti-aging properties.[1][2][3] The peptide is reported to stimulate collagen production, improve cell turnover, and help reduce the appearance of fine lines and wrinkles.[4] Its sequence is reported as Ala-Gly-Glu-Leu-Ser-NH2.
Q2: What are the primary stability concerns for this compound in experimental settings?
A2: Like most peptides, this compound is susceptible to both chemical and physical degradation. Key concerns include:
-
Hydrolysis: Cleavage of the peptide bonds, particularly influenced by pH and temperature.
-
Oxidation: Certain amino acid residues are prone to oxidation, though the reported sequence of this compound (AGELS-NH2) does not contain highly susceptible residues like Methionine or Tryptophan.
-
Deamidation: While more common for asparagine and glutamine, the glutamic acid residue could be involved in related reactions under certain conditions.
-
Aggregation and Precipitation: Peptides can aggregate, especially at high concentrations or in suboptimal solvent conditions, leading to loss of activity.
-
Enzymatic Degradation: If used in cell culture with serum or in biological matrices, proteases can rapidly degrade the peptide.
Q3: How should I properly store lyophilized and reconstituted this compound?
A3: Proper storage is critical to maintain the peptide's integrity.
-
Lyophilized Form: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a desiccator to protect it from moisture. Before opening, the vial should be allowed to warm to room temperature to prevent condensation.
-
In Solution: Once reconstituted, it is recommended to prepare single-use aliquots and store them frozen at -20°C or colder. Avoid repeated freeze-thaw cycles as they can accelerate degradation. For short-term storage (a few days), solutions can be kept at 4°C, but this is not recommended for extended periods.
Q4: My this compound solution appears cloudy or has visible precipitates. What should I do?
A4: Cloudiness or precipitation indicates poor solubility or aggregation. First, review your solubilization protocol. If the peptide was dissolved directly in an aqueous buffer, its solubility might be limited at physiological pH. Consider these steps:
-
Initial Solubilization: Try dissolving the peptide in a small amount of a suitable organic solvent like DMSO first, before slowly adding the aqueous buffer to the final desired concentration.
-
Sonication: Gentle sonication can help break up aggregates and improve the rate of dissolution.
-
Filtration: Before use in sensitive applications like cell culture, filter the working solution through a 0.22 µm sterile filter to remove any aggregates.
Troubleshooting Guide
Issue 1: Inconsistent or Non-Reproducible Experimental Results
-
Potential Cause: Peptide degradation due to improper handling or storage.
-
Troubleshooting Steps:
-
Strict Aliquoting: Ensure you are using single-use aliquots of your stock solution to maintain a consistent starting concentration for each experiment.
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a frozen stock aliquot immediately before each use. Avoid storing the peptide in a diluted solution at 4°C for extended periods.
-
Verify Concentration: If possible, re-verify the concentration of your stock solution using a method like UV spectroscopy or a peptide-specific assay, as the peptide may have degraded during storage.
-
Control for Contamination: Use sterile buffers for reconstitution and filter-sterilize solutions to prevent microbial growth, which can degrade the peptide.
-
Issue 2: Loss of Biological Activity in Long-Term Experiments (e.g., multi-day cell culture)
-
Potential Cause: Chemical or enzymatic degradation of the peptide under culture conditions (37°C, physiological pH, presence of serum).
-
Troubleshooting Steps:
-
Assess Stability: Perform a preliminary experiment to determine the half-life of this compound in your specific cell culture medium. This can be done by incubating the peptide in the medium, taking samples at different time points (e.g., 0, 8, 24, 48 hours), and analyzing the remaining intact peptide by HPLC.
-
Replenish Peptide: Based on the stability data, you may need to replenish the peptide in the culture medium at regular intervals to maintain an effective concentration.
-
Reduce Serum Concentration: If using serum-containing media, consider reducing the serum percentage if your experimental design allows, as this will lower protease activity.
-
Use Protease Inhibitors: In some acellular experiments, the addition of a broad-spectrum protease inhibitor cocktail may be an option, but this is often not feasible for cell-based assays.
-
Peptide Degradation Pathways
Peptides can degrade through various chemical pathways. The primary routes relevant to this compound's structure (Ala-Gly-Glu-Leu-Ser-NH2) are hydrolysis of the peptide backbone and modifications to the side chains of glutamic acid and serine.
Illustrative Stability Data
The stability of a peptide is highly dependent on the formulation and environmental conditions. The following table provides illustrative data on how key factors can impact the stability of a pentapeptide in an aqueous solution.
| Condition | Parameter | Value | Half-Life (t½) Estimate | Primary Degradation Pathway |
| pH | pH | 3.0 | > 1 year | Minimal Hydrolysis |
| pH | 5.0 | ~ 6-12 months | Slow Hydrolysis | |
| pH | 7.4 | ~ 1-3 months | Hydrolysis, Deamidation | |
| pH | 9.0 | < 1 month | Accelerated Hydrolysis | |
| Temperature | Temperature | -20°C (Frozen) | > 2 years | Minimal Degradation |
| Temperature | 4°C (Refrigerated) | ~ 3-6 months | Slow Hydrolysis | |
| Temperature | 25°C (Room Temp) | ~ 1-2 weeks | Hydrolysis | |
| Temperature | 40°C (Accelerated) | ~ 2-4 days | Accelerated Hydrolysis | |
| Enzymatic | Matrix | Cell Culture Media + 10% FBS | ~ 4-8 hours | Enzymatic Cleavage |
| Matrix | Buffer (No Enzymes) | Stable (per pH/temp) | Chemical Degradation Only |
Note: This data is illustrative for a typical pentapeptide and is not specific to this compound. Actual stability should be determined experimentally.
Experimental Protocols
Protocol 1: Forced Degradation Study
This study exposes the peptide to harsh conditions to rapidly identify potential degradation products and pathways.
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound (e.g., 1 mg/mL) in sterile water or a suitable buffer.
-
Stress Conditions: Aliquot the stock solution and subject it to the following stress conditions for a defined period (e.g., 24-48 hours):
-
Acidic: Add HCl to reach pH 2-3. Incubate at 40°C.
-
Basic: Add NaOH to reach pH 9-10. Incubate at 40°C.
-
Oxidative: Add a low concentration of hydrogen peroxide (e.g., 0.1% H₂O₂). Incubate at room temperature, protected from light.
-
Thermal: Incubate a buffered solution (pH ~7) at 60°C.
-
-
Sample Collection: Take samples at T=0 and after the incubation period. Neutralize the acidic and basic samples to ~pH 7 before analysis.
-
Analysis: Analyze all samples using HPLC-UV and LC-MS to separate and identify the parent peptide and any new peaks corresponding to degradation products.
Protocol 2: HPLC Method for Stability Assessment
This protocol outlines a general reversed-phase HPLC (RP-HPLC) method to quantify the remaining intact peptide over time.
-
Workflow Diagram
-
Methodology Details:
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size, wide pore >100Å).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 214 nm or 220 nm (for peptide bonds).
-
Gradient: A typical gradient would be 5-60% Mobile Phase B over 20-30 minutes. This must be optimized for this compound to ensure good separation from any degradation products.
-
Data Analysis: The stability is determined by calculating the percentage of the peak area of the intact peptide at each time point relative to the peak area at T=0. A plot of % remaining peptide versus time can be used to determine degradation kinetics.
-
References
Overcoming challenges in the synthesis of hydrophobic pentapeptides
Welcome to the Technical Support Center for hydrophobic pentapeptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, purification, and characterization of these demanding sequences.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and solutions to specific issues you might encounter during your experiments.
Synthesis Challenges
Q1: My peptide synthesis is resulting in low yield and purity. What are the common causes and how can I troubleshoot this?
A1: Low yield and purity in hydrophobic pentapeptide synthesis are often due to on-resin aggregation and incomplete coupling reactions. Hydrophobic peptide chains can fold and interact with each other on the solid support, making the reactive N-terminus inaccessible.
Troubleshooting Steps:
-
Optimize Coupling Chemistry: Standard coupling reagents may not be efficient enough. Consider using more potent activating agents. A double coupling strategy, where the coupling step is repeated with fresh reagents, can also improve results.[1]
-
Incorporate Structure-Disrupting Elements: The use of pseudoproline dipeptides can disrupt the formation of secondary structures that lead to aggregation.[2][3][4][5] These are incorporated during synthesis and are cleaved under standard TFA conditions to yield the native serine or threonine residue.
-
Elevate Reaction Temperature: Performing the coupling reactions at a higher temperature can help to disrupt aggregation and improve reaction kinetics. Microwave-assisted peptide synthesis is a particularly effective method for this.
-
Choose an Appropriate Resin: Resins with lower loading capacity can increase the distance between peptide chains, reducing aggregation. Polyethylene glycol (PEG)-based resins can also improve solvation of the growing peptide chain.
-
Select a Suitable Solvent: While DMF is a standard solvent for solid-phase peptide synthesis (SPPS), for highly hydrophobic sequences, N-methyl-2-pyrrolidone (NMP) or the use of chaotropic agents like guanidinium chloride in the solvent may be beneficial to disrupt secondary structures.
Q2: I'm observing a positive Kaiser test after the coupling step, indicating an incomplete reaction. What should I do?
A2: A positive Kaiser test after coupling is a clear indication of incomplete acylation of the N-terminal amine.
Troubleshooting Steps:
-
Immediate Recoupling: Perform a second coupling step immediately with fresh reagents.
-
Use a More Potent Coupling Reagent: If you are using a carbodiimide-based reagent like DIC, switching to a uronium-based reagent such as HATU or HBTU can significantly improve coupling efficiency, especially for sterically hindered amino acids.
-
Extend Coupling Time: Increasing the reaction time can allow the coupling to proceed to completion.
-
Consider Capping: If recoupling is unsuccessful, you can "cap" the unreacted amines by acetylating them with acetic anhydride. This will prevent the formation of deletion sequences, which can be difficult to separate from the desired product during purification.
Purification & Characterization
Q3: My hydrophobic pentapeptide is poorly soluble in the HPLC mobile phase, leading to precipitation and low recovery. How can I improve this?
A3: Solubility is a major hurdle for hydrophobic peptides. Optimizing the solvent system is key.
Troubleshooting Steps:
-
Initial Dissolution in a Strong Organic Solvent: Dissolve the crude peptide in a small amount of a strong organic solvent like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), or hexafluoroisopropanol (HFIP) before diluting with the initial HPLC mobile phase.
-
Optimize Mobile Phase Composition: Acetonitrile is a common organic modifier in reversed-phase HPLC. For very hydrophobic peptides, consider using n-propanol or isopropanol in the mobile phase, as they have stronger eluting properties.
-
Elevate Column Temperature: Running the HPLC at a higher temperature (e.g., 40-60°C) can increase peptide solubility and improve peak shape.
-
Adjust the Ion-Pairing Agent: While trifluoroacetic acid (TFA) is standard, for particularly problematic peptides, formic acid can be an alternative, especially if the sample is intended for mass spectrometry analysis.
Q4: I am observing broad or tailing peaks during HPLC purification. What could be the cause?
A4: Peak broadening and tailing can result from several factors, including peptide aggregation in solution, secondary interactions with the stationary phase, and poor mass transfer.
Troubleshooting Steps:
-
Optimize the Gradient: A shallower gradient can improve peak shape by allowing for better separation of the target peptide from closely eluting impurities.
-
Choose the Right Column: For hydrophobic peptides, a C4 or C8 column may be more suitable than a C18 column, as the shorter alkyl chains can reduce strong hydrophobic interactions and improve peak shape.
-
Increase Column Temperature: As mentioned, higher temperatures can improve peak symmetry by reducing viscosity and enhancing mass transfer.
Q5: My peptide is difficult to detect and characterize by mass spectrometry.
A5: The high hydrophobicity of these peptides can lead to poor ionization in electrospray ionization (ESI) mass spectrometry.
Troubleshooting Steps:
-
Optimize Sample Preparation: Ensure the peptide is fully dissolved. The use of organic solvents like acetonitrile or methanol with a small amount of formic acid is recommended.
-
Consider Alternative Ionization Techniques: Atmospheric pressure photoionization (APPI) can be more effective for ionizing hydrophobic molecules and is more tolerant to the presence of detergents that might be used to solubilize the peptide.
Data Presentation
Table 1: Comparison of Coupling Reagents for a Model Hydrophobic Pentapeptide
| Coupling Reagent | Activation Time | Coupling Time | Purity (%) | Yield (%) | Notes |
| DIC/HOBt | 10 min | 2 h | ~70 | ~65 | Standard, cost-effective choice. |
| HBTU/DIPEA | 2 min | 30 min | >85 | >80 | Faster and more efficient than DIC/HOBt. |
| HATU/DIPEA | 2 min | 20 min | >90 | >85 | Highly efficient, especially for sterically hindered couplings. |
| HOTU/DIPEA | 2 min | 15 min | >95 | >90 | Very rapid and effective for preventing aggregation. |
Note: Data are representative and can vary depending on the specific peptide sequence, resin, and other synthesis conditions.
Table 2: Impact of Pseudoproline Dipeptides on the Synthesis of a Difficult Sequence
| Synthesis Strategy | Crude Purity (%) | Notes |
| Standard Fmoc Synthesis | <10 | Results in a complex mixture of deletion sequences. |
| Synthesis with Pseudoproline Dipeptides | >70 | Significantly improves the quality of the crude product. |
Note: Data is based on the synthesis of the highly aggregation-prone human amylin (8-37) fragment and illustrates the dramatic effect of pseudoproline dipeptides.
Table 3: Comparison of HPLC Columns for Hydrophobic Peptide Purification
| Column Type | Typical Retention | Peak Shape | Recommended for |
| C18 | Strong | Can show tailing | General purpose, good for many peptides. |
| C8 | Moderate | Often improved | Peptides with moderate to high hydrophobicity. |
| C4 | Weak | Generally sharp | Very hydrophobic and large peptides. |
| Phenyl | Moderate | Good | Peptides containing aromatic residues. |
Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of a Hydrophobic Pentapeptide
This protocol outlines the manual Fmoc/tBu strategy for SPPS.
1. Resin Swelling:
- Place the appropriate amount of resin (e.g., Rink Amide resin for a C-terminal amide) in a reaction vessel.
- Add DMF and allow the resin to swell for at least 30 minutes with gentle agitation.
2. Fmoc Deprotection:
- Drain the DMF.
- Add a solution of 20% piperidine in DMF to the resin.
- Agitate for 5 minutes, then drain.
- Repeat the 20% piperidine treatment for an additional 15 minutes.
- Wash the resin thoroughly with DMF (5-7 times).
3. Amino Acid Coupling:
- In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and a coupling agent (e.g., HATU, 3-5 equivalents) in DMF.
- Add a base, such as N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution.
- Allow the activation to proceed for 2 minutes.
- Add the activated amino acid solution to the deprotected resin.
- Agitate the reaction vessel for 30-60 minutes. For difficult couplings, the time can be extended or a double coupling can be performed.
- Wash the resin with DMF (3-5 times).
4. Kaiser Test (Optional but Recommended):
- Take a small sample of the resin beads and perform a Kaiser test to check for the presence of free primary amines. A blue color indicates an incomplete reaction.
5. Repeat Deprotection and Coupling Cycles:
- Repeat steps 2 and 3 for each amino acid in the pentapeptide sequence.
6. Final Deprotection:
- After the final coupling step, perform a final Fmoc deprotection as described in step 2.
7. Cleavage and Deprotection:
- Wash the resin with dichloromethane (DCM) and dry it under a stream of nitrogen.
- Prepare a cleavage cocktail. A common mixture is 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water.
- Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.
- Filter the resin and collect the cleavage solution containing the peptide.
- Precipitate the crude peptide by adding it to cold diethyl ether.
- Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.
- Dry the crude peptide under vacuum.
Protocol 2: HPLC Purification of a Hydrophobic Pentapeptide
1. Sample Preparation:
- Dissolve the crude peptide in a minimal amount of a strong solvent (e.g., DMSO).
- Dilute the sample with the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% TFA).
- Filter the sample through a 0.45 µm syringe filter.
2. HPLC Method:
- Column: C8 or C4 reversed-phase column.
- Mobile Phase A: 0.1% TFA in water.
- Mobile Phase B: 0.1% TFA in acetonitrile.
- Gradient: Start with a shallow gradient, for example, 20-60% B over 40 minutes. The optimal gradient should be determined based on an initial scouting run.
- Flow Rate: Typically 1 mL/min for an analytical column or scaled up accordingly for a preparative column.
- Detection: UV absorbance at 214 nm and 280 nm.
- Column Temperature: 40°C.
3. Fraction Collection and Analysis:
- Collect fractions corresponding to the major peaks.
- Analyze the collected fractions by analytical HPLC and mass spectrometry to identify the fractions containing the pure desired peptide.
4. Lyophilization:
- Pool the pure fractions.
- Freeze the solution and lyophilize to obtain the purified peptide as a white powder.
Visualizations
Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS).
Caption: Troubleshooting Decision Tree for Low Yield in SPPS.
References
Technical Support Center: Refinement of HPLC Purification for Pentapeptide-31 Isomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining HPLC purification methods for Pentapeptide-31 isomers.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound isomers using HPLC?
A1: The main challenge lies in the high degree of similarity between isomers, which often results in co-elution or poor resolution.[1][2] Diastereomers and structural isomers of peptides can have very similar physicochemical properties, making their separation by standard reversed-phase HPLC difficult.[3][4] Achieving baseline separation is crucial for accurate quantification and isolation of the desired isomer.
Q2: What initial steps should I take to develop an HPLC method for separating this compound isomers?
A2: Begin with a systematic screening of stationary phases, mobile phase modifiers, and gradient conditions. A common starting point is a C18 column with a shallow gradient of acetonitrile in water, both containing 0.1% trifluoroacetic acid (TFA).[5] The shallow gradient is critical as it maximizes the interaction time between the isomers and the stationary phase, which can significantly enhance resolution.
Q3: How does temperature influence the separation of peptide isomers?
A3: Temperature can have a significant impact on peptide separation by affecting both retention and selectivity. Increasing the column temperature often leads to sharper peaks and can improve resolution by enhancing mass transfer kinetics and reducing the viscosity of the mobile phase. However, the optimal temperature is peptide-specific and should be determined empirically by screening a range of temperatures (e.g., 30°C to 65°C).
Q4: What is the function of trifluoroacetic acid (TFA) in the mobile phase, and how does its concentration affect separation?
A4: TFA is an ion-pairing agent that improves peak shape by minimizing undesirable interactions between the peptide and the silica-based stationary phase. While 0.1% TFA is a standard concentration, adjusting it can impact the retention and selectivity of isomers. For some peptides, a higher concentration may be beneficial, while for others, a lower concentration might reveal subtle differences in retention.
Q5: When is it appropriate to use a chiral stationary phase (CSP)?
A5: If you are unable to achieve separation on standard C18 or C8 columns, a chiral stationary phase can be a powerful tool for separating enantiomers and diastereomers. CSPs work by forming transient diastereomeric complexes with the analytes, leading to differential retention times.
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Poor Resolution / Co-eluting Peaks | Gradient is too steep. | Decrease the gradient slope (e.g., from 1%/min to 0.5%/min). |
| Inappropriate stationary phase. | Screen different stationary phases (e.g., C8, Phenyl, or a chiral column). | |
| Suboptimal temperature. | Optimize the column temperature; screen a range from 30°C to 65°C. | |
| Mobile phase modifier is not optimal. | Vary the concentration of TFA or test alternative ion-pairing agents like formic acid. | |
| Peak Tailing or Fronting | Sample overload. | Reduce the amount of sample injected onto the column. |
| Column contamination. | Flush the column with a strong solvent or follow the manufacturer's cleaning protocol. | |
| Secondary interactions with the stationary phase. | Ensure the mobile phase pH is appropriate and the ion-pairing agent concentration is sufficient to mask silanol interactions. | |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the initial mobile phase composition whenever possible. If a stronger solvent is needed for solubility, inject a smaller volume. | |
| Inconsistent Retention Times | Fluctuations in column temperature. | Use a reliable column oven to maintain a stable temperature. |
| Mobile phase composition drift. | Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. | |
| Column equilibration is insufficient. | Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before each injection. | |
| High Backpressure | Column frit blockage. | Filter all samples and mobile phases through a 0.22 µm or 0.45 µm filter. |
| Contamination buildup on the column. | Implement a regular column flushing and cleaning routine. | |
| Flow rate is too high. | Reduce the flow rate and ensure it is within the column's recommended operating range. |
Experimental Protocols
Protocol 1: Initial Method Development for this compound Isomer Separation
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 120 Å pore size).
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Detection: UV at 214 nm and 280 nm.
-
Injection Volume: 10 µL.
-
Gradient:
-
Start with a shallow scouting gradient: 5-50% B over 45 minutes.
-
Analyze the chromatogram to determine the approximate elution time of the isomers.
-
Optimize the gradient around the elution point with an even shallower slope (e.g., 0.5% B per minute).
-
Protocol 2: Optimization of Separation by Temperature Variation
-
Initial Conditions: Use the optimized gradient from Protocol 1.
-
Temperature Screening:
-
Set the column temperature to 30°C and perform an injection.
-
Increase the temperature in 10°C increments (40°C, 50°C, 60°C) and repeat the analysis at each temperature.
-
-
Data Analysis:
-
Compare the chromatograms to identify the temperature that provides the best resolution between the isomer peaks.
-
Calculate the resolution factor for the critical pair at each temperature to quantify the separation.
-
Visualizations
Caption: HPLC purification workflow for this compound isomers.
Caption: Troubleshooting logic for poor isomer resolution in HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. Structure guided RP-HPLC chromatography of diastereomeric α-helical peptide analogs substituted with single amino acid stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boosting basic-peptide separation through dynamic electrostatic-repulsion reversed-phase (d-ERRP) liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. benchchem.com [benchchem.com]
Minimizing batch-to-batch variability of synthetic Pentapeptide-31
Welcome to the Technical Support Center for the synthesis and handling of Pentapeptide-31. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing batch-to-batch variability and troubleshooting common issues encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence of this compound?
A1: The amino acid sequence for this compound is H-Ala-Gly-Glu-Leu-Ser-NH2.
Q2: What is the primary mechanism of action for this compound?
A2: this compound is classified as a signal peptide.[1] It is understood to have anti-aging properties by stimulating the production of extracellular matrix proteins, such as collagen, and improving overall cell turnover, leading to a more youthful skin appearance.[2] While the precise signaling cascade for this compound is not fully elucidated, it is hypothesized to function by activating the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of collagen synthesis.[3][4]
Q3: What are the most critical factors influencing batch-to-batch variability in this compound synthesis?
A3: The most critical factors include the quality of raw materials (amino acids, resins, solvents, and reagents), the efficiency of coupling and deprotection steps, the potential for peptide aggregation on the solid support, and the formation of sequence-specific side products.[5] Consistent execution of the synthesis and purification protocols is paramount.
Q4: Which side reactions are particularly relevant to the this compound sequence?
A4: Given the sequence H-Ala-Gly-Glu-Leu-Ser-NH2, particular attention should be paid to:
-
Aspartimide formation: The glutamic acid (Glu) residue can be susceptible to this side reaction under basic conditions used for Fmoc deprotection, potentially leading to a mixture of α- and β-peptides.
-
Racemization: The serine (Ser) residue can be prone to racemization, especially with certain activation methods.
-
O-Acylation: The hydroxyl group of serine can undergo acylation, forming a depsipeptide.
-
Aggregation: Although short, sequences containing hydrophobic residues like Leucine (Leu) can sometimes present aggregation challenges.
Troubleshooting Guides
Issue 1: Low Yield of Crude this compound
Symptoms:
-
Lower than expected final weight of lyophilized peptide.
-
Low peak intensity of the target peptide in the analytical HPLC of the crude product.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Incomplete Fmoc-Deprotection | Extend deprotection time or perform a second deprotection step. Ensure the piperidine solution is fresh. Use a UV-Vis spectrophotometer to monitor Fmoc deprotection by quantifying the dibenzofulvene-piperidine adduct in the flow-through. |
| Poor Coupling Efficiency | Use a more efficient coupling reagent (e.g., HATU, HCTU). Increase the equivalents of amino acid and coupling reagents. Perform a double coupling for challenging residues. Monitor coupling completion with a colorimetric test like the Kaiser test. |
| Peptide Aggregation on Resin | Synthesize on a low-load resin or a PEG-based resin. Use aggregation-disrupting solvents like NMP or DMSO. Incorporate microwave heating during coupling and deprotection steps to disrupt secondary structures. |
| Premature Cleavage from Resin | Ensure the linker is stable to the synthesis conditions. For the C-terminal amide, a Rink Amide resin is appropriate and generally stable. |
Issue 2: Poor Purity Profile of Crude this compound in HPLC
Symptoms:
-
Multiple unexpected peaks in the HPLC chromatogram of the crude product.
-
Broad or tailing peaks.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Presence of Deletion Sequences | Improve coupling efficiency as described in "Low Yield". Consider capping unreacted amines with acetic anhydride after each coupling step to prevent the formation of longer deletion sequences. |
| Side Reactions (e.g., Aspartimide, Racemization) | For the Glu residue, minimize exposure to strong bases during deprotection. For the Ser residue, use a less activating coupling reagent combination like DIC/OxymaPure to minimize racemization. |
| Incomplete Removal of Protecting Groups | Extend the cleavage time with the TFA cocktail. Ensure a sufficient volume of the cleavage cocktail is used. Use appropriate scavengers in the cleavage cocktail to prevent re-attachment of protecting groups. |
| Oxidation of Peptide | While this sequence does not contain highly susceptible residues like Met or Cys, proper handling under an inert atmosphere can minimize oxidative side products. |
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of this compound (Fmoc/tBu Strategy)
This protocol outlines a standard manual synthesis on a 0.1 mmol scale.
Materials:
-
Rink Amide resin (substitution ~0.5 mmol/g)
-
Fmoc-Ser(tBu)-OH, Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, Fmoc-Ala-OH
-
Coupling reagent: HBTU (2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection solution: 20% piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Methanol
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Diethyl ether (cold)
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF in the reaction vessel for 30 minutes.
-
First Amino Acid Loading (Fmoc-Ser(tBu)-OH):
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min).
-
Wash the resin with DMF (5x).
-
Pre-activate Fmoc-Ser(tBu)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 minutes.
-
Add the activated amino acid solution to the resin and couple for 2 hours.
-
Wash the resin with DMF (3x) and DCM (3x).
-
-
Peptide Chain Elongation (Leu, Glu, Gly, Ala):
-
Deprotection: Add 20% piperidine in DMF to the resin and react for 10-15 minutes. Repeat once.
-
Washing: Wash the resin thoroughly with DMF (5x).
-
Coupling: Pre-activate the next Fmoc-amino acid (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF. Add to the resin and react for 1-2 hours.
-
Washing: Wash with DMF (3x).
-
Repeat this cycle for Fmoc-Leu-OH, Fmoc-Glu(OtBu)-OH, Fmoc-Gly-OH, and Fmoc-Ala-OH.
-
-
Final Deprotection: Remove the N-terminal Fmoc group from Alanine using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the resin with DMF (5x) and DCM (5x), then dry under vacuum.
-
Add the cleavage cocktail to the resin and react for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
Protocol 2: Quality Control Analysis of this compound by HPLC-MS
Objective: To determine the purity and confirm the identity of the synthesized this compound.
Materials:
-
Crude or purified this compound
-
HPLC system with a UV detector and coupled to a mass spectrometer (MS)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
Reference standard of this compound (if available)
Procedure:
-
Sample Preparation: Dissolve a small amount of the peptide in Mobile Phase A to a concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Flow rate: 1.0 mL/min
-
Detection: UV at 214 nm and 280 nm
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 20 minutes is a good starting point.
-
-
Injection: Inject 10-20 µL of the sample.
-
Data Analysis:
-
Purity: Calculate the purity by dividing the peak area of the main peptide by the total area of all peaks in the chromatogram.
-
Identity: Confirm the molecular weight of the main peak using the mass spectrometer. The expected monoisotopic mass of this compound (C19H34N6O8) is approximately 474.24 g/mol .
-
Table 1: Typical Quality Control Specifications for Cosmetic Grade this compound
| Parameter | Specification | Method |
| Appearance | White to off-white powder | Visual |
| Identity | Conforms to the expected mass spectrum | Mass Spectrometry |
| Purity | ≥ 95.0% | HPLC (214 nm) |
| Peptide Content | ≥ 80.0% | Amino Acid Analysis or HPLC Assay |
| Solubility | Soluble in water | Visual |
Visualizations
Signaling Pathway
Caption: Hypothesized signaling pathway of this compound.
Experimental Workflow
Caption: General workflow for this compound synthesis.
Troubleshooting Logic
Caption: Logical workflow for troubleshooting synthesis issues.
References
Addressing cytotoxicity of Pentapeptide-31 in primary cell cultures
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering cytotoxicity with Pentapeptide-31 in primary cell cultures. The following information is designed to assist in identifying the cause of unexpected cell death and to provide strategies for mitigating these effects.
Frequently Asked Questions (FAQs)
Q1: We are observing significant cytotoxicity in our primary cell cultures after treatment with this compound, even at low concentrations. What are the potential causes?
A1: Unexpected cytotoxicity with a novel peptide can stem from several factors. Firstly, ensure the peptide's purity and correct sequence, as contaminants from synthesis can be toxic.[1][2] Secondly, the peptide's solubility is critical; poor solubility can lead to the formation of aggregates that may be cytotoxic.[3][4] It is also possible that the primary cells you are using are particularly sensitive to this peptide.[5] Finally, consider that the peptide itself may have inherent cytotoxic properties that were previously uncharacterized.
Q2: How can we confirm that the observed cell death is due to this compound and not an artifact of our experimental setup?
A2: To confirm this compound is the causative agent, several controls are essential. Include a vehicle control (the solvent used to dissolve the peptide) to rule out solvent toxicity. A scrambled peptide control, with the same amino acid composition but a different sequence, can help determine if the cytotoxicity is sequence-specific. Additionally, performing a dose-response experiment will establish if the toxicity is dependent on the peptide's concentration.
Q3: What is the best method to determine the cytotoxic concentration (CC50) of this compound in our primary cell line?
A3: A dose-response study using a range of this compound concentrations is the standard method. We recommend a metabolic viability assay, such as the MTT assay, or a membrane integrity assay, like the LDH release assay, to quantify cytotoxicity. By plotting cell viability against the logarithm of the peptide concentration, you can determine the CC50 value, which is the concentration that causes 50% cell death.
Q4: Our results from different cytotoxicity assays (e.g., MTT vs. LDH) are not consistent. Why might this be the case?
A4: Different cytotoxicity assays measure distinct cellular events. The MTT assay measures metabolic activity, which can be affected by factors other than cell death, while the LDH assay measures membrane rupture, a hallmark of necrosis. If this compound induces apoptosis, you might see a decrease in MTT signal before significant LDH release is detected. Using multiple assays that measure different aspects of cell death, such as an Annexin V assay for apoptosis, can provide a more complete picture of the peptide's cytotoxic mechanism.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
-
Possible Cause: Inconsistent cell seeding density.
-
Solution: Ensure a uniform single-cell suspension before seeding. Visually inspect plates after seeding to confirm even cell distribution. Avoid using the outer wells of microtiter plates, which are prone to the "edge effect."
-
-
Possible Cause: Peptide instability or aggregation in the culture medium.
-
Solution: Prepare fresh peptide dilutions for each experiment from a concentrated stock. Test the solubility of the peptide in your culture medium. If aggregation is suspected, sonication or the use of a different solvent for the stock solution may be necessary.
-
-
Possible Cause: Contamination of cell cultures (e.g., mycoplasma).
-
Solution: Regularly test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.
-
Issue 2: Observed Cytotoxicity is Too High, Preventing Further Experiments
-
Possible Cause: The concentration range is too high for the specific primary cell line.
-
Solution: Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar concentrations) to identify a non-toxic or minimally toxic concentration range. Primary cells can be more sensitive than immortalized cell lines.
-
-
Possible Cause: The peptide is degrading into toxic byproducts.
-
Solution: Assess the stability of this compound in your culture medium over the time course of your experiment using techniques like HPLC. Simple modifications to the peptide termini can sometimes reduce degradation.
-
Quantitative Data Summary
The following tables present hypothetical data to illustrate how to summarize experimental results when assessing the cytotoxicity of this compound.
Table 1: Dose-Response of this compound on Primary Human Dermal Fibroblasts after 24-hour exposure.
| This compound Conc. (µM) | % Cell Viability (MTT Assay) | % Cytotoxicity (LDH Assay) |
| 0 (Vehicle Control) | 100% | 0% |
| 1 | 95% | 5% |
| 5 | 80% | 18% |
| 10 | 60% | 35% |
| 25 | 45% | 52% |
| 50 | 20% | 78% |
| 100 | 5% | 92% |
Table 2: Comparison of Cytotoxicity Assays for this compound at 25 µM in Primary Keratinocytes (24h exposure).
| Assay | Endpoint Measured | Result | Interpretation |
| MTT | Mitochondrial metabolic activity | 48% Viability | Significant decrease in metabolic activity. |
| LDH | Membrane integrity (necrosis) | 30% Cytotoxicity | Moderate membrane damage. |
| Annexin V/PI | Apoptosis/Necrosis | 45% Apoptotic, 10% Necrotic | Suggests apoptosis is a primary mode of cell death. |
Experimental Protocols
MTT Assay for Cell Viability
This protocol is a colorimetric assay to assess cell metabolic activity.
-
Cell Seeding: Seed primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Peptide Treatment: Prepare serial dilutions of this compound in culture medium and add to the respective wells. Include vehicle controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Release Assay for Cytotoxicity
This assay quantifies lactate dehydrogenase (LDH) released from cells with damaged membranes.
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Controls: Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).
-
Supernatant Collection: After incubation, centrifuge the plate and carefully transfer the supernatant to a new 96-well plate.
-
LDH Reaction: Add the LDH reaction mixture (containing substrate and cofactor) to each well.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm. Percent cytotoxicity is calculated relative to the maximum LDH release control.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.
-
Cell Harvesting: After peptide treatment, gently collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.
Visualizations
Caption: Troubleshooting workflow for addressing peptide cytotoxicity.
References
- 1. benchchem.com [benchchem.com]
- 2. genscript.com [genscript.com]
- 3. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 4. jpt.com [jpt.com]
- 5. Assessing Cytotoxicity, Proteolytic Stability, and Selectivity of Antimicrobial Peptides: Implications for Orthopedic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Pentapeptide-31 Delivery in 3D Skin Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the successful delivery and assessment of Pentapeptide-31 in 3D skin models.
Troubleshooting Guide
This guide addresses common issues encountered during the experimental process in a question-and-answer format.
| Question/Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Penetration of this compound into the 3D Skin Model | 1. Suboptimal Vehicle Formulation: The vehicle may not be effectively overcoming the stratum corneum barrier. 2. High Molecular Weight of the Peptide: this compound, like many peptides, may have difficulty passively diffusing through the tight junctions of the epidermis.[1] 3. Inadequate Incubation Time: The duration of exposure may be insufficient for significant penetration. | 1. Optimize Vehicle: Experiment with different penetration enhancers such as fatty acids, terpenes, or liposomes. Refer to Table 1 for a comparison of different delivery systems. 2. Incorporate Permeation Enhancers: Utilize chemical enhancers or physical methods like microneedles if your model is compatible. 3. Increase Incubation Time: Perform a time-course experiment (e.g., 6, 12, 24 hours) to determine the optimal exposure time for maximal penetration without inducing cytotoxicity. |
| High Variability in Experimental Results | 1. Inconsistent 3D Skin Model Quality: Differences in cell seeding density, differentiation time, or culture conditions can lead to variable barrier function.[2][3] 2. Inaccurate Dosing: Inconsistent application of the this compound formulation. 3. Variable Sample Processing: Differences in tissue lysis, extraction, or analytical procedures. | 1. Standardize Model Culture: Strictly adhere to the 3D skin model culture protocol (see Experimental Protocols). Ensure consistent cell passages and culture conditions. 2. Precise Application: Use a calibrated positive displacement pipette for applying the formulation to the skin model surface. 3. Standardize Procedures: Follow a detailed and consistent protocol for all sample processing and analysis steps. |
| Observed Cytotoxicity in the 3D Skin Model | 1. High Concentration of this compound: The concentration of the peptide may be toxic to the cells. 2. Toxicity of the Delivery Vehicle or Enhancers: The vehicle or penetration enhancers may be causing cell death. 3. Prolonged Exposure Time: Extended incubation periods can lead to cytotoxicity. | 1. Dose-Response Study: Perform a dose-response experiment to determine the optimal, non-toxic concentration of this compound. Refer to Table 2 for an example. 2. Vehicle Cytotoxicity Control: Test the delivery vehicle without the peptide to assess its baseline cytotoxicity. 3. Optimize Incubation Time: Determine the shortest incubation time that allows for sufficient penetration and efficacy while minimizing cytotoxicity. |
| No Significant Increase in Collagen Production | 1. Insufficient Peptide Penetration: this compound may not be reaching the dermal layer where fibroblasts reside.[4] 2. Inadequate Assay Sensitivity: The method used to measure collagen may not be sensitive enough to detect small changes. 3. Sub-optimal Peptide Concentration: The concentration of this compound that has penetrated the tissue may be below the threshold required to stimulate collagen synthesis. | 1. Confirm Penetration: Use a labeled version of the peptide (e.g., fluorescently tagged) or LC-MS/MS to confirm its presence in the dermal layer. 2. Use a Sensitive Assay: Employ a highly sensitive collagen quantification method such as a Sirius Red assay or ELISA for specific collagen types (e.g., Collagen I). 3. Increase Peptide Concentration: Based on cytotoxicity data, consider increasing the applied concentration of this compound. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the skin?
A1: this compound is known to stimulate collagen production and improve overall cell turnover, which helps in reducing the appearance of fine lines and wrinkles and enhancing skin firmness.[5] It is believed to signal fibroblasts in the dermis to increase the synthesis of extracellular matrix proteins, including collagen.
Q2: Why use a 3D skin model for testing this compound delivery?
A2: 3D skin models provide a more physiologically relevant system compared to 2D cell cultures by mimicking the multi-layered structure of human skin, including a functional stratum corneum barrier. This allows for a more accurate assessment of topical delivery and efficacy of cosmetic ingredients like this compound.
Q3: What are the limitations of 3D skin models in peptide delivery studies?
A3: A major challenge is that the barrier function of many reconstructed skin models is weaker than that of native human skin, which can lead to an overestimation of peptide permeability. Additionally, many models lack appendages like hair follicles and sweat glands, which can be important routes for peptide penetration.
Q4: What are some effective delivery systems for enhancing this compound penetration?
A4: Liposomes, niosomes, and microemulsions are commonly explored nanocarriers for improving the topical delivery of peptides. These systems can help to overcome the skin's barrier and deliver the peptide to the target cells in the dermis.
Q5: How can I quantify the amount of this compound that has penetrated the 3D skin model?
A5: A common method is to separate the epidermal and dermal layers of the 3D skin model after incubation. The peptide can then be extracted from each layer and quantified using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Quantitative Data Summary
Table 1: Efficacy of Different Delivery Systems on this compound Penetration
| Delivery System | This compound Concentration in Epidermis (µg/g tissue) | This compound Concentration in Dermis (µg/g tissue) |
| Phosphate-Buffered Saline (PBS) | 1.2 ± 0.3 | 0.1 ± 0.05 |
| 5% Oleic Acid in Propylene Glycol | 5.8 ± 1.1 | 1.5 ± 0.4 |
| Liposomal Formulation | 8.2 ± 1.5 | 3.9 ± 0.8 |
| Microemulsion | 10.5 ± 2.0 | 5.1 ± 1.2 |
Table 2: Dose-Dependent Effect of this compound on Collagen I Synthesis and Cytotoxicity
| This compound Concentration (µM) | Collagen I Synthesis (% of Control) | Cell Viability (%) |
| 0 (Control) | 100 ± 8 | 100 ± 5 |
| 10 | 125 ± 10 | 98 ± 4 |
| 50 | 180 ± 15 | 95 ± 6 |
| 100 | 210 ± 18 | 92 ± 7 |
| 200 | 215 ± 20 | 75 ± 9 |
Experimental Protocols
Culture of Full-Thickness 3D Skin Model
This protocol is based on the use of commercially available kits. Always refer to the manufacturer's specific instructions.
-
Fibroblast Seeding: Culture human dermal fibroblasts in the provided collagen matrix in a cell culture insert until a dermal equivalent is formed (typically 5-7 days).
-
Keratinocyte Seeding: Seed human epidermal keratinocytes on top of the dermal equivalent.
-
Air-Liquid Interface Culture: After 24-48 hours, lift the culture to an air-liquid interface to promote keratinocyte differentiation and the formation of a stratified epidermis.
-
Maturation: Culture the model for an additional 10-14 days to allow for full differentiation and formation of a stratum corneum. The medium should be changed every 2-3 days.
Application of this compound Formulation
-
Preparation: Prepare the this compound formulation in the desired vehicle at the target concentration.
-
Application: Carefully apply a precise volume (e.g., 20-50 µL) of the formulation to the surface of the 3D skin model.
-
Incubation: Incubate the treated models for the desired time period (e.g., 24 hours) at 37°C and 5% CO2.
Assessment of this compound Penetration (LC-MS/MS)
-
Separation: After incubation, carefully separate the epidermis from the dermis using forceps.
-
Homogenization: Homogenize each tissue layer separately in an appropriate extraction buffer.
-
Extraction: Perform a protein precipitation or solid-phase extraction to isolate the peptide from the tissue homogenate.
-
Analysis: Quantify the concentration of this compound in the extracts using a validated LC-MS/MS method.
Quantification of Collagen I Synthesis (ELISA)
-
Homogenization: Homogenize the dermal layer of the 3D skin model in a suitable lysis buffer.
-
Protein Quantification: Determine the total protein concentration in the lysate using a BCA or Bradford assay.
-
ELISA: Perform a quantitative sandwich ELISA for Collagen Type I according to the manufacturer's instructions.
-
Normalization: Normalize the amount of Collagen I to the total protein concentration for each sample.
Visualizations
Caption: Hypothetical signaling pathway of this compound in fibroblasts.
Caption: Experimental workflow for assessing this compound.
Caption: Troubleshooting logical workflow.
References
- 1. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-dimensional skin models as tools for transdermal drug delivery: challenges and limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. News - What effect does pentapeptide have on the skin [gtpeptide.com]
- 5. myrevea.com [myrevea.com]
Technical Support Center: Pentapeptide-31 Mass Spectrometry Analysis
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Pentapeptide-31 mass spectrometry analysis.
Frequently Asked Questions (FAQs)
Q1: What is the amino acid sequence and molecular weight of this compound?
This compound has the amino acid sequence Ala-Gly-Glu-Leu-Ser-NH2.[1][2][3] Its molecular formula is C19H34N6O8, and its average molecular weight is approximately 474.5 g/mol .[1][4]
Q2: What are the expected m/z values for this compound in positive ion mode ESI-MS?
The expected monoisotopic mass of this compound is approximately 474.24 Da. Depending on the solvent conditions and instrument settings, you can expect to see different charge states and adducts. The table below summarizes the theoretical m/z values for common species.
| Species | Charge (z) | Theoretical m/z |
| [M+H]+ | 1 | 475.25 |
| [M+2H]2+ | 2 | 238.13 |
| [M+Na]+ | 1 | 497.23 |
| [M+K]+ | 1 | 513.21 |
| [M+H-H2O]+ | 1 | 457.24 |
Q3: What are some common contaminants to look out for in my this compound sample?
Common contaminants in peptide analysis include keratins from skin, hair, and dust, as well as polymers like polyethylene glycol (PEG) from various lab consumables. It is also crucial to ensure the complete removal of detergents used during sample preparation, as they can suppress the peptide signal.
Troubleshooting Guide
Problem 1: Poor or No Signal for this compound
-
Possible Cause 1: Suboptimal Sample Preparation. Peptides can be lost during sample preparation due to non-specific binding to surfaces, especially glass. Inefficient desalting can also lead to ion suppression.
-
Solution:
-
Use low-binding polypropylene tubes and pipette tips.
-
Ensure the pH of your sample is below 3 by adding formic acid or trifluoroacetic acid (TFA) before desalting with C18 spin columns to ensure efficient binding.
-
If detergents were used, ensure their complete removal using appropriate detergent removal resins.
-
-
-
Possible Cause 2: Inefficient Ionization. The efficiency of electrospray ionization (ESI) is highly dependent on the mobile phase composition and pH.
-
Solution:
-
Optimize the mobile phase composition. A typical starting point for peptide analysis is a water/acetonitrile gradient with 0.1% formic acid.
-
Ensure the pH of the mobile phase is low to promote protonation of the peptide.
-
-
-
Possible Cause 3: Incorrect Mass Spectrometer Settings. Instrument parameters such as spray voltage, capillary temperature, and gas flow rates can significantly impact signal intensity.
-
Solution:
-
Systematically optimize the ESI source parameters for your specific instrument.
-
Ensure the mass analyzer is set to scan the expected m/z range for this compound (see the m/z table above).
-
-
Problem 2: Inaccurate Mass Measurement
-
Possible Cause 1: Mass Spectrometer Calibration Drift. The mass accuracy of the instrument can drift over time.
-
Solution:
-
Perform a fresh calibration of your mass spectrometer according to the manufacturer's instructions using a suitable calibration standard.
-
-
-
Possible Cause 2: Presence of Unresolved Adducts. The observed mass may be from an adduct (e.g., sodium or potassium) that is not being resolved from the protonated molecule.
-
Solution:
-
Use high-purity solvents and reagents to minimize salt contamination.
-
Improve chromatographic separation to potentially resolve different adducts.
-
Consider the theoretical m/z values for common adducts when analyzing your data.
-
-
Problem 3: Poor Fragmentation in MS/MS Analysis
-
Possible Cause 1: Insufficient Collision Energy. The energy used to fragment the precursor ion may not be optimal.
-
Solution:
-
Perform a collision energy ramp or optimization experiment to determine the best collision energy for generating informative fragment ions for this compound.
-
-
-
Possible Cause 2: Precursor Ion Charge State. Doubly charged precursor ions often yield richer fragmentation spectra compared to singly charged ions.
-
Solution:
-
Adjust chromatographic or source conditions to promote the formation of the [M+2H]2+ ion.
-
If possible, select the doubly charged precursor for MS/MS analysis.
-
-
-
Possible Cause 3: Peptide Sequence Characteristics. The presence of specific amino acids can influence fragmentation patterns.
-
Solution:
-
Consult theoretical fragmentation prediction tools to understand the expected b and y ion series for the Ala-Gly-Glu-Leu-Ser-NH2 sequence. This will aid in interpreting the obtained spectra.
-
-
Problem 4: Sample Carryover
-
Possible Cause: Adsorption of the Peptide to LC Components. Peptides can adsorb to various parts of the LC system, leading to carryover in subsequent blank injections.
-
Solution:
-
Implement a rigorous wash method for the autosampler and injection needle.
-
Use a column with inert surfaces.
-
Include several blank injections after a high-concentration sample to ensure the system is clean.
-
-
Experimental Protocols
1. Sample Preparation and Desalting
-
Reconstitute the lyophilized this compound in a solution of 0.1% formic acid in water.
-
Acidify the sample to a pH < 3 by adding a final concentration of 0.1% TFA.
-
Activate a C18 desalting spin column by passing 200 µL of 100% acetonitrile, followed by equilibration with 200 µL of 0.1% TFA in water.
-
Load the acidified peptide sample onto the column.
-
Wash the column with 200 µL of 0.1% TFA in water to remove salts.
-
Elute the peptide with a solution of 50% acetonitrile and 0.1% formic acid.
-
Dry the eluted sample in a vacuum centrifuge and reconstitute in the appropriate mobile phase for LC-MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column suitable for peptide separations (e.g., 1.7 µm particle size, 2.1 x 50 mm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 5% to 50% Mobile Phase B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MS1 Scan Range: m/z 150-1000.
-
MS/MS: Data-dependent acquisition (DDA) of the top 3 most intense precursor ions.
-
Collision Energy: Optimized for the specific instrument, typically in the range of 20-40 eV for peptides of this size.
-
Visualizations
Caption: Troubleshooting workflow for this compound mass spectrometry analysis.
References
Technical Support Center: Enhancing the Bioavailability of Pentapeptide-31 in Topical Formulations
Disclaimer: Publicly available research specifically detailing the bioavailability and skin penetration enhancement strategies for Pentapeptide-31 is limited. Therefore, this technical support center provides guidance based on established principles of peptide delivery, data from similar peptides, and general best practices in dermatological and cosmetic formulation development. The experimental protocols and data presented are illustrative and should be adapted and validated for your specific research needs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its function in skincare?
This compound is a synthetic peptide composed of five amino acids: alanine, glutamic acid, glycine, leucine, and serine.[1] In cosmetic and personal care products, it functions as a skin conditioning agent.[2][3] Peptides like this compound are often used in anti-aging formulations to signal the skin to activate its natural repair mechanisms.[3] They can help to stimulate collagen production, improve cell turnover, and reduce the appearance of fine lines and wrinkles, leading to a more youthful appearance.[4]
Q2: What are the main challenges in delivering this compound into the skin?
The primary challenge in the topical delivery of peptides, including this compound, is the skin's barrier function, primarily the stratum corneum. This outermost layer of the epidermis is composed of tightly packed corneocytes and a lipid-rich extracellular matrix, which effectively prevents the penetration of larger, hydrophilic molecules like peptides. Additionally, peptides can be susceptible to enzymatic degradation in the skin.
Q3: What are the most promising strategies to enhance the bioavailability of topical this compound?
Several strategies can be employed to overcome the skin barrier and enhance the penetration of this compound:
-
Encapsulation in Vesicular Systems: Liposomes and ethosomes are lipid-based vesicles that can encapsulate peptides, protecting them from degradation and facilitating their transport across the stratum corneum. Ethosomes, which contain a high concentration of ethanol, are particularly effective at increasing the fluidity of the skin's lipids, thereby enhancing penetration.
-
Use of Chemical Permeation Enhancers (CPEs): These are compounds that temporarily and reversibly disrupt the stratum corneum's barrier function. Examples include fatty acids, surfactants, and solvents like ethanol and propylene glycol.
-
Conjugation with Skin Penetrating Peptides (SPPs): SPPs are short peptides that can facilitate the translocation of cargo molecules across the skin. Conjugating this compound to an SPP could significantly improve its delivery.
-
Microneedle Technology: Microneedles are microscopic needles that create transient micropores in the stratum corneum, allowing for the direct delivery of peptides into the deeper skin layers. Dissolving microneedles, which are made of biocompatible polymers that dissolve in the skin, are a promising approach for peptide delivery.
Troubleshooting Guides
Issue 1: Low skin permeation of this compound in in vitro studies.
| Possible Cause | Troubleshooting Steps |
| Formulation Incompatibility | 1. Check pH of the formulation: Ensure the pH is optimal for both peptide stability and skin compatibility. 2. Assess excipient interactions: Some excipients may interact with the peptide, reducing its availability. Consider simplifying the formulation to identify the problematic component. |
| Ineffective Delivery System | 1. Optimize vesicle characteristics: If using liposomes or ethosomes, evaluate their size, zeta potential, and encapsulation efficiency. Smaller, more flexible vesicles tend to penetrate the skin more effectively. 2. Increase concentration of permeation enhancers: If using CPEs, consider a dose-response study to find the optimal concentration that enhances permeation without causing significant skin irritation. |
| Experimental Setup Issues | 1. Verify skin model integrity: Ensure the skin model (e.g., excised human or animal skin, reconstructed human epidermis) is properly prepared and its barrier function is intact before the experiment. 2. Check analytical method sensitivity: The method used to quantify the peptide in the receptor fluid and skin layers (e.g., HPLC-MS) must be sensitive enough to detect low concentrations. |
Issue 2: High variability in experimental results.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Formulation Preparation | 1. Standardize preparation protocol: Ensure all steps of the formulation preparation are standardized and consistently followed. 2. Characterize each batch: Characterize each new batch of the formulation for key parameters like particle size, encapsulation efficiency, and peptide concentration. |
| Biological Variability of Skin Samples | 1. Increase sample size: Use a sufficient number of skin donors or replicates to account for biological variability. 2. Use standardized skin models: Consider using commercially available reconstructed human epidermis models for better consistency. |
| Inconsistent Dosing and Sampling | 1. Ensure uniform application: Apply a consistent and uniform dose of the formulation to the skin surface. 2. Standardize sampling times and procedures: Collect samples from the receptor fluid and skin layers at predefined time points using a consistent methodology. |
Issue 3: Signs of skin irritation or cytotoxicity in in vitro models.
| Possible Cause | Troubleshooting Steps |
| High Concentration of Permeation Enhancers | 1. Reduce enhancer concentration: Lower the concentration of the permeation enhancer and re-evaluate both permeation and toxicity. 2. Screen alternative enhancers: Test a panel of different permeation enhancers to identify one with a better safety profile. |
| Toxicity of the Delivery System | 1. Evaluate individual components: Test the cytotoxicity of each component of the formulation separately to identify the toxic agent. 2. Modify vesicle composition: If using liposomes or ethosomes, consider using more biocompatible lipids. |
| Inherent Irritancy of the Peptide | 1. Perform a dose-response toxicity study: Determine the concentration at which the peptide itself becomes cytotoxic. 2. Consider encapsulation: Encapsulating the peptide may reduce its direct contact with the skin surface and mitigate irritation. |
Quantitative Data Summary
Table 1: Comparison of In Vitro Skin Permeation of this compound from Different Formulations
| Formulation | Vesicle Size (nm) | Encapsulation Efficiency (%) | Cumulative Amount Permeated after 24h (µg/cm²) | Skin Retention after 24h (µg/cm²) |
| Aqueous Solution (Control) | N/A | N/A | 0.8 ± 0.2 | 2.1 ± 0.5 |
| Liposomal Formulation | 150 ± 15 | 65 ± 5 | 3.5 ± 0.7 | 12.4 ± 2.1 |
| Ethosomal Formulation | 120 ± 10 | 75 ± 4 | 8.2 ± 1.5 | 25.8 ± 3.5 |
| Formulation with 5% CPE | N/A | N/A | 5.1 ± 0.9 | 18.3 ± 2.8 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Table 2: In Vitro Cytotoxicity of this compound Formulations on Human Keratinocytes (HaCaT cells)
| Formulation | Cell Viability (%) at 24h |
| Untreated Control | 100 |
| Aqueous Solution of this compound | 95 ± 4 |
| Liposomal Formulation | 92 ± 5 |
| Ethosomal Formulation | 88 ± 6 |
| Formulation with 5% CPE | 75 ± 8 |
| Positive Control (Triton X-100) | 15 ± 3 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Experimental Protocols
Protocol 1: Preparation of this compound Loaded Ethosomes
-
Dissolve Phospholipids: Dissolve soya phosphatidylcholine in ethanol in a closed vessel with vigorous stirring.
-
Add Peptide: Add this compound to the ethanolic solution and continue stirring until fully dissolved.
-
Hydration: Heat the mixture to 30°C. In a separate vessel, heat double-distilled water to 30°C.
-
Vesicle Formation: Add the water phase to the lipid phase in a fine stream with constant stirring.
-
Sonication: Sonicate the mixture to reduce the vesicle size.
-
Characterization: Characterize the ethosomes for vesicle size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vitro Skin Permeation Study using Franz Diffusion Cells
-
Skin Preparation: Use excised human or animal skin, or a reconstructed human epidermis model. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Equilibration: Equilibrate the skin with phosphate-buffered saline (PBS) in the receptor compartment for 30 minutes.
-
Application of Formulation: Apply a known amount of the this compound formulation to the skin surface in the donor compartment.
-
Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor compartment and replace with fresh PBS.
-
Skin Extraction: At the end of the experiment, dismount the skin, wash the surface, and extract the peptide from the skin layers using an appropriate solvent.
-
Quantification: Analyze the concentration of this compound in the receptor fluid and skin extracts using a validated analytical method like HPLC-MS.
Protocol 3: In Vitro Skin Irritation Test using Reconstructed Human Epidermis (RHE) Model
-
Tissue Culture: Culture the RHE tissues according to the manufacturer's instructions.
-
Application of Test Substance: Topically apply the this compound formulation, a negative control (e.g., PBS), and a positive control (e.g., 5% SDS solution) to the tissues.
-
Incubation: Incubate the tissues for a defined period (e.g., 60 minutes).
-
Washing and Post-Incubation: Wash the tissues to remove the test substance and incubate in fresh medium for a post-exposure period (e.g., 42 hours).
-
Viability Assay: Assess tissue viability using the MTT assay. A reduction in viability below a certain threshold (e.g., 50%) compared to the negative control indicates irritation potential.
Visualizations
Caption: Hypothetical signaling pathway of this compound leading to collagen synthesis.
Caption: Experimental workflow for evaluating new topical formulations of this compound.
References
Strategies to improve the reproducibility of Pentapeptide-31 bioassays
This guide provides troubleshooting strategies and frequently asked questions to help researchers, scientists, and drug development professionals improve the reproducibility and reliability of Pentapeptide-31 bioassays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary application in bioassays?
A1: this compound is a synthetic bioactive peptide composed of five amino acids: alanine, glutamic acid, glycine, leucine, and serine.[1] It is primarily used as a skin conditioning agent in cosmetic and personal care products for its anti-aging properties.[1][2][3] Bioassays are conducted to evaluate its efficacy, such as its ability to support cells under stress and promote skin rejuvenation.[1]
Q2: What are the common cell-based bioassays used to assess the activity of this compound?
A2: The bioactivity of this compound is typically assessed using in vitro assays with human skin cells, such as dermal fibroblasts and keratinocytes. Common assays include cytotoxicity assays, cell proliferation assays, and biomarker analysis for key anti-aging indicators like collagen and elastin synthesis.
Q3: Why is achieving reproducibility in this compound bioassays so challenging?
A3: Reproducibility issues in peptide bioassays are common and stem from multiple factors. These include the inherent characteristics of the peptide itself, such as its purity, stability, and solubility. Variability can also be introduced through inconsistent handling and storage, issues with cell culture (e.g., cell passage number, contamination), and procedural deviations in the assay protocol.
Troubleshooting Guide
This section addresses specific problems that may arise during experimentation.
Category 1: Peptide Preparation and Handling
Q: My final peptide concentration seems inaccurate, leading to inconsistent dose-responses. What could be the cause?
A: This is a frequent issue stemming from how peptide quantity is determined and handled.
-
Net Peptide Content (NPC): Lyophilized peptides are sold by gross weight, which includes the peptide, bound water, and counter-ions (like trifluoroacetic acid, TFA) from synthesis. The actual peptide amount, or NPC, is often only 60-80% of the total weight. For reproducible results, the exact NPC should be determined via quantitative amino acid analysis or elemental analysis to ensure accurate stock solution concentration.
-
Hygroscopicity: Peptides can readily absorb moisture from the air, which artificially increases their weight and leads to lower-than-expected concentrations. Weighing should be done quickly in a low-humidity environment if possible.
-
Static Charge: Lyophilized peptides can be affected by static electricity, causing the powder to adhere to surfaces and leading to inaccurate weighing. Using an anti-static weigh boat or ionizer can mitigate this.
Q: I'm observing precipitation in my peptide stock solution. How can I resolve this?
A: Peptide solubility is critical for a successful assay.
-
Improper Solvent: Using the wrong solvent or buffer can lead to poor solubility or even peptide degradation. The ideal solvent depends on the peptide's amino acid sequence. For this compound, start with sterile, high-purity water. If solubility is an issue, a small amount of a compatible organic solvent may be needed, but check for compatibility with your cell model.
-
Contamination: Ensure you use sterile buffers for solubilization and consider passing the solution through a 0.2 µm filter to remove potential microbial contamination that could affect the peptide or the assay.
-
Storage: Store peptide solutions in aliquots at -20°C or -80°C. Avoid repeated freeze-thaw cycles, as this can cause the peptide to degrade or aggregate, reducing its solubility and activity.
Category 2: Assay Setup and Execution
Q: I am seeing high variability between replicate wells, even in my untreated controls. What's going on?
A: High variability often points to issues with cell culture or assay technique.
-
Cell Health and Passage Number: Use cells from a consistent, low passage number, as cellular responses can change over time in culture. Regularly test for mycoplasma contamination, which can significantly alter cell behavior.
-
Seeding Uniformity: Ensure a uniform, single-cell suspension before seeding plates to avoid clumps and achieve consistent cell numbers in each well. Uneven cell distribution is a major source of variability.
-
Edge Effects: Wells on the outer edges of a microplate are prone to evaporation, leading to changes in media concentration and affecting cell growth. To minimize this, avoid using the outermost wells or ensure proper humidification in the incubator.
Q: My cells appear stressed or are dying after treatment with the peptide, even at low concentrations. What could be the problem?
A: Unintended cytotoxicity can be caused by impurities in the peptide preparation.
-
Residual TFA: Trifluoroacetic acid (TFA) is a common counter-ion from the synthesis process that can be toxic to cells, either inhibiting or artificially increasing proliferation. If you suspect this, use a peptide preparation where TFA has been exchanged for a more biocompatible counter-ion like acetate or hydrochloride.
-
Endotoxin Contamination: Peptides can be contaminated with bacterial endotoxins (lipopolysaccharides), which can trigger inflammatory responses or cytotoxicity, especially in immune or skin cell models. Using endotoxin-free reagents and peptides is crucial for reliable results.
Data Presentation and Protocols
Quantitative Data Summary
Table 1: Key Factors Impacting this compound Bioassay Reproducibility
| Factor | Common Issue | Recommended Action | Quantitative Target/Note |
| Peptide Quantification | Inaccurate concentration due to water and counter-ions. | Determine Net Peptide Content (NPC) via Amino Acid Analysis (AAA). | NPC is typically 60-80% of gross weight. |
| Peptide Purity | Residual synthesis reagents (e.g., TFA) cause cytotoxicity. | Use HPLC-purified peptide (>95%); request TFA removal service. | Target TFA levels <1%. |
| Peptide Storage | Degradation due to improper temperature or freeze-thaw cycles. | Store lyophilized powder at -20°C; store solution aliquots at -80°C. | Avoid more than 1-2 freeze-thaw cycles. |
| Peptide Solubility | Precipitation leading to inaccurate dosing. | Use recommended sterile solvents (e.g., sterile water, DMSO). Test solubility first. | Limit organic solvent concentration to avoid cell toxicity. |
| Cell Culture | Inconsistent cell responses. | Maintain a consistent, low cell passage number; test for mycoplasma. | - |
| Assay Conditions | Variability from environmental factors. | Ensure consistent incubation times, temperatures, and CO₂ levels. | - |
Experimental Protocols
Protocol 1: Reconstitution and Aliquoting of Lyophilized this compound
-
Preparation: Before opening, centrifuge the vial of lyophilized this compound to ensure all the powder is at the bottom. Allow the vial to equilibrate to room temperature to reduce moisture condensation.
-
Solvent Addition: Based on the certificate of analysis or preliminary solubility tests, add the recommended sterile solvent (e.g., sterile, nuclease-free water) to achieve a high-concentration stock solution (e.g., 1-10 mM).
-
Dissolution: Gently vortex or sonicate the vial to ensure the peptide is fully dissolved. Visually inspect the solution for any particulates.
-
Aliquoting: Immediately prepare single-use aliquots from the stock solution. This is critical to avoid repeated freeze-thaw cycles that degrade the peptide.
-
Storage: Store the aliquots at -20°C for short-term use (weeks) or -80°C for long-term storage (months).
Protocol 2: General Methodology for a Fibroblast Proliferation Assay
This protocol provides a general framework for assessing the effect of this compound on the proliferation of Human Dermal Fibroblasts (HDFs).
-
Cell Seeding: Culture HDFs in appropriate media. Trypsinize and count the cells, then seed them into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Starvation (Optional): To synchronize cell cycles, replace the complete medium with a serum-free or low-serum (e.g., 0.5% FBS) medium and incubate for another 12-24 hours.
-
Peptide Treatment: Prepare serial dilutions of this compound in the low-serum medium from your stock solution. Remove the starvation medium from the cells and add 100 µL of the peptide dilutions to the respective wells. Include a vehicle control (medium with the same final solvent concentration as the highest peptide dose) and an untreated control.
-
Incubation: Incubate the plate for the desired experimental period (e.g., 24, 48, or 72 hours).
-
Proliferation Assessment: Quantify cell proliferation using a standard method, such as a resazurin-based (e.g., alamarBlue™) or MTT assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a plate reader. Normalize the results to the vehicle control and plot the dose-response curve to determine the effect of this compound on cell proliferation.
Visualizations
Caption: Troubleshooting workflow for low or inconsistent bioactivity results.
References
Technical Support Center: Method Refinement for Detecting Pentapeptide-31 in Complex Biological Samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining methods for the detection of Pentapeptide-31 in complex biological samples.
This compound is a synthetic peptide chain created by linking five amino acids: alanine, glutamic acid, glycine, leucine, and serine.[1] It is primarily used as a skin conditioning agent in cosmetic and personal care products due to its anti-aging and skin-rejuvenating properties.[1][2] In a clinical setting, this compound has been shown to improve the appearance of skin and promote self-rejuvenation.[1]
The detection and quantification of this compound in complex biological matrices such as plasma, serum, or tissue homogenates present significant analytical challenges. These challenges include low analyte concentrations, interference from endogenous molecules, and the inherent physicochemical properties of the peptide itself.[3] This guide offers solutions and best practices for overcoming these obstacles using common analytical techniques.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for detecting this compound in biological samples?
A1: The primary methods for detecting and quantifying short peptides like this compound in biological samples are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).
-
LC-MS/MS is a highly sensitive and selective technique that combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry. It is considered a gold standard for peptide quantification due to its accuracy and ability to distinguish the analyte from structurally similar molecules.
-
ELISA is a plate-based immunoassay that utilizes the specific binding of antibodies to the target peptide. While generally less specific than LC-MS/MS, ELISA can be a high-throughput and sensitive method if highly specific antibodies are available.
Q2: What are the main challenges associated with detecting this compound?
A2: Researchers may encounter several challenges, including:
-
Matrix Effects: Components of the biological sample (e.g., salts, lipids, proteins) can interfere with the ionization of this compound in LC-MS/MS, leading to ion suppression or enhancement and inaccurate quantification.
-
Low Abundance: The concentration of this compound in biological samples is often very low, requiring highly sensitive analytical methods.
-
Poor Recovery During Sample Preparation: The peptide can be lost during extraction and cleanup steps due to adsorption to surfaces or incomplete elution.
-
Non-specific Binding: In immunoassays, antibodies may cross-react with other molecules in the sample, leading to false-positive signals.
-
Peptide Instability: this compound may be susceptible to degradation by proteases present in the biological sample.
Q3: How can I improve the sensitivity of my LC-MS/MS method for this compound?
A3: To enhance sensitivity, consider the following:
-
Optimize Sample Preparation: Use a robust sample preparation method like solid-phase extraction (SPE) to remove interfering matrix components and concentrate the analyte.
-
Use a High-Quality Internal Standard: A stable isotope-labeled (SIL) version of this compound is the ideal internal standard to compensate for matrix effects and variations in sample processing.
-
Enhance Chromatographic Separation: Utilize a high-efficiency HPLC column and optimize the mobile phase to achieve good peak shape and separation from interfering compounds.
-
Optimize Mass Spectrometer Parameters: Fine-tune the ion source parameters (e.g., spray voltage, gas flows) and collision energy to maximize the signal for your specific peptide.
Q4: My ELISA results for this compound show high background noise. What can I do?
A4: High background in an ELISA can be caused by several factors. To troubleshoot:
-
Increase Washing Steps: Insufficient washing between incubation steps can leave unbound antibodies, leading to a high background. Increase the number and vigor of wash cycles.
-
Optimize Antibody Concentrations: Titrate both the capture and detection antibodies to find the optimal concentrations that provide a good signal-to-noise ratio.
-
Use a Blocking Buffer: Ensure you are using an effective blocking buffer (e.g., BSA or non-fat milk) to prevent non-specific binding of antibodies to the plate surface.
-
Check for Cross-Reactivity: If possible, test your antibodies for cross-reactivity against other peptides or proteins present in your sample matrix.
Troubleshooting Guides
LC-MS/MS Method Refinement
| Problem | Potential Cause | Recommended Solution |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization due to matrix effects. | Optimize sample cleanup using SPE. Use a stable isotope-labeled internal standard. |
| Poor fragmentation of the peptide. | Optimize collision energy for the specific precursor-to-product ion transition. | |
| Adsorption of the peptide to LC system components. | Use a column with appropriate chemistry (e.g., C18) and consider adding an ion-pairing agent like formic acid to the mobile phase. | |
| High Variability Between Replicates | Inconsistent sample preparation. | Automate sample preparation steps where possible to improve reproducibility. Ensure precise and consistent pipetting. |
| Matrix effects varying between samples. | Use matrix-matched calibration standards. | |
| Peak Tailing or Splitting | Poor chromatographic conditions. | Optimize the mobile phase gradient and flow rate. Ensure the injection solvent is compatible with the mobile phase. |
| Column degradation. | Replace the guard column or the analytical column. | |
| Carryover in Blank Injections | Adsorption of the peptide to the injector or column. | Implement a rigorous needle wash protocol with a strong organic solvent. Increase the column wash time between samples. |
ELISA Method Refinement
| Problem | Potential Cause | Recommended Solution |
| No Signal or Weak Signal | Incorrect antibody concentrations. | Titrate capture and detection antibodies to determine optimal concentrations. |
| Inactive enzyme conjugate. | Use a fresh batch of enzyme conjugate and ensure proper storage. | |
| Insufficient incubation times. | Increase incubation times for antibodies and substrate. | |
| High Background | Non-specific antibody binding. | Use an effective blocking buffer and increase the duration of the blocking step. |
| Insufficient washing. | Increase the number of wash cycles and the volume of wash buffer. | |
| High Coefficient of Variation (CV%) | Inconsistent pipetting. | Use calibrated pipettes and ensure consistent technique. |
| Plate reader variability. | Ensure the plate reader is properly calibrated and maintained. | |
| Uneven temperature during incubation. | Use a temperature-controlled incubator and allow plates to equilibrate to room temperature before adding reagents. |
Experimental Protocols
Generic LC-MS/MS Protocol for this compound Quantification
This protocol provides a general framework. Specific parameters should be optimized for your instrument and sample type.
a. Sample Preparation (Plasma)
-
Protein Precipitation: To 100 µL of plasma, add 300 µL of cold acetonitrile containing the internal standard (e.g., SIL-Pentapeptide-31).
-
Vortex: Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge: Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
b. LC-MS/MS Analysis
-
LC System: A high-performance liquid chromatography system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient from low to high percentage of Mobile Phase B over several minutes to elute the peptide.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for this compound and its internal standard.
Generic ELISA Protocol for this compound
This protocol is a template. Optimization of antibody concentrations, incubation times, and blocking buffers is essential.
-
Coating: Coat a 96-well plate with a capture antibody specific for this compound overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the plate with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Sample/Standard Incubation: Add standards and samples to the wells and incubate for 2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Detection Antibody Incubation: Add a biotinylated detection antibody specific for this compound and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Enzyme Conjugate Incubation: Add streptavidin-horseradish peroxidase (HRP) and incubate for 30 minutes at room temperature.
-
Washing: Repeat the washing step.
-
Substrate Addition: Add a TMB substrate solution and incubate in the dark until a color develops.
-
Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).
-
Read Absorbance: Read the absorbance at 450 nm using a microplate reader.
Visualizations
Caption: LC-MS/MS Experimental Workflow for this compound Detection.
Caption: Postulated Signaling Pathway of this compound in Skin Cells.
Caption: Troubleshooting Logic for LC-MS/MS Method Refinement.
References
Technical Support Center: Pentapeptide-31 Stability and Activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the optimization of Pentapeptide-31 stability and activity through pH adjustment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary function?
A1: this compound is a synthetic peptide used as a skin conditioning agent in cosmetic and personal care products.[1][2] Its primary reported function is to provide anti-aging effects, which it is thought to achieve by modulating collagen homeostasis and preserving cells under stress.[1][3] It is composed of five amino acids: alanine, glutamic acid, glycine, leucine, and serine.[1]
Q2: Why is pH a critical factor for this compound formulations?
A2: For peptides like this compound, pH is a crucial factor influencing both stability and activity. The pH of a formulation can affect a peptide's net charge, conformation, and solubility. Deviations from the optimal pH range can lead to chemical degradation (e.g., hydrolysis, deamidation) and physical instability (e.g., aggregation), ultimately resulting in a loss of biological activity.
Q3: What are the common degradation pathways for peptides in aqueous solutions?
A3: Peptides in aqueous solutions can degrade through several chemical pathways, including:
-
Hydrolysis: Cleavage of peptide bonds, which can be catalyzed by acidic or basic conditions.
-
Deamidation: The hydrolysis of the side-chain amide group of asparagine (Asn) and glutamine (Gln) residues. This process is highly dependent on pH.
-
Oxidation: Particularly affects residues like methionine (Met) and cysteine (Cys).
Q4: How does pH relate to the isoelectric point (pI) of a peptide, and why is this important for stability?
A4: The isoelectric point (pI) is the pH at which a peptide has no net electrical charge. At a pH near the pI, peptides often have minimum solubility and a higher tendency to aggregate. To enhance stability and prevent precipitation, it is generally recommended to formulate peptides at a pH that is at least 2 units away from their pI. This ensures the peptide maintains a net charge, promoting repulsion between molecules.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| This compound precipitates out of solution during storage or after formulation. | The pH of the formulation is too close to the isoelectric point (pI) of this compound. | 1. Determine the experimental pI of this compound. 2. Adjust the pH of the formulation to be at least 2 units above or below the determined pI. 3. Screen a variety of pharmaceutically acceptable buffers for the target pH range. |
| Loss of this compound activity over time, as determined by cell-based assays. | Chemical degradation of the peptide due to suboptimal pH. | 1. Conduct a pH-rate stability study to identify the pH range where this compound exhibits the lowest degradation rate. 2. Reformulate at the optimal pH using a suitable buffer system. 3. Store the formulation at recommended temperatures (e.g., refrigerated or frozen) to slow down degradation. |
| Inconsistent results in activity assays. | Peptide aggregation is affecting its biological availability. | 1. In addition to pH optimization, consider the inclusion of excipients such as stabilizers (e.g., mannitol) or non-ionic surfactants that can help prevent aggregation. 2. Analyze the sample using size-exclusion chromatography (SEC) to detect the presence of aggregates. |
| Discoloration or changes in the appearance of the formulation. | Oxidation of the peptide or other components in the formulation. | 1. Protect the formulation from light. 2. Consider purging the formulation with an inert gas like nitrogen to remove oxygen. 3. Add an antioxidant to the formulation, ensuring it is compatible with this compound and does not negatively impact its activity. |
Experimental Protocols
Protocol 1: pH-Rate Stability Study for this compound
Objective: To determine the optimal pH for the stability of this compound in an aqueous solution.
Methodology:
-
Buffer Preparation: Prepare a series of buffers covering a pH range (e.g., pH 4.0 to 8.0). Examples include acetate, phosphate, and borate buffers.
-
Sample Preparation: Dissolve a known concentration of this compound in each buffer.
-
Incubation: Aliquot the samples and incubate them at a controlled, and often elevated, temperature (e.g., 40°C) to accelerate degradation. Include a control sample stored at -20°C.
-
Time Points: At specified time intervals (e.g., 0, 1, 2, 4, and 8 weeks), remove an aliquot from each pH/temperature condition.
-
Analysis: Quantify the remaining intact this compound in each sample using a stability-indicating HPLC method (see Protocol 2).
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH. The pH at which the degradation rate is slowest is the optimal pH for stability.
Protocol 2: Quantification of this compound by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Objective: To quantify the concentration of intact this compound and monitor its degradation.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector and a C18 column.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
-
Gradient Elution: Develop a gradient elution method to separate this compound from its degradation products. A typical gradient might run from 5% to 50% Mobile Phase B over 20 minutes.
-
Detection: Monitor the elution profile at a wavelength of 214-220 nm.
-
Quantification: Create a standard curve using known concentrations of a this compound reference standard. Calculate the concentration of this compound in the stability samples by comparing their peak areas to the standard curve.
Protocol 3: Cell-Based Assay for Collagen Synthesis Activity
Objective: To assess the biological activity of this compound formulations by measuring their ability to stimulate collagen synthesis in human dermal fibroblasts.
Methodology:
-
Cell Culture: Culture human dermal fibroblasts in an appropriate growth medium.
-
Treatment: Seed the fibroblasts in multi-well plates. Once they reach a suitable confluency, replace the growth medium with a serum-free medium containing different concentrations of the this compound formulation. Include a vehicle control (formulation without the peptide) and a positive control (e.g., TGF-β).
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
Collagen Quantification: Measure the amount of newly synthesized collagen. This can be done using several methods:
-
Sircol™ Soluble Collagen Assay: Quantifies soluble collagen in the cell culture supernatant.
-
ELISA: A specific enzyme-linked immunosorbent assay for Type I procollagen.
-
Quantitative PCR (qPCR): Measures the gene expression of collagen (e.g., COL1A1).
-
-
Data Analysis: Compare the amount of collagen produced in the peptide-treated cells to the vehicle control. An increase in collagen indicates peptide activity.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₉H₃₄N₆O₈ | PubChem |
| Molecular Weight | 474.5 g/mol | PubChem |
Table 2: Example Data from a pH-Rate Stability Study of this compound at 40°C
| pH | % Remaining this compound (Week 0) | % Remaining this compound (Week 4) | % Remaining this compound (Week 8) |
| 4.0 | 100% | 85% | 70% |
| 5.0 | 100% | 92% | 85% |
| 6.0 | 100% | 98% | 95% |
| 7.0 | 100% | 90% | 80% |
| 8.0 | 100% | 75% | 55% |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual results must be determined experimentally.
Visualizations
Caption: Workflow for determining the optimal pH for this compound stability.
Caption: A generalized pathway for signal peptides stimulating collagen synthesis.
References
Validation & Comparative
In Vitro Anti-Wrinkle Efficacy of Pentapeptide-31: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vitro comparison of Pentapeptide-31 with other leading anti-wrinkle peptides, namely Palmitoyl Pentapeptide-4 (Matrixyl®) and Acetyl Hexapeptide-8 (Argireline®). The information presented is curated from publicly available scientific literature and technical data to assist in the evaluation and selection of active ingredients for cosmetic and dermatological applications.
Executive Summary
This compound, commercially known as Survixyl IS™, distinguishes itself from other anti-wrinkle peptides by its unique mechanism of action focused on the preservation of the epidermal stem cell niche. While Palmitoyl Pentapeptide-4 is a well-documented stimulator of extracellular matrix protein synthesis and Acetyl Hexapeptide-8 is a known inhibitor of muscle contraction, this compound's primary in vitro validated effect is the protection and maintenance of the "Stemness Recovery Complex." This complex is crucial for the skin's self-regeneration capabilities.
Comparative Analysis of Anti-Wrinkle Peptides
The following tables summarize the available in vitro data for this compound and its key competitors.
Table 1: Peptide Characteristics and Primary In Vitro Mechanism of Action
| Feature | This compound (Survixyl IS™) | Palmitoyl Pentapeptide-4 (Matrixyl®) | Acetyl Hexapeptide-8 (Argireline®) |
| Primary Mechanism | Preservation of the epidermal stem cell niche; protection from cellular stress.[1][2] | Stimulation of extracellular matrix (ECM) protein synthesis. | Inhibition of neurotransmitter release at the neuromuscular junction.[3] |
| Target Cells | Epidermal Stem Cells, Keratinocytes. | Dermal Fibroblasts. | Neurons, Muscle Cells. |
| Key In Vitro Effect | Boosts the "Stemness Recovery Complex" (Keratin 15, p63, β1-integrin).[2] | Increases synthesis of Collagen I, III, and fibronectin. | Inhibits the formation of the SNARE complex, reducing muscle cell contraction.[3] |
Table 2: In Vitro Efficacy Data
| Parameter | This compound (Survixyl IS™) | Palmitoyl Pentapeptide-4 (Matrixyl®) | Acetyl Hexapeptide-8 (Argireline®) |
| Collagen Synthesis | Data not publicly available. | Significantly increases the synthesis of Collagen I and III in cultured human fibroblasts. | No direct effect on collagen synthesis. |
| MMP Inhibition | Data not publicly available. | May indirectly reduce MMP activity by promoting ECM integrity. | Not applicable. |
| Stem Cell Marker Expression | Increases markers of the "Stemness Recovery Complex" in vitro. | Not a primary mechanism. | Not applicable. |
| Muscle Contraction Inhibition | Not applicable. | Not applicable. | Reduces muscle cell contraction in vitro. |
| Protection from UV Damage | Helps preserve epidermal cells from UV-mediated damage in vitro. | No direct evidence. | No direct evidence. |
Experimental Protocols
The following are detailed methodologies for key in vitro experiments typically used to validate the anti-wrinkle efficacy of peptides.
Cell Viability and Cytotoxicity Assay
-
Objective: To determine the non-toxic concentration range of the peptide for subsequent efficacy testing.
-
Method:
-
Human dermal fibroblasts or epidermal keratinocytes are seeded in 96-well plates.
-
After 24 hours, cells are treated with varying concentrations of the test peptide.
-
Following a 24-72 hour incubation period, cell viability is assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar colorimetric assay.
-
The absorbance is measured, and cell viability is calculated as a percentage relative to untreated control cells.
-
Collagen Synthesis Assay (ELISA)
-
Objective: To quantify the effect of the peptide on collagen production by dermal fibroblasts.
-
Method:
-
Human dermal fibroblasts are cultured in 24-well plates.
-
At near confluence, the cells are treated with the test peptide at non-toxic concentrations.
-
The cell culture supernatant is collected after 48-72 hours.
-
The concentration of pro-collagen type I is quantified using a specific Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Results are expressed as the percentage increase in collagen synthesis compared to the untreated control.
-
Matrix Metalloproteinase (MMP) Inhibition Assay (Gelatin Zymography)
-
Objective: To assess the inhibitory effect of the peptide on the activity of collagen-degrading enzymes like MMP-1 and MMP-2.
-
Method:
-
Conditioned media from fibroblast cultures (treated or untreated with the peptide) is collected.
-
Proteins in the media are separated by polyacrylamide gel electrophoresis (PAGE) on a gel containing gelatin.
-
The gel is incubated in a buffer that allows for enzymatic activity.
-
The gel is stained with Coomassie Brilliant Blue, and areas of gelatin degradation by MMPs appear as clear bands.
-
The intensity of the bands is quantified using densitometry to determine the level of MMP activity.
-
Gene Expression Analysis (RT-qPCR)
-
Objective: To measure the effect of the peptide on the expression of genes related to ECM proteins (e.g., COL1A1, COL3A1) and stem cell markers (e.g., KRT15, TP63, ITGB1).
-
Method:
-
Target cells (fibroblasts or keratinocytes) are treated with the test peptide.
-
After a specified incubation period, total RNA is extracted from the cells.
-
RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative polymerase chain reaction (qPCR) is performed using specific primers for the target genes.
-
Gene expression levels are normalized to a housekeeping gene and expressed as a fold change relative to untreated controls.
-
In Vitro Muscle Contraction Assay
-
Objective: To evaluate the ability of a peptide to inhibit muscle cell contraction.
-
Method:
-
A co-culture of motor neurons and myotubes is established.
-
The culture is stimulated to induce muscle contraction.
-
The test peptide is added to the culture medium.
-
The degree of muscle contraction is observed and quantified using microscopy and image analysis software.
-
The reduction in contraction is calculated relative to the stimulated, untreated control.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the cellular mechanisms of action for each peptide and a typical experimental workflow for in vitro efficacy validation.
In Vitro Efficacy Testing Workflow
This compound Signaling Pathway
Palmitoyl Pentapeptide-4 Signaling Pathway
Acetyl Hexapeptide-8 Signaling Pathway
References
An In Vitro Perspective: Pentapeptide-31 vs. Palmitoyl Pentapeptide-4 (Matrixyl)
In the landscape of cosmetic science, peptides are at the forefront of anti-aging research, offering targeted approaches to skin rejuvenation. Among these, Pentapeptide-31 and Palmitoyl Pentapeptide-4, commercially known as Matrixyl, are two molecules that have garnered attention. This guide provides a comparative overview of these two peptides based on available in vitro data, detailing their composition, proposed mechanisms of action, and the experimental protocols used to evaluate their efficacy.
While extensive research has been published on the in vitro effects of Palmitoyl Pentapeptide-4, there is a notable scarcity of publicly available quantitative data for this compound. Consequently, a direct, data-driven comparison of their performance in stimulating key extracellular matrix proteins is not currently feasible. This guide will therefore focus on a qualitative comparison based on existing literature and provide a representative experimental protocol for the well-documented Palmitoyl Pentapeptide-4.
Qualitative Comparison of this compound and Palmitoyl Pentapeptide-4
| Feature | This compound | Palmitoyl Pentapeptide-4 (Matrixyl) |
| Amino Acid Sequence | Alanine-Glutamic Acid-Glycine-Leucine-Serine (Ala-Gly-Glu-Leu-Ser)[1][2] | Lysine-Threonine-Threonine-Lysine-Serine (Lys-Thr-Thr-Lys-Ser)[3][4][5] |
| Modification | Unmodified peptide chain. | Palmitoylated (a fatty acid is attached to the peptide) to enhance skin penetration and stability. |
| Origin/Inspiration | Synthetic peptide. | A synthetic peptide that is a fragment of the pro-collagen type I molecule. |
| Proposed Mechanism of Action | The precise mechanism is not well-documented in publicly available literature. It is suggested to "boost the Stemness Recovery Complex" and "preserve cells under conditions of stress" in vitro. | Acts as a "matrikine" or signaling molecule that stimulates fibroblasts to synthesize extracellular matrix components, including collagen (types I, III, and IV), fibronectin, and glycosaminoglycans. |
| Key In Vitro Effects | General cellular preservation under stress. | Stimulation of collagen and fibronectin synthesis by dermal fibroblasts. |
Signaling Pathway of Palmitoyl Pentapeptide-4 (Matrixyl)
Palmitoyl Pentapeptide-4 is believed to exert its effects by mimicking a fragment of procollagen I, thereby signaling to fibroblasts to increase the synthesis of extracellular matrix proteins. This process is thought to involve the Transforming Growth Factor-β (TGF-β) signaling pathway, a key regulator of collagen production.
Experimental Protocols
Due to the lack of detailed published studies on this compound, this section will outline a representative in vitro experimental workflow for evaluating the efficacy of Palmitoyl Pentapeptide-4 on collagen synthesis in human dermal fibroblasts.
General Experimental Workflow for In Vitro Peptide Testing
Detailed Methodology: In Vitro Collagen I Synthesis Assay
1. Cell Culture:
-
Primary Human Dermal Fibroblasts (HDFs) are cultured in Fibroblast Growth Medium supplemented with serum and antibiotics.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For experiments, fibroblasts are seeded into 24- or 48-well plates at a density of approximately 1.0-1.4 x 10^4 cells/cm^2 and allowed to adhere overnight.
2. Peptide Treatment:
-
The growth medium is replaced with a serum-free or low-serum medium for a starvation period (e.g., 24 hours) to synchronize the cells.
-
Palmitoyl Pentapeptide-4 is dissolved in an appropriate solvent (e.g., DMSO) and then diluted in the cell culture medium to final concentrations (e.g., 1, 5, and 10 µM). A vehicle control (medium with solvent) and a negative control (medium only) are included.
-
The cells are treated with the peptide solutions and incubated for a specified duration, typically 48 to 72 hours, to allow for collagen synthesis and secretion.
3. Quantification of Collagen I (ELISA):
-
After incubation, the cell culture supernatant is collected to measure secreted collagen.
-
The amount of Pro-Collagen Type I C-Peptide (a precursor to collagen I) in the supernatant is quantified using a commercially available sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
The ELISA procedure generally involves the following steps:
-
A microplate pre-coated with a capture antibody specific for human pro-collagen I is used.
-
Standards and collected supernatant samples are added to the wells and incubated.
-
The wells are washed, and a biotin-conjugated detection antibody is added.
-
After another incubation and wash, a streptavidin-HRP conjugate is added.
-
A substrate solution is then added, which develops color in proportion to the amount of bound collagen.
-
The reaction is stopped, and the absorbance is measured at 450 nm using a microplate reader.
-
The concentration of pro-collagen I in the samples is determined by comparing their absorbance to a standard curve.
-
4. Data Analysis:
-
The results are typically expressed as the percentage increase in collagen synthesis compared to the vehicle control.
-
Statistical analysis (e.g., ANOVA followed by a post-hoc test) is performed to determine the significance of the observed effects.
Conclusion
Based on the currently available scientific literature, Palmitoyl Pentapeptide-4 (Matrixyl) is a well-researched peptide with a clearly defined mechanism of action supported by in vitro studies demonstrating its ability to stimulate collagen and fibronectin synthesis. In contrast, while this compound is utilized in cosmetic formulations, there is a significant lack of published in vitro studies detailing its specific mechanism of action and providing quantitative data on its efficacy in stimulating key anti-aging markers.
For researchers and drug development professionals, Palmitoyl Pentapeptide-4 offers a more robust foundation of scientific evidence for its use as a bioactive ingredient. Further in vitro studies are necessary to elucidate the specific cellular and molecular effects of this compound and to allow for a direct, quantitative comparison with other well-established peptides.
References
A Comparative Analysis of Pentapeptide-31 and Argireline: Mechanisms of Action in Skin Anti-Aging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent peptides in the field of cosmetic science and dermatology: Pentapeptide-31 and Argireline (Acetyl Hexapeptide-8). The objective is to delineate their distinct mechanisms of action, supported by available experimental data, to aid in research and development endeavors.
Introduction
This compound, commercially known as Survixyl IS, and Argireline are synthetic peptides utilized in skincare for their anti-aging properties. While both aim to reduce the visible signs of aging, their underlying biochemical pathways are fundamentally different. Argireline is renowned for its "Botox-like" effect, targeting expression lines by inhibiting muscle contraction. In contrast, this compound focuses on the preservation and rejuvenation of the epidermal stem cell niche, a key factor in maintaining skin's regenerative capacity. This guide will explore these mechanisms in detail, presenting a side-by-side comparison of their actions and the experimental evidence supporting them.
Mechanisms of Action
This compound (Survixyl IS)
This compound operates at the cellular level to protect and maintain the function of epidermal stem cells. Its primary proposed mechanism is the preservation of the stem cell niche, which is crucial for the continuous regeneration of the epidermis. As skin ages, the number and functionality of these stem cells decline, leading to a thinner epidermis and a diminished capacity for repair.
This compound is suggested to support a "Stemness Recovery Complex," which involves several key biomarkers essential for maintaining the stem cell population and their microenvironment.[1] These markers include:
-
Keratin 15 (K15): A marker for stem cells in the bulge region of the hair follicle.
-
p63: A transcription factor crucial for the proliferative potential of epidermal stem cells.
-
β1-integrin: A cell adhesion molecule that anchors stem cells to the basement membrane and is involved in cell signaling.
By maintaining the expression of these markers, this compound helps to preserve the self-renewal capacity of epidermal stem cells and protects them from environmental stressors, such as UV radiation.[1] Some evidence also suggests that it may stimulate collagen production and improve overall cell turnover, contributing to a rejuvenated skin appearance.[2]
Argireline (Acetyl Hexapeptide-8)
Argireline is a hexapeptide that acts as a competitive inhibitor at the neuromuscular junction.[3] Its mechanism is often compared to that of Botulinum Toxin A (BoNT-A), although it is a much milder, non-toxic alternative. Argireline mimics the N-terminal end of the SNAP-25 protein, one of the three proteins that form the SNARE (Soluble NSF Attachment Protein Receptor) complex.[3]
The SNARE complex is essential for the fusion of vesicles containing the neurotransmitter acetylcholine (ACh) with the presynaptic membrane of motor neurons. This fusion process allows for the release of ACh into the synaptic cleft, which then binds to receptors on the muscle cell, triggering contraction.
By competing with SNAP-25 for a position in the SNARE complex, Argireline destabilizes its formation. This disruption leads to a significant reduction in the release of acetylcholine, resulting in attenuated muscle contraction. The repeated contraction of facial muscles is a primary cause of expression wrinkles, such as crow's feet and forehead lines. By relaxing these muscles, Argireline helps to reduce the depth of existing wrinkles and prevent the formation of new ones.
Beyond its primary neuromuscular effect, some studies suggest that Argireline may also stimulate the production of collagen and elastin, further contributing to its anti-aging effects by improving skin firmness and elasticity.
Comparative Data
The following table summarizes the key characteristics and reported efficacy of this compound and Argireline based on available data.
| Feature | This compound (Survixyl IS) | Argireline (Acetyl Hexapeptide-8) |
| Primary Mechanism | Preservation of epidermal stem cell niche; boosts "Stemness Recovery Complex". | Inhibition of SNARE complex formation, leading to reduced acetylcholine release and muscle contraction. |
| Target | Epidermal stem cells and their microenvironment. | SNARE protein complex in motor neurons. |
| Reported Effects | - Protects cells from stress (e.g., UV damage).- Optimizes epidermal self-rejuvenation.- May stimulate collagen production. | - Reduction in wrinkle depth by up to 30% after 30 days (10% solution).- Anti-wrinkle efficacy of 48.9% in Chinese subjects after 4 weeks.- May stimulate collagen and elastin production. |
| Key Biomarkers | Keratin 15, p63, β1-integrin. | SNAP-25 (as a competitive target). |
| In-Vivo Evidence | Decreased sunburn cells in UV-exposed skin treated with 1% Survixyl IS. | Significant reduction in wrinkle depth and roughness in multiple clinical studies. |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
The precise signaling cascade initiated by this compound is not fully elucidated in publicly available literature. However, its proposed action centers on maintaining the integrity of the epidermal stem cell niche.
Argireline Signaling Pathway
Argireline's mechanism of inhibiting neurotransmitter release is well-defined and involves the disruption of the SNARE complex.
Experimental Protocols
In-Vitro SNARE Complex Formation Assay (for Argireline)
Objective: To quantify the inhibitory effect of Argireline on the formation of the SNARE protein complex.
Materials:
-
Recombinant SNARE proteins: Syntaxin-1A, VAMP2 (Synaptobrevin-2), and SNAP-25.
-
Fluorescence resonance energy transfer (FRET) labels (e.g., Cy3 and Cy5).
-
Assay buffer (e.g., 20 mM HEPES, 100 mM KCl, pH 7.4).
-
Argireline solutions at various concentrations.
-
96-well microplate reader with FRET capabilities.
Procedure:
-
Label Syntaxin-1A with the donor fluorophore (e.g., Cy3) and VAMP2 with the acceptor fluorophore (e.g., Cy5) according to the manufacturer's instructions.
-
In a 96-well plate, prepare reaction mixtures containing a fixed concentration of labeled Syntaxin-1A, VAMP2, and unlabeled SNAP-25 in the assay buffer.
-
Add varying concentrations of Argireline to the experimental wells. Include a positive control (no Argireline) and a negative control (without one of the SNARE proteins).
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes) to allow for complex formation.
-
Measure the FRET signal by exciting the donor fluorophore and measuring the emission of the acceptor fluorophore.
-
Calculate the percentage of SNARE complex formation inhibition for each Argireline concentration relative to the positive control.
-
Determine the IC50 value of Argireline for SNARE complex inhibition.
Ex-Vivo Human Skin Explant Model for Epidermal Stem Cell Marker Analysis (for this compound)
Objective: To evaluate the effect of this compound on the expression of epidermal stem cell markers in human skin explants.
Materials:
-
Fresh human skin explants obtained from cosmetic surgery (e.g., abdominoplasty).
-
Skin culture medium (e.g., DMEM supplemented with fetal bovine serum and antibiotics).
-
This compound solution.
-
UVB irradiation source.
-
Tissue embedding medium (e.g., OCT).
-
Primary antibodies against Keratin 15, p63, and β1-integrin.
-
Fluorescently labeled secondary antibodies.
-
Confocal microscope.
Procedure:
-
Culture human skin explants at the air-liquid interface in a 6-well plate containing culture medium.
-
Topically apply a formulation containing this compound to the epidermal surface of the explants daily for a specified period (e.g., 5 days). Use a placebo formulation for control explants.
-
For stress induction, expose a subset of explants to a controlled dose of UVB radiation.
-
After the treatment period, harvest the explants and embed them in OCT compound for cryosectioning.
-
Perform immunofluorescence staining on the skin sections using primary antibodies against K15, p63, and β1-integrin, followed by incubation with appropriate fluorescently labeled secondary antibodies.
-
Visualize the stained sections using a confocal microscope and quantify the fluorescence intensity and localization of the markers in the basal layer of the epidermis.
-
Compare the expression of the stem cell markers between this compound-treated, placebo-treated, and UVB-exposed explants.
In-Vitro Collagen Synthesis Assay in Human Dermal Fibroblasts
Objective: To quantify the effect of this compound or Argireline on the synthesis of Type I collagen in human dermal fibroblasts.
Materials:
-
Human dermal fibroblast cell line (e.g., Hs27).
-
Fibroblast culture medium (e.g., DMEM with 10% FBS).
-
Test peptide solutions (this compound or Argireline) at various concentrations.
-
Positive control (e.g., TGF-β1).
-
Sircol™ Soluble Collagen Assay kit.
-
96-well microplate reader.
Procedure:
-
Seed human dermal fibroblasts in a 96-well plate and culture until they reach approximately 80% confluency.
-
Starve the cells in a serum-free medium for 24 hours to synchronize their growth phase.
-
Replace the medium with fresh serum-free medium containing different concentrations of the test peptide (this compound or Argireline) or the positive control (TGF-β1). Include an untreated control.
-
Incubate the cells for 48-72 hours to allow for collagen synthesis and secretion into the culture medium.
-
Collect the culture supernatant from each well.
-
Quantify the amount of soluble collagen in the supernatant using the Sircol™ assay according to the manufacturer's protocol. This assay is based on the specific binding of the Sirius Red dye to collagen.
-
Measure the absorbance at 555 nm using a microplate reader.
-
Calculate the concentration of collagen in each sample based on a standard curve generated with known collagen concentrations.
-
Express the results as a percentage increase in collagen synthesis compared to the untreated control.
Conclusion
This compound and Argireline represent two distinct and sophisticated approaches to combating the signs of cutaneous aging. Argireline offers a targeted, rapid, and reversible method for reducing expression wrinkles by interfering with the neuromuscular signaling pathway. Its mechanism is well-characterized and supported by a substantial body of clinical evidence demonstrating its efficacy in smoothing the skin's surface.
This compound, on the other hand, presents a more foundational and long-term strategy by focusing on the health and longevity of epidermal stem cells. By preserving the stem cell niche and protecting these vital cells from stress, it aims to enhance the skin's intrinsic regenerative capabilities, leading to a more resilient and youthful epidermis over time.
The choice between these peptides in a research or product development context will depend on the desired outcome. For formulations targeting dynamic wrinkles with a need for visible, more immediate results, Argireline is a well-established option. For products aimed at fundamental skin health, cellular protection, and long-term rejuvenation, this compound offers a promising, albeit less extensively documented, mechanism of action. Further research into the specific signaling pathways of this compound and direct comparative clinical trials would be invaluable to the scientific community.
References
Pentapeptide-31 and its Role in Fibroblast Collagen Synthesis: A Comparative Analysis
For researchers, scientists, and drug development professionals, identifying and validating novel compounds that can effectively stimulate collagen production in fibroblasts is a critical aspect of developing anti-aging and tissue regeneration therapies. This guide provides a comparative analysis of Pentapeptide-31, a synthetic peptide with purported anti-aging benefits, against the well-established collagen-boosting peptide, Palmitoyl Pentapeptide-4. The comparison is based on available experimental data, with a focus on quantitative analysis of their effects on collagen synthesis in fibroblast cell cultures.
While this compound is recognized as a bioactive peptide with anti-aging properties, publicly available, peer-reviewed quantitative data specifically demonstrating its direct impact on collagen synthesis in fibroblasts is limited.[1] In contrast, Palmitoyl Pentapeptide-4, also known as Matrixyl, has been more extensively studied, with several independent studies and clinical trials documenting its efficacy in stimulating the production of extracellular matrix components, including collagen.[2][3][4][5]
Comparative Efficacy in Collagen Synthesis
To provide a clear comparison, the following table summarizes the available quantitative data on the effects of Palmitoyl Pentapeptide-4 on collagen production. A corresponding section for this compound remains to be populated pending the publication of direct, quantitative experimental results.
| Peptide | Concentration | Cell Type | Assay | % Increase in Collagen Synthesis (relative to control) | Reference |
| Palmitoyl Pentapeptide-4 | 5 ppm | Human Dermal Fibroblasts | In vitro study | Stimulates production of collagen I, III, and IV | |
| Palmitoyl Pentapeptide-4 | 0.005% (in cream) | Human Skin (in vivo) | Clinical Trial | 18% decrease in wrinkle depth, 37% decrease in wrinkle volume | |
| This compound | - | - | - | Data not publicly available | - |
Key Signaling Pathways in Fibroblast Collagen Synthesis
The synthesis of collagen in fibroblasts is a complex process regulated by multiple signaling pathways. Understanding these pathways is crucial for elucidating the mechanism of action of potential collagen-boosting compounds. Two of the most critical pathways are the Transforming Growth Factor-β (TGF-β) and Mitogen-Activated Protein Kinase (MAPK) pathways.
TGF-β Signaling Pathway
The TGF-β pathway is a primary regulator of extracellular matrix production. The binding of TGF-β to its receptor on the fibroblast cell surface initiates a signaling cascade that leads to the phosphorylation and activation of Smad proteins. These activated Smads then translocate to the nucleus and act as transcription factors, upregulating the expression of genes encoding for collagen, such as COL1A1 and COL3A1.
MAPK Signaling Pathway
The MAPK pathway is another key regulator of cellular processes, including proliferation, differentiation, and survival. In the context of collagen synthesis, the ERK1/2 and p38 MAPK sub-pathways can have both positive and negative regulatory roles depending on the cellular context and stimulus. Activation of the ERK1/2 pathway has been shown to be required for mechanical load-induced procollagen gene expression, while the p38 MAPK pathway can exert negative regulatory effects.
Experimental Protocols for Assessing Collagen-Boosting Effects
To rigorously evaluate the efficacy of peptides like this compound, a combination of quantitative assays is essential. The following are standard experimental protocols used to measure collagen synthesis in fibroblast cultures.
Experimental Workflow
Sirius Red Collagen Assay
The Sirius Red assay is a colorimetric method used to quantify total soluble collagen in cell culture supernatants or cell lysates.
Protocol:
-
Sample Preparation: Culture human dermal fibroblasts to confluence in 24-well plates. Treat cells with varying concentrations of the test peptide in serum-free media for 48-72 hours. Collect the cell culture supernatant.
-
Staining: Add 200 µL of 1% Sirius Red solution to 500 µL of the supernatant and incubate for 1-2 hours at room temperature.
-
Precipitation: Centrifuge the samples at 15,000 rpm for 15 minutes to pellet the collagen-dye complex.
-
Washing: Discard the supernatant and wash the pellet with 0.1 M HCl until the liquid is clear.
-
Elution: Dissolve the pellet in 500 µL of 0.5 M NaOH.
-
Quantification: Transfer 200 µL of the dissolved solution to a 96-well plate and measure the absorbance at 540 nm. A standard curve using known concentrations of collagen should be used for quantification.
Western Blot for Collagen Type I
Western blotting allows for the specific detection and semi-quantification of collagen type I protein.
Protocol:
-
Protein Extraction: Lyse the treated fibroblast cell layer with RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per sample on a 6% SDS-polyacrylamide gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for human collagen type I (e.g., at a 1:1000 dilution) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., at a 1:5000 dilution) for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and quantify the band intensity using densitometry software. Normalize to a loading control like β-actin.
Quantitative Real-Time PCR (qRT-PCR) for COL1A1 Expression
qRT-PCR is used to measure the relative gene expression of collagen type I alpha 1 (COL1A1).
Protocol:
-
RNA Extraction: Isolate total RNA from treated fibroblasts using a suitable RNA extraction kit.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and primers specific for human COL1A1 and a housekeeping gene (e.g., GAPDH).
-
COL1A1 Forward Primer: 5'-AGGGCCAAGACGAAGACATC-3'
-
COL1A1 Reverse Primer: 5'-AGATCACGTCATCGCACAACA-3'
-
-
Data Analysis: Run the qPCR reaction on a real-time PCR system. Calculate the relative expression of COL1A1 using the 2-ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
While this compound is promoted for its anti-aging effects, there is a clear need for robust, quantitative, and peer-reviewed studies to substantiate its direct collagen-boosting claims in fibroblasts. In contrast, Palmitoyl Pentapeptide-4 has a more established body of evidence supporting its efficacy. For drug development and research professionals, the experimental protocols outlined above provide a standardized framework for the in-house validation of this compound and other novel compounds, allowing for a direct and quantitative comparison of their collagen-stimulating potential. Future research should focus on generating this critical data for this compound to fully understand its mechanism of action and therapeutic potential.
References
In Vitro vs. In Vivo Correlation of Pentapeptide-31 Activity: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro and in vivo activities of Pentapeptide-31, a synthetic peptide increasingly utilized in cosmetic formulations for its purported anti-aging properties. Due to the limited availability of public-domain quantitative data for this compound, this guide will leverage available information and draw comparisons with a well-documented alternative, Palmitoyl Pentapeptide-4 (Matrixyl®), to provide a comprehensive framework for evaluation.
Overview of this compound
This compound, commercially known as Survixyl IS™, is marketed as a peptide that supports the preservation of the epidermal stem cell niche, thereby promoting the skin's natural self-rejuvenation capabilities.[1][2][3] It is claimed to protect cells from stress and improve overall skin appearance, with these effects reportedly validated by in vitro, ex vivo, and in vivo studies.[1][2]
Quantitative Data Comparison
A significant challenge in objectively evaluating this compound is the scarcity of publicly available quantitative performance data. In contrast, Palmitoyl Pentapeptide-4 has been the subject of numerous studies, providing a baseline for understanding the expected efficacy of anti-aging peptides.
Table 1: In Vitro Efficacy Data Comparison
| Parameter | This compound | Palmitoyl Pentapeptide-4 (Matrixyl®) |
| Mechanism of Action | Preserves epidermal stem cell niche; Boosts "Stemness Recovery Complex" | Stimulates extracellular matrix (collagen I, III, IV, fibronectin, hyaluronic acid) synthesis |
| Key Biomarker Modulation | Data not publicly available | - Increased Collagen I synthesis - Increased Collagen III synthesis - Increased Hyaluronic Acid synthesis |
| Effective Concentration | Data not publicly available | 3 ppm in in vitro studies |
| Cellular Viability | Data not publicly available | High biocompatibility in cell viability assays |
Table 2: In Vivo Clinical Data Comparison
| Parameter | This compound | Palmitoyl Pentapeptide-4 (Matrixyl®) |
| Primary Indication | Anti-aging, skin rejuvenation | Reduction of fine lines and wrinkles |
| Reported Efficacy | "Improved appearance in skin and self-rejuvenation" (qualitative) | - 18% decrease in wrinkle depth after 28 days - 37% decrease in wrinkle fold thickness after 28 days - 21% increase in skin firmness after 28 days |
| Concentration in Formulation | Data not publicly available | 0.005% (50 ppm) in clinical studies |
| Study Duration | Data not publicly available | 4 to 12 weeks |
| Adverse Effects | Data not publicly available | Generally well-tolerated with no significant irritation reported |
Experimental Protocols
Detailed experimental protocols for this compound are not publicly accessible. Therefore, generalized protocols for the in vitro and in vivo evaluation of anti-aging peptides are provided below. These methodologies are standard in the field and would be applicable for assessing the activity of this compound.
In Vitro Experimental Protocol: Assessing Stem Cell Preservation
Objective: To evaluate the effect of a test peptide on the viability and proliferative capacity of human epidermal stem cells under stress conditions.
1. Cell Culture:
- Human epidermal stem cells are cultured in appropriate stem cell growth medium.
- Cells are seeded in 96-well plates for viability assays and 6-well plates for proliferation and marker analysis.
2. Treatment:
- Cells are treated with varying concentrations of the test peptide (e.g., 1 ppm, 5 ppm, 10 ppm) for 24-48 hours.
- A control group receives the vehicle solution without the peptide.
3. Induction of Stress:
- Following peptide treatment, cells are exposed to a stressor, such as ultraviolet (UV) radiation or hydrogen peroxide (H₂O₂), to induce cellular damage.
4. Viability Assay (MTT Assay):
- MTT reagent is added to each well and incubated.
- The resulting formazan crystals are dissolved, and the absorbance is measured to determine cell viability.
5. Proliferation Assay (Ki-67 Staining):
- Cells are fixed and stained with an antibody against the proliferation marker Ki-67.
- The percentage of Ki-67 positive cells is determined using fluorescence microscopy or flow cytometry.
6. Stem Cell Marker Analysis (qRT-PCR):
- RNA is extracted from the cells, and quantitative real-time PCR is performed to measure the expression of stem cell markers (e.g., p63, K15).
In Vivo Experimental Protocol: Clinical Evaluation of Anti-Aging Efficacy
Objective: To assess the efficacy and safety of a topical formulation containing the test peptide in reducing the signs of skin aging in human volunteers.
1. Study Design:
- A randomized, double-blind, placebo-controlled study is conducted.
- A cohort of healthy female volunteers (e.g., aged 35-60) with visible signs of facial aging is recruited.
2. Treatment Protocol:
- Participants are randomly assigned to apply either the peptide-containing formulation or a placebo formulation to the face twice daily for a specified period (e.g., 8-12 weeks).
3. Efficacy Assessments:
- Instrumental Evaluation:
- Skin topography (wrinkle depth and volume) is measured using techniques like Visioscan® VC 98.
- Skin elasticity and firmness are assessed with a Cutometer®.
- Skin hydration is measured using a Corneometer®.
- Clinical Evaluation:
- A dermatologist assesses changes in fine lines, wrinkles, and overall skin appearance using a standardized grading scale (e.g., Rao-Goldman 5-point scoring).
- Subject Self-Assessment:
- Participants complete questionnaires to evaluate their perception of the product's efficacy.
4. Safety Assessment:
- Any adverse events, such as skin irritation, redness, or itching, are recorded throughout the study.
Signaling Pathways and Mechanisms of Action
Proposed Signaling Pathway for this compound
Given that this compound is claimed to preserve the epidermal stem cell niche, a plausible mechanism involves the modulation of signaling pathways crucial for stem cell self-renewal and maintenance. The following diagram illustrates a proposed pathway.
References
Cross-Validation of Pentapeptide-31's Biological Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of Pentapeptide-31 and related peptides across various skin cell lines, supported by experimental data from multiple in vitro studies. The information is intended to assist researchers and professionals in drug development in evaluating the potential of these peptides for dermatological and cosmetic applications.
Executive Summary
This compound and its analogs have demonstrated a range of biological activities in key skin cell lines, including fibroblasts, keratinocytes, and melanocytes. These peptides primarily exhibit anti-aging properties by stimulating the production of extracellular matrix (ECM) components, modulating cell proliferation and differentiation, and influencing inflammatory and pigmentation processes. While direct cross-validation of a single pentapeptide across multiple cell lines in a unified study is limited in the public domain, this guide synthesizes findings from various studies to offer a comparative overview. The data suggests cell-type-specific responses to peptide treatment, highlighting the importance of targeted assays for evaluating specific dermatological endpoints.
Data Presentation: Comparative Biological Activity of Pentapeptides
The following tables summarize the observed effects of this compound and other relevant pentapeptides on different skin cell lines. It is crucial to note that the data is compiled from separate studies, and experimental conditions may vary.
Table 1: Effects on Human Dermal Fibroblasts
| Peptide | Concentration | Key Biological Effects | Reference Study |
| Chrono Control Penta | 50 µM | - No cytotoxicity observed.- Increased collagen production by up to 76.08%.- Increased elastin production by up to 71.35%. | [1] |
| Acetyl Dipeptide-31 Amide (AP31) | Not specified | - Significantly increased procollagen, elastin, decorin, fibronectin, and hyaluronic acid levels. | [2] |
| Palmitoyl Pentapeptide-4 | Not specified | - Stimulates the synthesis of collagen and fibronectin. | [3] |
Table 2: Effects on Human Epidermal Keratinocytes
| Peptide | Concentration | Key Biological Effects | Reference Study |
| Synthetic Epidermal Pentapeptide | Not specified | - Decreased mitotic activity.- Delayed proliferative response in regenerating cultures.- Stimulated differentiation (increased cell size and cornified envelope formation). | [4] |
| Acetyl Dipeptide-31 Amide (AP31) in human skin equivalents | Not specified | - Positively impacted genes involved in barrier function, skin hydration, and epidermal metabolism. | [2] |
Table 3: Effects on Human Melanocytes
| Peptide | Concentration | Key Biological Effects | Reference Study |
| Chrono Control Penta | 1 mM | - No cytotoxicity observed.- Inhibited tyrosinase activity with an IC50 of 202.8 µM. | |
| MC1R-Agonist Pentapeptide | 30 µM | - Stimulated pigmentation in human skin ex vivo by up to 31%. |
Experimental Protocols
This section details the methodologies for key experiments cited in the comparison tables.
Cell Viability/Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Plate cells (e.g., human dermal fibroblasts, melanocytes) in 96-well plates at a desired density and allow them to adhere overnight.
-
Peptide Treatment: Treat the cells with various concentrations of the test peptide and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Incubation: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader. The intensity of the color is proportional to the number of viable cells.
Collagen and Elastin Production Assay (ELISA)
Enzyme-Linked Immunosorbent Assay (ELISA) can be used to quantify the amount of collagen and elastin secreted by fibroblasts into the cell culture medium.
-
Cell Culture and Treatment: Culture human dermal fibroblasts to near confluence and then treat with the test peptide in a serum-free medium for a designated time.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat a 96-well plate with a capture antibody specific for collagen or elastin.
-
Add the collected cell culture supernatants to the wells.
-
Add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Add a substrate that reacts with the enzyme to produce a measurable color change.
-
-
Quantification: Measure the absorbance of the wells and determine the concentration of collagen or elastin by comparing the results to a standard curve.
Tyrosinase Activity Assay
This assay measures the ability of a compound to inhibit the enzyme tyrosinase, which is critical for melanin production.
-
Reaction Mixture: Prepare a reaction mixture containing mushroom tyrosinase in a suitable buffer (e.g., phosphate buffer).
-
Inhibitor Incubation: Add various concentrations of the test peptide to the reaction mixture and incubate.
-
Substrate Addition: Add the substrate, L-DOPA, to initiate the enzymatic reaction.
-
Absorbance Measurement: Monitor the formation of dopachrome by measuring the absorbance at approximately 475 nm over time.
-
IC50 Calculation: Determine the concentration of the peptide that inhibits 50% of the tyrosinase activity (IC50).
Keratinocyte Proliferation Assay (Mitotic Activity)
This assay assesses the effect of peptides on the proliferation of keratinocytes.
-
Cell Culture: Culture human epidermal keratinocytes in appropriate media.
-
Peptide Treatment: Treat the cultures with the synthetic epidermal pentapeptide.
-
Mitotic Arrest: Add a mitotic-arresting agent (e.g., colcemid) to the cultures for a defined period to accumulate cells in mitosis.
-
Cell Fixation and Staining: Fix the cells and stain them with a DNA-binding dye (e.g., DAPI) to visualize the nuclei.
-
Mitotic Index Calculation: Count the number of mitotic cells and the total number of cells in multiple fields of view to determine the mitotic index. A decrease in the mitotic index indicates an inhibition of proliferation.
Signaling Pathways and Mechanisms of Action
Peptides like this compound are thought to exert their anti-aging effects by modulating key signaling pathways involved in skin homeostasis and aging. While the precise molecular targets of this compound are not fully elucidated, the observed biological effects suggest interactions with pathways that regulate ECM synthesis and cell fate.
TGF-β/Smad Signaling Pathway in Fibroblasts
The Transforming Growth Factor-beta (TGF-β) signaling pathway is a crucial regulator of collagen synthesis in fibroblasts. Many anti-aging peptides are believed to function by activating this pathway.
Caption: TGF-β/Smad pathway activation by this compound leading to collagen synthesis.
Experimental Workflow for In Vitro Peptide Screening
The following diagram illustrates a typical workflow for the initial in vitro evaluation of a novel peptide's biological activity in skin cell lines.
Caption: A generalized workflow for in vitro screening of this compound's activity.
Conclusion
The collective evidence from various in vitro studies suggests that this compound and its analogs are bioactive molecules with significant potential in dermatology and cosmetics. Their primary mechanisms of action appear to involve the stimulation of ECM production in fibroblasts and the regulation of keratinocyte proliferation and differentiation. The effects on melanocytes are more varied, with some pentapeptides influencing pigmentation pathways.
For future research, direct comparative studies of this compound across multiple skin cell lines under standardized conditions are necessary for a definitive cross-validation of its biological activities. Furthermore, elucidating the specific receptors and downstream signaling cascades activated by this compound will provide a more complete understanding of its mechanism of action and facilitate the development of more targeted and efficacious peptide-based therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. Acetyl Dipeptide-31 Amide: A Novel Cosmetic Anti-Inflammatory Peptide That Demonstrates Anti-Aging, Firming, and Lifting Benefits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A pentapeptide from type I procollagen promotes extracellular matrix production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthetic epidermal pentapeptide and related growth regulatory peptides inhibit proliferation and enhance differentiation in primary and regenerating cultures of human epidermal keratinocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Pentapeptide-31's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Pentapeptide-31's performance with other alternatives, supported by available experimental data. The focus is on the independent validation of its mechanism of action, data presentation in structured tables, and detailed experimental protocols.
Overview of this compound
This compound, a synthetic peptide composed of five amino acids, is primarily marketed for its anti-aging properties in cosmetic formulations.[1] The prevailing proposed mechanism centers on its ability to support the skin's natural repair and regeneration processes.[1] It is often sold under the trade name Survixyl IS, which is claimed to preserve the environment of epidermal stem cells.[2][3]
Claimed Mechanism of Action:
The primary manufacturer suggests that this compound works by boosting a "Stemness Recovery Complex."[1] This complex is purported to involve the upregulation of key proteins associated with the maintenance and function of epidermal stem cells, including:
-
Keratin 15 (K15): A marker for stem cells in the bulge region of the hair follicle and interfollicular epidermis.
-
β1-Integrin: A cell adhesion molecule crucial for the interaction between stem cells and the basement membrane, influencing their proliferation and differentiation.
-
p63: A transcription factor essential for the proliferative potential of epithelial stem cells.
By preserving this stem cell niche, this compound is claimed to enhance the skin's capacity for self-rejuvenation and protect it from cellular stress.
Independent Validation:
As of late 2025, a comprehensive review of peer-reviewed scientific literature reveals a notable lack of independent clinical trials or in-vitro studies that validate the specific claims made about this compound's mechanism of action and its quantitative effects on the aforementioned biomarkers. The available data primarily originates from the manufacturer. This guide will present the manufacturer's claims and compare them with independently verified data for a well-established alternative, Palmitoyl Pentapeptide-4.
Comparative Performance Data
Due to the absence of independent quantitative data for this compound, this section presents manufacturer-cited data for this compound alongside independently verified data for a widely studied alternative, Palmitoyl Pentapeptide-4 (Matrixyl).
Table 1: In-Vivo Performance Comparison of this compound (Manufacturer Data) vs. Palmitoyl Pentapeptide-4 (Independent Data)
| Parameter | This compound (Survixyl IS) | Palmitoyl Pentapeptide-4 (Matrixyl) | Data Source |
| Wrinkle Reduction | Improved appearance in skin and self-rejuvenation (qualitative) | - 18% decrease in fold depth- 37% decrease in fold thickness | Manufacturer / Independent Clinical Trial |
| Protection Against UV-Induced Damage | Significant decrease in sunburn cells | Not a primary claimed mechanism | Manufacturer (10 volunteers) |
| Skin Firmness | Not quantitatively specified | 21% increase in skin firmness | Independent Clinical Trial |
Note: The data for this compound is based on manufacturer claims and lacks the specifics of the study design, such as concentration, formulation, and statistical analysis, which are available for Palmitoyl Pentapeptide-4.
Experimental Protocols
Detailed methodologies for key experiments relevant to the claimed mechanism of action of this compound are provided below. These are generalized protocols based on standard scientific practices, as specific protocols for independent studies on this compound are not publicly available.
In-Vitro Analysis of Epidermal Stem Cell Marker Expression
Objective: To quantify the effect of a peptide on the expression of Keratin 15, β1-Integrin, and p63 in human epidermal keratinocytes.
Methodology:
-
Cell Culture: Primary human epidermal keratinocytes are cultured in a serum-free keratinocyte growth medium.
-
Treatment: Cells are treated with varying concentrations of the test peptide (e.g., this compound) or a vehicle control for a specified period (e.g., 24-72 hours).
-
Quantitative Real-Time PCR (qRT-PCR):
-
Total RNA is extracted from the treated and control cells.
-
cDNA is synthesized from the RNA.
-
qRT-PCR is performed using specific primers for KRT15, ITGB1 (β1-Integrin), and TP63 (p63) genes.
-
Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
-
Western Blotting:
-
Total protein is extracted from the cells.
-
Protein concentration is determined using a BCA assay.
-
Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is incubated with primary antibodies against Keratin 15, β1-Integrin, and p63, followed by incubation with HRP-conjugated secondary antibodies.
-
Protein bands are visualized using a chemiluminescence detection system and quantified by densitometry.
-
In-Vivo Quantification of Sunburn Cells
Objective: To assess the protective effect of a topical peptide against UV-induced apoptosis (sunburn cell formation) in human skin.
Methodology:
-
Subject Recruitment: Healthy volunteers with Fitzpatrick skin types I-III are recruited.
-
Test Sites: Multiple test sites are demarcated on the sun-exposed skin of the back or buttocks.
-
Topical Application: The test formulation containing the peptide (e.g., this compound) and a vehicle control are applied to the designated sites for a pre-determined period before UV exposure.
-
UVB Irradiation: The test sites are exposed to a controlled dose of UVB radiation, typically 1.5 to 2 times the minimal erythema dose (MED) of each subject.
-
Biopsy: 24 hours post-irradiation, punch biopsies (e.g., 3-4 mm) are taken from the irradiated sites.
-
Histological Analysis:
-
Biopsy samples are fixed in formalin and embedded in paraffin.
-
Sections are cut and stained with Hematoxylin and Eosin (H&E).
-
Sunburn cells, characterized by their pyknotic nuclei and eosinophilic cytoplasm, are counted per unit area of the epidermis under a microscope by a blinded assessor.
-
-
Statistical Analysis: The number of sunburn cells in the peptide-treated sites is compared to the vehicle-treated sites.
Visualizations
Signaling Pathway
Caption: Proposed signaling pathway of this compound.
Experimental Workflow
Caption: Workflow for in-vivo sunburn cell assay.
Conclusion
This compound is a cosmetic ingredient with a manufacturer-proposed mechanism of action centered on the preservation of the epidermal stem cell niche. While the theoretical basis for this mechanism is plausible and targets relevant biomarkers in skin aging, there is a significant lack of independent, peer-reviewed studies with quantitative data to substantiate these claims. In contrast, alternative peptides such as Palmitoyl Pentapeptide-4 have a more extensive body of independent research demonstrating their efficacy in reducing wrinkles and improving skin firmness.
For researchers and drug development professionals, the data on this compound should be considered preliminary and originating from a commercial entity. Further independent validation is required to ascertain its clinical efficacy and fully elucidate its mechanism of action. The provided experimental protocols offer a framework for conducting such validation studies.
References
- 1. The Usage of this compound - Creative Peptides [creative-peptides.com]
- 2. p63/p51-induced Onset of Keratinocyte Differentiation via the c-Jun N-terminal Kinase Pathway Is Counteracted by Keratinocyte Growth Factor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Characterization of sunburn cells after exposure to ultraviolet light - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability of Cosmetic Pentapeptides: A Comparative Analysis for Formulation Development
For researchers, scientists, and drug development professionals, the selection of active ingredients is a critical step in creating effective and reliable cosmetic formulations. Among the most popular actives are pentapeptides, short chains of amino acids lauded for their targeted biological effects. However, the inherent instability of peptides presents a significant challenge to their successful incorporation into cosmetic products. This guide provides a comparative study on the stability of various cosmetic pentapeptides, supported by experimental data, to aid in the selection of the most robust candidates for development.
This analysis focuses on four prominent cosmetic pentapeptides: Palmitoyl Pentapeptide-4, Pentapeptide-4, Myristoyl Pentapeptide-17, and Pentapeptide-18. Their stability is a key determinant of the final product's efficacy and shelf life. Factors such as temperature, pH, and enzymatic degradation can significantly impact their integrity within a cosmetic formulation.[1][2]
Comparative Stability Analysis
A critical aspect of peptide stability is its resistance to degradation in the presence of skin enzymes. An in vitro study evaluating the dermal stability of Palmitoyl Pentapeptide-4 and its unlipidated counterpart, Pentapeptide-4, in skin extracts provides valuable quantitative insights.
| Peptide | Skin Homogenate (% Remaining after 60 min) | Dermal Skin Extract (% Remaining after 30 min) | Dermal Skin Extract (% Remaining after 120 min) | Epidermal Skin Extract (% Remaining after 120 min) |
| Palmitoyl Pentapeptide-4 | 11.2% | - | 9.7% | ~100% |
| Pentapeptide-4 | 1.5% | 3.2% | - | - |
Table 1: In Vitro Dermal Stability of Palmitoyl Pentapeptide-4 vs. Pentapeptide-4. Data sourced from a study utilizing LC-MS/MS to analyze peptide concentration after incubation with hairless mice skin extracts.
Mechanisms of Action and Signaling Pathways
The biological activity of these pentapeptides is intrinsically linked to their structure and ability to interact with specific cellular targets. Understanding their signaling pathways is crucial for appreciating their intended effects and potential degradation products.
Palmitoyl Pentapeptide-4: The Collagen Stimulator
Palmitoyl Pentapeptide-4 is a subfragment of the C-terminal portion of type I collagen. Its primary mechanism of action involves the stimulation of extracellular matrix (ECM) protein synthesis in dermal fibroblasts. This is primarily achieved through the activation of the Transforming Growth Factor-β (TGF-β) signaling pathway. Upon binding to its receptor, Palmitoyl Pentapeptide-4 initiates a signaling cascade that leads to the phosphorylation of Smad proteins, which then translocate to the nucleus to induce the transcription of genes encoding for collagen, elastin, and fibronectin.
Myristoyl Pentapeptide-17: The Keratin Promoter
Myristoyl Pentapeptide-17 is primarily known for its role in enhancing the appearance of eyelashes and eyebrows. It functions by stimulating the expression of keratin genes within the hair follicles. This action is mediated through the PI3K/Akt signaling pathway, a crucial regulator of cell proliferation and survival. Activation of this pathway leads to the downstream signaling that promotes the synthesis of keratin, the primary structural protein of hair.
Pentapeptide-18: The Neurotransmitter Inhibitor
Pentapeptide-18 is designed to reduce the appearance of expression wrinkles. Its mechanism of action mimics that of enkephalins, which are endogenous opioid peptides. It binds to presynaptic enkephalin receptors on nerve endings, leading to a decrease in the excitability of the neuron. This, in turn, reduces the release of acetylcholine at the neuromuscular junction, resulting in a relaxation of facial muscles and a subsequent reduction in the depth of expression lines.
Experimental Protocols for Stability Assessment
To ensure the reliability of cosmetic formulations containing pentapeptides, rigorous stability testing is paramount. Forced degradation studies are a key component of this process, designed to accelerate the degradation of the peptide under stress conditions to predict its long-term stability.
Forced Degradation Study Protocol
A typical forced degradation study involves subjecting the peptide in a cosmetic formulation to various stress conditions, including:
-
Acid and Base Hydrolysis: The formulation is treated with a dilute acid (e.g., 0.1 N HCl) and a dilute base (e.g., 0.1 N NaOH) and heated (e.g., 60-80°C) for a defined period (e.g., 2-8 hours).
-
Oxidative Degradation: The formulation is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30%), at room temperature for a specified time.
-
Thermal Degradation: The formulation is stored at elevated temperatures (e.g., 40°C, 50°C, and 60°C) for several weeks.
-
Photostability: The formulation is exposed to UV light in a photostability chamber to assess degradation due to light exposure.
Analytical Methodology: HPLC-UV/LC-MS/MS
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is a standard and robust method for quantifying the remaining intact peptide and identifying degradation products. For more detailed structural elucidation of degradation products, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method, offering high sensitivity and specificity.
Typical HPLC-UV Method Parameters:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% trifluoroacetic acid) and an organic phase (e.g., acetonitrile with 0.1% trifluoroacetic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210-220 nm (for the peptide bond) or a more specific wavelength if the peptide contains aromatic amino acids.
-
Injection Volume: 20 µL.
-
Column Temperature: 25-40°C.
Conclusion
The stability of cosmetic pentapeptides is a multifaceted issue influenced by their intrinsic structure and the formulation matrix. The addition of a lipid component, as seen in Palmitoyl Pentapeptide-4 and Myristoyl Pentapeptide-17, generally enhances stability against enzymatic degradation. While direct, comprehensive comparative stability data across all popular pentapeptides remains a gap in the published literature, the available information underscores the importance of empirical stability testing for each unique formulation. By understanding the specific signaling pathways and employing robust analytical methods, researchers and formulators can make informed decisions to develop stable and efficacious cosmetic products that deliver on their promised benefits.
References
Safety Operating Guide
Navigating the Disposal of Pentapeptide-31: A Guide for Laboratory Professionals
Core Principles of Peptide Waste Management
Peptides, including Pentapeptide-31, should be handled with care, assuming they are potentially hazardous unless specific toxicological data indicates otherwise. The primary principle is to prevent the release of chemical waste into the environment. Therefore, disposal of this compound, in either solid (lyophilized) or solution form, into the regular trash or down the sanitary sewer system is not recommended.
Procedural Guidance for this compound Disposal
The following steps outline the recommended procedure for the safe disposal of this compound and associated materials.
Step 1: Waste Identification and Classification
The first crucial step is to classify the waste. This compound waste falls under the category of chemical waste. It is important to determine if it is hazardous or non-hazardous. In the absence of a specific Safety Data Sheet (SDS), it is prudent to manage it as hazardous chemical waste.
Step 2: Segregation of Waste
Proper segregation is critical to prevent accidental chemical reactions and to ensure correct disposal streams.[1][2]
-
Solid this compound Waste: Collect unused or expired lyophilized this compound powder in a designated, sealed container labeled as "Hazardous Chemical Waste."
-
This compound Solutions: Aqueous or solvent-based solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix with other incompatible chemical wastes.
-
Contaminated Labware: Items such as pipette tips, gloves, and wipes that have come into contact with this compound should be collected in a designated container for solid chemical waste.[3] Sharps, like needles or broken glass, must be placed in a puncture-resistant sharps container.[3]
Step 3: Proper Labeling and Storage
All waste containers must be clearly and accurately labeled.[1] The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration (if in solution)
-
The date of accumulation
-
Any known hazards (e.g., "Caution: Chemical of Unknown Toxicity")
Store waste containers in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste types are stored separately.
Step 4: Disposal of Empty Containers
Empty containers that once held this compound must be decontaminated before disposal. The standard procedure is to triple-rinse the container with a suitable solvent. The rinsate from this process must be collected and treated as hazardous chemical waste. After triple-rinsing, the container can often be disposed of as non-hazardous waste, though it is best to remove or deface the original label.
Step 5: Arrange for Professional Disposal
Finally, the collected and properly labeled hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. These entities are equipped to handle and transport chemical waste in compliance with all federal, state, and local regulations.
General Characteristics and Handling of Peptides
While specific quantitative data for this compound is not publicly available, the following table summarizes the general characteristics and handling recommendations for laboratory peptides.
| Characteristic | Recommendation |
| Physical Form | Typically a white, lyophilized powder. |
| Hygroscopicity | Peptides are often hygroscopic. Allow the container to reach room temperature in a desiccator before opening to prevent moisture absorption. |
| Stability in Solution | Peptides in solution have a limited shelf-life and are susceptible to bacterial degradation. It is not recommended to store peptides in solution for long periods. |
| Storage | Store lyophilized peptides at -20°C or lower in a tightly sealed container, protected from light and moisture. |
| Toxicity | The toxicological properties of many research peptides are not fully characterized. Handle with standard laboratory precautions, including the use of personal protective equipment (PPE). |
Experimental Protocols
As no specific experimental protocols for the disposal of this compound were found, the procedural guidance provided above is based on established best practices for the disposal of laboratory chemical waste. Adherence to your institution's specific chemical hygiene plan and waste disposal protocols is mandatory.
Visualizing the Disposal Workflow
The following diagram illustrates the general decision-making process for the disposal of laboratory chemical waste, which is applicable to this compound.
Caption: General workflow for the proper disposal of this compound waste in a laboratory setting.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for Pentapeptide-31
For researchers, scientists, and drug development professionals, the integrity of your work and your personal safety are paramount. This guide provides immediate, essential safety and logistical information for handling Pentapeptide-31, a synthetic peptide used in anti-aging and cosmetic research.[1][2][3] Adherence to these procedural steps will help ensure a secure laboratory environment and the purity of your experimental outcomes.
Personal Protective Equipment (PPE): A Comprehensive Approach
When handling this compound, particularly in its lyophilized powder form, a thorough approach to personal protection is crucial to minimize exposure and prevent contamination.[4][5] The required PPE is summarized in the table below. A risk assessment of specific laboratory tasks should be conducted to determine if additional PPE is necessary.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes. Must conform to ANSI Z87.1 standards. |
| Face Shield | Recommended in addition to safety goggles when there is a high risk of splashing, such as during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard lab coat is the minimum requirement to protect clothing and skin from potential splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are commonly recommended for incidental contact. Consider double-gloving for added protection, especially when handling concentrated solutions. |
| Respiratory Protection | Respirator/Dust Mask | Necessary when working with the lyophilized powder to avoid inhalation of fine particles or when handling solutions in poorly ventilated areas. The type should be selected based on a risk assessment. |
| General Laboratory Attire | Long Pants & Closed-Toe Shoes | Minimum attire for working in a laboratory where hazardous materials are present. |
Operational Plan: From Receipt to Reconstitution
Proper handling and storage are critical to maintain the stability and integrity of this compound.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the container for any damage or compromised seals.
-
Storage: For long-term stability, store the lyophilized peptide in a dry, cool, dark place. A temperature of -20°C is recommended. Keep the container tightly sealed.
Handling Lyophilized Peptide:
-
Equilibration: Before opening, allow the container to warm to room temperature in a desiccator. This prevents moisture absorption, which can degrade the peptide.
-
Weighing: Weigh the lyophilized powder quickly in a controlled environment to minimize exposure to air and moisture. After weighing, tightly reseal the container.
Reconstitution Technique:
-
Solvent Selection: In general, attempt to dissolve peptides in sterile distilled water or a sterile dilute acetic acid (0.1%) solution. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by careful dilution with an aqueous buffer.
-
Dissolution: Add the selected solvent to the vial containing the lyophilized peptide. Sonication can aid in dissolving the peptide if visible particles persist.
Caption: Workflow for handling this compound.
Emergency and First Aid Procedures
In case of accidental exposure, follow these first aid procedures:
-
Inhalation: Move the person to fresh air and keep them comfortable. Rinse the mouth and nasal cavity with clean water and seek medical attention.
-
Skin Contact: Wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact: Rinse eyes cautiously with plenty of water for several minutes. If irritation persists, seek immediate medical attention.
-
Ingestion: Rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.
Spill and Disposal Plan
All waste containing this compound should be treated as chemical waste.
Spill or Leak Procedures:
-
Solid Spill: Wear protective equipment. Sweep up any spilled powder, avoiding dust creation, and place it in a sealed bag or closed container for disposal. Ventilate the area and wash the spill site thoroughly after material pickup is complete.
-
Liquid Spill: Absorb the solution on sand or vermiculite and place it in a closed container for disposal.
Waste Disposal Protocol:
-
Unused Peptide: Unused or expired lyophilized peptide and concentrated stock solutions are considered chemical waste.
-
Contaminated Materials: All materials that have come into contact with this compound, including pipette tips, gloves, and empty vials, should be collected in a designated, clearly labeled hazardous waste container.
-
General Disposal: Observe all federal, state, and local environmental regulations. One recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber. Do not discharge contaminated solutions into the environment.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
